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2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid Documentation Hub

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  • Product: 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid
  • CAS: 2375273-34-8

Core Science & Biosynthesis

Foundational

Catalyst-Free, Light-Free (3+2)-Cycloaddition of Bicyclobutanes and Thioketones for 2-Thiabicyclo[2.1.1]hexane Synthesis

Executive Summary The pharmaceutical industry's ongoing transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures—often termed "escaping flatland"—has driven immense interest in brid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's ongoing transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures—often termed "escaping flatland"—has driven immense interest in bridged bicyclic scaffolds. Among these, the bicyclo[2.1.1]hexane system is a highly prized bioisostere. Recently, a groundbreaking methodology was developed by Knyazev, George, and Werz (2025), enabling the rational synthesis of the 2-thiabicyclo[2.1.1]hexane scaffold via a (3+2)-cycloaddition between bicyclo[1.1.0]butanes (BCBs) and thioketones[1]. Remarkably, this protocol operates under ambient conditions without the need for transition metal catalysts, additives, or light irradiation[1]. This technical guide explores the mechanistic rationale, substrate scope, and self-validating experimental protocols required to execute this transformation.

Introduction & Mechanistic Rationale

Bicyclo[1.1.0]butanes (BCBs) are characterized by extraordinary Baeyer strain, which severely destabilizes the central C–C σ-bond and results in highly distorted bond angles[2]. Historically, functionalizing this strained bond required aggressive activation strategies. For instance, accessing 2-azabicyclo[2.1.1]hexanes from BCBs and imines required gallium Lewis acid catalysis (Leitch group, 2022), while the synthesis of 2-oxabicyclo[2.1.1]hexanes from benzoylformate esters relied on visible-light-induced triplet energy transfer (Glorius group, 2022)[2].

The innovation of the thioketone-BCB cycloaddition lies in the inherent stereoelectronic properties of the reactants. Thioketones possess a highly polar C=S double bond, rendering the sulfur atom exceptionally nucleophilic[2]. This hyper-nucleophilicity allows the sulfur to spontaneously attack the strained central C–C bond of the BCB[2]. The reaction proceeds via a stepwise mechanism:

  • Nucleophilic Attack: The sulfur atom attacks the BCB, breaking the central σ-bond.

  • Zwitterionic Intermediate Formation: A polar intermediate is formed, the stability of which dictates the reaction's efficiency.

  • Ring Closure: Intramolecular trapping of the intermediate yields the 2-thiabicyclo[2.1.1]hexane skeleton[2].

Because the reaction is driven entirely by the release of Baeyer strain and the nucleophilicity of the thiocarbonyl unit, it bypasses the need for external catalysts or photochemical activation[2].

Reaction Pathway Visualization

Mechanism BCB Bicyclo[1.1.0]butane (BCB) + Thioketone Attack Nucleophilic Attack (Sulfur to C-C σ-bond) BCB->Attack Ambient Temp, No Catalyst Intermediate Zwitterionic Intermediate (Aryl Stabilized) Attack->Intermediate High C=S Nucleophilicity Closure Intramolecular Ring Closure (Strain Release) Intermediate->Closure Overcoming Baeyer Strain Product 2-Thiabicyclo[2.1.1]hexane Scaffold Closure->Product Scaffold Formation

Mechanistic pathway of the catalyst-free (3+2)-cycloaddition of BCBs and thioketones.

Substrate Scope and Quantitative Yield Analysis

The efficiency of this catalyst-free protocol is heavily dependent on the electronic nature of the substituents on the BCB bridgehead. The presence of aryl groups significantly enhances reactivity by stabilizing the developing charge in the zwitterionic intermediate[3]. Conversely, variations in the ketone acceptor group have minimal impact on the overall yield[3].

Table 1: Influence of BCB Substituents on (3+2)-Cycloaddition Outcomes

BCB Bridgehead SubstituentAcceptor GroupReaction TimeYield ProfileMechanistic Observation
Aryl (Electron-Neutral) Ketone3–8 hExcellentAryl group effectively stabilizes the zwitterionic intermediate during C-C cleavage[3].
Aryl (Weak Donor) Ketone3–8 hGood to ExcellentEnhanced stabilization of the transient positive charge accelerates ring closure[3].
Aliphatic (n-Butyl) Ketone3–8 hModerate (44%)Reduced intermediate stabilization compared to aryl groups leads to lower efficiency[3].
Aryl (Various) Ester/Varied3–8 hMinimal ImpactModification of the acceptor moiety does not significantly alter the primary nucleophilic attack[3].

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following step-by-step methodology incorporates causality-driven parameter selection and self-validating checkpoints.

Materials & Reagents
  • Bicyclo[1.1.0]butane (BCB) derivative: 100 μmol (Limiting reagent)[4].

  • Thioketone: 250 μmol (2.5 equivalents)[4].

  • Solvent: Acetonitrile (MeCN), 4 mL[4].

Step-by-Step Methodology
  • Reaction Assembly: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 μmol of the carbonyl-substituted BCB in 4 mL of MeCN.

    • Causality: Acetonitrile is selected as a polar aprotic solvent. Its polarity is crucial for solvating and stabilizing the highly polar zwitterionic intermediate formed after the initial attack, while its aprotic nature prevents premature protonation or quenching of the intermediate.

  • Reagent Addition: Add 250 μmol of the thioketone to the stirring solution at room temperature.

    • Causality: A 2.5-fold excess of thioketone is utilized to drive the equilibrium forward and ensure complete consumption of the structurally complex BCB[4]. Ambient temperature is strictly maintained; the immense Baeyer strain of the BCB provides sufficient thermodynamic driving force, and avoiding heat prevents the thermal degradation of the reactive thioketone[2].

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 3 to 8 hours[4].

    • Self-Validation: Thioketones (e.g., thiobenzophenone) are intensely colored (often deep blue or purple). The reaction acts as its own colorimetric indicator. The gradual fading of this intense color provides real-time, visual validation of thioketone consumption and reaction progress.

  • TLC Analysis (Self-Validation Checkpoint 2): Confirm the completion of the reaction via Thin Layer Chromatography (TLC), monitoring the disappearance of the BCB starting material.

  • Workup and Purification: Once complete, concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient.

    • Causality: The reaction exhibits remarkable tolerance to air and moisture, meaning rigorous Schlenk techniques or inert atmospheres are not strictly required during workup[2].

  • Characterization (Self-Validation Checkpoint 3): Analyze the purified product via ¹H and ¹³C NMR spectroscopy. The successful formation of the 2-thiabicyclo[2.1.1]hexane skeleton is validated by the distinct scalar coupling constants of the highly rigid, bridged protons, which differ significantly from the unreacted BCB signals.

Conclusion

The (3+2)-cycloaddition of bicyclobutanes and thioketones represents a paradigm shift in the synthesis of sulfur-containing bridged bicycles. By leveraging the inherent Baeyer strain of BCBs and the hyper-nucleophilicity of the thiocarbonyl group, researchers can now access the 2-thiabicyclo[2.1.1]hexane scaffold under exceptionally mild, catalyst-free, and light-free conditions[1]. This robust, self-indicating protocol provides medicinal chemists with a highly practical tool for incorporating novel 3D bioisosteres into next-generation drug discovery pipelines.

References

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science, 16, 8588-8593. [Link]

  • Whalley, D. M., et al. (2025). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry, 23(33). [Link] (General reference for flatland escape).

  • Liang, Y., & Kleinmans, R. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society. [Link]

Sources

Exploratory

The First Rational Synthesis of the 2-Thiabicyclo[2.1.1]hexane Skeleton: An In-depth Technical Guide

Abstract The quest for novel three-dimensional molecular scaffolds is a cornerstone of modern drug discovery, aimed at escaping the "flatland" of traditional aromatic systems to unlock improved physicochemical and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel three-dimensional molecular scaffolds is a cornerstone of modern drug discovery, aimed at escaping the "flatland" of traditional aromatic systems to unlock improved physicochemical and pharmacological properties. The bicyclo[2.1.1]hexane framework, a rigidified variant of cyclopentane, has emerged as a particularly promising bioisostere. While its aza- and oxa-analogs have seen significant synthetic advances, the sulfur-containing 2-thiabicyclo[2.1.1]hexane skeleton remained synthetically elusive, with only fleeting observations as a side product in decomposition reactions. This guide details the first rational and efficient synthesis of this valuable scaffold, a groundbreaking development by Knyazev, George, and Mykhailiuk. Their approach hinges on a catalyst- and light-free [3+2]-cycloaddition of highly strained bicyclo[1.1.0]butanes (BCBs) with thioketones. We will delve into the strategic underpinnings of this synthesis, provide detailed experimental protocols, and discuss the broader implications for medicinal chemistry and drug development.

Introduction: The Significance of Saturated Bicyclic Scaffolds

In contemporary medicinal chemistry, the strategic replacement of planar aromatic rings with saturated, three-dimensional structures is a widely adopted strategy to enhance compound properties.[1] These saturated bioisosteres, such as bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes, offer a rigidified core that can improve metabolic stability, increase aqueous solubility, and reduce lipophilicity, all while maintaining the crucial vector orientation of substituents for target binding.[2][3] The bicyclo[2.1.1]hexane system, in particular, has been validated as a bioisosteric replacement for ortho-substituted benzene rings, leading to patent-free analogs of established agrochemicals with retained or even enhanced bioactivity.[4]

The introduction of heteroatoms into these bicyclic frameworks further expands their utility, modulating properties like polarity and hydrogen bonding potential. While synthetic routes to 2-azabicyclo[2.1.1]hexanes and 2-oxabicyclo[2.1.1]hexanes have been developed, the corresponding sulfur-containing analog, the 2-thiabicyclo[2.1.1]hexane skeleton, had not been accessed through a direct, rational synthetic strategy until recently.[5] Previous encounters with this scaffold were limited to its formation as a minor, uncharacterized byproduct from the decomposition of thiiranes.[5][6] The development of a robust and predictable synthesis was therefore a critical unmet need for the full exploration of this chemical space.

This guide focuses on the first successful rational synthesis of the 2-thiabicyclo[2.1.1]hexane core, a significant advancement that opens new avenues for the design of novel therapeutics and agrochemicals.

The Synthetic Strategy: A [3+2]-Cycloaddition Approach

The core of this novel synthesis is a [3+2]-cycloaddition reaction between two highly reactive species: a bicyclo[1.1.0]butane (BCB) and a thioketone.[5][6][7] This approach is notable for its efficiency and mild reaction conditions, proceeding without the need for a catalyst, light, or any additives.[5]

Causality Behind Experimental Choices

The success of this strategy is rooted in the inherent chemical properties of the chosen reactants:

  • Bicyclo[1.1.0]butanes (BCBs): These are highly strained molecules, possessing a strain energy of approximately 66.3 kcal/mol due to their two fused three-membered rings.[5][6] This high Baeyer strain significantly weakens the central C1-C3 bond, making it susceptible to cleavage and participation in cycloaddition reactions. The BCBs used in this synthesis are substituted with a ketone group, which acts as an acceptor, further activating the strained system.

  • Thioketones: The carbon-sulfur double bond in thioketones is significantly more nucleophilic at the sulfur atom compared to the oxygen atom in a ketone. This enhanced nucleophilicity allows for a facile attack on the electrophilic central bond of the BCB. The use of 4,4'-dimethylthiobenzophenone as a model thioketone was a strategic choice due to its increased stability and ease of monitoring by NMR spectroscopy.[5]

The combination of the high strain energy of the BCB and the potent nucleophilicity of the thioketone provides the thermodynamic driving force for the reaction to proceed spontaneously under ambient conditions.[5]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a concerted or near-concerted [3+2]-cycloaddition pathway. The sulfur atom of the thioketone initiates a nucleophilic attack on one of the bridgehead carbons of the BCB, leading to the cleavage of the central C1-C3 bond. This is followed by the formation of a new carbon-carbon bond between the other bridgehead carbon of the former BCB and the thiocarbonyl carbon, resulting in the formation of the five-membered thiacyclopentane ring fused to the cyclobutane core of the original BCB. This concerted pathway explains the high regioselectivity observed in the reaction.[5][6]

Reaction_Mechanism cluster_product Product BCB Bicyclo[1.1.0]butane (BCB) TransitionState Transition State BCB->TransitionState Highly Strained C-C bond Thioketone Thioketone Thioketone->TransitionState Nucleophilic Sulfur Product 2-Thiabicyclo[2.1.1]hexane TransitionState->Product [3+2] Cycloaddition

Caption: Proposed [3+2]-cycloaddition of a BCB and a thioketone.

Experimental Protocols

The following protocols are based on the successful synthesis reported by Knyazev, George, and Mykhailiuk and are intended as a guide for researchers.[5]

Synthesis of Starting Materials

3.1.1. General Procedure for the Synthesis of Ketone-Substituted Bicyclo[1.1.0]butanes (BCBs)

Ketone-substituted BCBs can be synthesized from the corresponding carboxylic acids in a two-step process.[8]

  • Step 1: Acyl Chloride Formation. The starting carboxylic acid is treated with an excess of thionyl chloride or oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.

  • Step 2: Cyclization to BCB. The crude acyl chloride is dissolved in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) and cooled to -78 °C. A solution of a suitable organometallic reagent, such as a Grignard reagent or an organolithium species, is then added dropwise. The reaction mixture is slowly warmed to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.1.2. Synthesis of 4,4'-Dimethylthiobenzophenone

4,4'-Dimethylthiobenzophenone can be prepared from 4,4'-dimethylbenzophenone via thionation.

  • To a solution of 4,4'-dimethylbenzophenone (1.0 eq) in a high-boiling anhydrous solvent such as toluene or xylene, Lawesson's reagent (0.5 eq) is added.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4,4'-dimethylthiobenzophenone as a colored solid.

First Rational Synthesis of 2-Thiabicyclo[2.1.1]hexane Derivatives

General Procedure:

  • In a clean, dry vial, the ketone-substituted bicyclo[1.1.0]butane (1.0 eq, 100 µmol) is dissolved in anhydrous acetonitrile (4 mL).

  • The thioketone (2.5 eq, 250 µmol) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 3-8 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-thiabicyclo[2.1.1]hexane derivative.

Synthetic_Workflow cluster_starting_materials Starting Material Synthesis cluster_intermediates Key Intermediates cluster_final_reaction Core Synthesis CarboxylicAcid Carboxylic Acid BCB Ketone-Substituted BCB CarboxylicAcid->BCB 2 Steps Dimethylbenzophenone 4,4'-Dimethylbenzophenone Thioketone 4,4'-Dimethylthiobenzophenone Dimethylbenzophenone->Thioketone Thionation Cycloaddition [3+2] Cycloaddition (MeCN, rt, 3-8h) BCB->Cycloaddition Thioketone->Cycloaddition FinalProduct 2-Thiabicyclo[2.1.1]hexane Cycloaddition->FinalProduct

Caption: Overall workflow for the synthesis of 2-thiabicyclo[2.1.1]hexane.

Substrate Scope and Quantitative Data

The developed method exhibits a broad substrate scope with respect to the bicyclo[1.1.0]butane component, tolerating a variety of substituents.[5]

EntryBCB Substituent (R)ProductYield (%)
1Phenyl3aa 96
24-Fluorophenyl3ba 63
34-(Trifluoromethyl)phenyl3ca 96
44-(Trifluoromethoxy)phenyl3da 73
52-Naphthyl3ea 85
6n-Butyl3fa 44

Table 1: Scope of the [3+2]-cycloaddition with various ketone-substituted BCBs. Data sourced from Knyazev et al.[5]

The reaction demonstrates good to excellent yields for BCBs bearing both electron-withdrawing and electron-donating aryl groups, as well as aliphatic substituents.[5] The robustness of the reaction highlights its potential for broad applicability in synthetic and medicinal chemistry programs.

Characterization of the 2-Thiabicyclo[2.1.1]hexane Skeleton

The structure of the synthesized 2-thiabicyclo[2.1.1]hexane derivatives was unequivocally confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the structure of these bicyclic systems. The rigid framework of the 2-thiabicyclo[2.1.1]hexane skeleton gives rise to characteristic chemical shifts and coupling constants for the bridgehead and methylene protons. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure and stereochemistry of the cycloadducts. This technique was instrumental in confirming the regiochemistry of the cycloaddition reaction.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Conclusion and Future Outlook

The development of the first rational synthesis of the 2-thiabicyclo[2.1.1]hexane skeleton represents a significant breakthrough in heterocyclic and medicinal chemistry. This catalyst- and light-free [3+2]-cycloaddition of bicyclo[1.1.0]butanes and thioketones provides a mild, efficient, and scalable route to a previously inaccessible molecular scaffold.[5] The broad substrate scope and high yields underscore the synthetic utility of this methodology.

For researchers, scientists, and drug development professionals, this novel synthesis opens the door to a new area of chemical space. The 2-thiabicyclo[2.1.1]hexane core can now be readily incorporated into screening libraries and lead optimization programs. Future work will likely focus on exploring the biological activities of derivatives of this scaffold, further expanding its application as a bioisostere, and developing asymmetric variations of this cycloaddition to access enantioenriched products. The principles demonstrated in this synthesis, leveraging the inherent reactivity of strained ring systems, will undoubtedly inspire further innovation in the construction of complex molecular architectures.

References

  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14099. [Link]

  • Leitch, D. C., et al. (2021). Synthesis and Applications of Polysubstituted Bicyclo[1.1.0]butanes. The Journal of Organic Chemistry, 86(24), 18037–18047. [Link]

  • Knyazev, D. A., George, M., & Mykhailiuk, P. K. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science, 16(19), 8588-8593. [Link]

  • Wagman, A. S., et al. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Medicinal Chemistry Letters, 14(5), 653–658. [Link]

  • Mykhailiuk, P. K. (2026). Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 820–827. [Link]

  • Leitch, D. C., et al. (2022). Cycloaddition of Bicyclo [1.1.0] butanes with Enamides for the Efficient Synthesis of 2-amino-bicyclo[2.1.1]hexanes. Chemical Communications, 58(63), 8824-8827. [Link]

  • Mykhailiuk, P. K. (2025). Lewis Acid Catalyzed Divergent Reaction of Bicyclo[1.1.0]Butanes With Quinones for the Synthesis of Diverse Polycyclic Molecules. Angewandte Chemie International Edition, 64(29), e202505581. [Link]

  • Feng, J., et al. (2025). Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. CCS Chemistry, 7(5), 1-16. [Link]

  • Herter, L., et al. (2026). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Thiobenzophenone. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-453. [Link]

  • Cheema, S. (2016). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 1-10. [Link]

  • Shchepin, R. V., et al. (2016). NMR Signal Amplification by Reversible Exchange of Sulfur-Heterocyclic Compounds Found In Petroleum. Energy & Fuels, 30(7), 5432–5439. [Link]

  • ResearchGate. (n.d.). Utility of products a Transformation of 4,4′-di(methylthio)benzophenone... Retrieved from [Link]

  • CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. (n.d.).
  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14099. [Link]

  • Knyazev, D. A., George, M., & Mykhailiuk, P. K. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science. [Link]

  • Knyazev, D. A., George, M., & Mykhailiuk, P. K. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Thiabicyclo[2.1.1]hexane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of a Novel Scaffold in Medicinal Chemistry The quest for novel molecular scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Novel Scaffold in Medicinal Chemistry

The quest for novel molecular scaffolds that can unlock new chemical space and provide superior pharmacological properties is a central theme in modern drug discovery. In this context, saturated bicyclic systems have garnered significant attention as bioisosteres for traditional aromatic rings, a strategy often referred to as "escaping from flatland."[1][2] These three-dimensional structures can offer improved metabolic stability, enhanced solubility, and novel intellectual property positions. Among these, the bicyclo[2.1.1]hexane (BCH) core has emerged as a promising and innovative scaffold.[3] Its rigid framework and defined exit vectors make it an attractive replacement for meta- and ortho-substituted phenyl rings, allowing for the fine-tuning of a molecule's spatial arrangement to optimize interactions with biological targets.[1]

The recent development of a rational synthetic route to 2-thiabicyclo[2.1.1]hexane derivatives by Knyazev, George, and Werz has opened the door to a new class of sulfur-containing bicyclic compounds.[4][5] The introduction of a sulfur atom into the bicyclic core is anticipated to modulate the scaffold's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, offering new opportunities for medicinal chemists. As with any novel class of compounds, a thorough understanding of their structural and electronic properties is paramount. Spectroscopic characterization is the cornerstone of this understanding, providing the definitive evidence for chemical structure and paving the way for further development.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-thiabicyclo[2.1.1]hexane derivatives. As a Senior Application Scientist, my aim is to not only present the data but also to explain the underlying principles and the rationale behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it is indispensable for characterizing the unique three-dimensional architecture of 2-thiabicyclo[2.1.1]hexane derivatives.

Expertise & Experience: Why NMR is Critical for this Scaffold

The rigid, strained bicyclic system of 2-thiabicyclo[2.1.1]hexane gives rise to a distinct set of proton and carbon environments. Unlike flexible aliphatic systems, the fixed spatial arrangement of the atoms in this scaffold leads to characteristic chemical shifts and through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations. These parameters provide a detailed roadmap of the molecule's connectivity and stereochemistry. For instance, the bridgehead protons and carbons, as well as the methylene bridge protons, exhibit unique resonances that are highly informative.

Experimental Protocol: A Self-Validating System

A robust NMR analysis of a novel 2-thiabicyclo[2.1.1]hexane derivative should include a suite of experiments to unambiguously determine its structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration (relative number of protons).

    • Key parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments and their chemical shifts.

    • Key parameters: 100-150 MHz, several hundred to thousands of scans may be necessary due to the low natural abundance of ¹³C.

  • 2D NMR for Connectivity and Spatial Relationships:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for confirming stereochemistry in substituted derivatives.

Data Presentation: Characteristic NMR Data for 2-Thiabicyclo[2.1.1]hexane Derivatives

The following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges for the parent 2-thiabicyclo[2.1.1]hexane scaffold, based on reported data.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Bridgehead (C1) ~3.0 - 3.5~50 - 60Chemical shift is sensitive to substituents.
Bridgehead (C4) ~2.5 - 3.0~45 - 55
Methylene Bridge (C6) ~1.5 - 2.5~30 - 40Often appears as two distinct signals due to diastereotopicity.
CH₂ adjacent to S (C3) ~2.8 - 3.3~40 - 50
CH₂ adjacent to C1/C4 (C5) ~1.8 - 2.8~35 - 45

Note: These are approximate ranges and will vary depending on the specific substitution pattern and the solvent used.

Mandatory Visualization: NMR Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation 1H_NMR 1D ¹H NMR Data_Processing Data Processing 1H_NMR->Data_Processing 13C_NMR 1D ¹³C NMR 13C_NMR->Data_Processing COSY 2D COSY COSY->Data_Processing HSQC 2D HSQC HSQC->Data_Processing HMBC 2D HMBC HMBC->Data_Processing NOESY 2D NOESY/ROESY NOESY->Data_Processing Connectivity Establish C-H and C-C Connectivity Stereochemistry Determine Relative Stereochemistry Connectivity->Stereochemistry Structure Propose Final Structure Stereochemistry->Structure Sample_Prep Sample Preparation Sample_Prep->1H_NMR Data_Processing->Connectivity

Caption: A typical workflow for the complete NMR-based structural elucidation of a novel compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For novel compounds like 2-thiabicyclo[2.1.1]hexane derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expertise & Experience: The Significance of Fragmentation Patterns

Beyond providing the molecular weight, the fragmentation pattern observed in a mass spectrum offers valuable clues about the compound's structure. The strained bicyclic framework and the presence of the sulfur heteroatom dictate the likely fragmentation pathways. Understanding these pathways is key to interpreting the mass spectrum correctly. Common fragmentation events for cyclic sulfides include the loss of small neutral molecules (e.g., ethylene, H₂S) and cleavage of the C-S bonds.

Experimental Protocol: A Validated Approach

Step-by-Step Methodology:

  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to minimize in-source fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used and will induce more extensive fragmentation, which can be structurally informative.

  • Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Acquisition: A full scan mass spectrum is acquired to determine the m/z of the molecular ion.

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate an MS/MS spectrum.

Data Presentation: Expected Fragmentation

For a generic 2-thiabicyclo[2.1.1]hexane derivative, the following fragmentation patterns can be anticipated:

Fragment Ion Neutral Loss Plausible Mechanism
[M - C₂H₄]⁺EthyleneRetro-Diels-Alder type fragmentation of the four-membered ring.
[M - SH]⁺SH radicalCleavage of a C-S bond followed by hydrogen rearrangement.
[M - C₄H₆]⁺ButadieneFragmentation involving the bicyclic core.
Mandatory Visualization: Key Fragmentation Pathways

MS_Fragmentation Molecular_Ion [M]⁺˙ Fragment_1 [M - C₂H₄]⁺˙ Molecular_Ion->Fragment_1 - C₂H₄ Fragment_2 [M - SH]⁺ Molecular_Ion->Fragment_2 - •SH Fragment_3 [M - C₄H₆]⁺˙ Molecular_Ion->Fragment_3 - C₄H₆

Caption: Plausible fragmentation pathways for a 2-thiabicyclo[2.1.1]hexane derivative in mass spectrometry.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: Identifying Key Vibrational Modes

In the context of 2-thiabicyclo[2.1.1]hexane derivatives, IR spectroscopy is particularly useful for confirming the presence of specific functional groups introduced during synthesis. The C-S bond vibrations, while often weak, can sometimes be observed in the fingerprint region. More importantly, characteristic absorptions for carbonyls, hydroxyls, amines, and other functional groups on the scaffold will be readily identifiable.

Experimental Protocol: Standard Procedure

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution using an appropriate IR-transparent solvent. For solid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used technique.

  • Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Data Presentation: Characteristic IR Absorptions
Functional Group Characteristic Absorption (cm⁻¹)
C-H (alkane)2850 - 3000
C-S600 - 800 (often weak)
C=O (ketone/ester)1680 - 1750
O-H (alcohol)3200 - 3600 (broad)
N-H (amine/amide)3300 - 3500

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expertise & Experience: When is UV-Vis Useful?

For the saturated 2-thiabicyclo[2.1.1]hexane core itself, the electronic transitions (σ → σ) occur at very high energies and thus at wavelengths below the typical range of a standard UV-Vis spectrophotometer (i.e., < 200 nm). However, the thioether (sulfide) linkage does have a weak n → σ transition that may be observable around 200-220 nm.[6] This technique becomes significantly more informative when chromophores, such as aromatic rings or conjugated systems, are attached to the bicyclic scaffold. In such cases, the π → π* and n → π* transitions of the chromophore will be observed, and their position (λ_max) and intensity (molar absorptivity, ε) can be sensitive to the substitution on the bicyclic core.

Experimental Protocol: A Straightforward Approach

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or hexane).

  • Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution, typically from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The robust characterization of novel 2-thiabicyclo[2.1.1]hexane derivatives relies on a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the detailed framework of the molecular structure, mass spectrometry confirms the elemental composition and offers insights into fragmentation. IR spectroscopy serves as a rapid check for the presence of key functional groups, and UV-Vis spectroscopy becomes important for derivatives containing chromophores. By integrating the data from these complementary techniques, researchers and drug development professionals can have high confidence in the structure and purity of their compounds, a critical foundation for any subsequent biological evaluation or structure-activity relationship (SAR) studies. The methodologies and data presented in this guide provide a solid starting point for the successful spectroscopic characterization of this exciting new class of sulfur-containing bicyclic scaffolds.

References

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science, 16, 8588-8593. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2026). Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews. [Link]

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. PMC. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2026). Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. PubMed. [Link]

  • Zhu, Y., et al. (2025). Cycloaddition of Bicyclo [1.1.0] butanes with Enamides for the Efficient Synthesis of 2-amino-bicyclo[2.1.1]hexanes. Chemical Communications. [Link]

  • Feng, J.-J., et al. (2025). BF3-enabled unusual (3 + 2) cycloaddition of bicyclobutanes with aldimine ester: access to 2-azabicyclo[2.1.1]hexanes. Organic Chemistry Frontiers. [Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). Scope of (3 + 2)-cycloaddition with respect to thioketones. ResearchGate. [Link]

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). Scope of (3 + 2)-cycloaddition with respect to BCBs. ResearchGate. [Link]

  • Park, S., et al. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. PMC. [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

  • National Institute of Standards and Technology. (2021). Speciation of organosulfur compounds in carbonaceous chondrites. PMC. [Link]

  • Block, E., et al. (2025). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. MDPI. [Link]

  • University of Nebraska–Lincoln. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

  • Lee, J. C., et al. (2016). UPLC/ESI-MS/MS Analysis of Compositional Changes for Organosulfur Compounds in Garlic (Allium Sativum L.) During Fermentation. PubMed. [Link]

  • ResearchGate. (2015). UV/Vis absorption spectra of thioethers 1–5 in CH3CN (2×10⁻⁵ M). [Link]

  • LibreTexts Chemistry. UV-Visible Spectroscopy. [Link]

  • Finlayson-Pitts, B. J. (2002). Infrared Spectroscopy of SO2 Aqueous Solutions. PubMed. [Link]

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. ResearchGate. [Link]

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2002). Novel fused bicyclic sulphur compounds. [Link]

  • Journal of Natural Products. (2022). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. [Link]

  • Journal of the American Chemical Society. (1970). Bicyclo[1.1.0]butane Chemistry. II. Cycloaddition Reactions of 3-Methylbicyclo[1.1.0]butanecarbonitriles. The Formation of Bicyclo[2.1.1]hexanes. [Link]

  • Nature Communications. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. [Link]

  • Radboud Repository. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. [Link]

  • PMC. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. [Link]

  • ResearchGate. (2026). The Synthesis and Characterization of Selected Optically Active Sulfoxides Bearing Perfluorocumyl Moiety, Their Spontaneous Reversible Transformations into Higher-Valent Organosulfur Species–Bicyclic Hydroxysulfuranes, and Their Irreversible Transformation into Sultine. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1H and 13C NMR Data of Substituted 2-Thiabicyclo[2.1.1]hexanes

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for the emerging and medicinally relevant class of compounds: substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for the emerging and medicinally relevant class of compounds: substituted 2-thiabicyclo[2.1.1]hexanes. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel saturated bicyclic scaffolds.

Introduction: The Significance of the 2-Thiabicyclo[2.1.1]hexane Scaffold

The bicyclo[2.1.1]hexane framework is a highly strained, rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry as a saturated bioisostere for phenyl rings.[1][2] Its unique geometry allows for precise spatial orientation of substituents, offering a novel chemical space for drug design. The introduction of a sulfur atom at the 2-position to form the 2-thiabicyclo[2.1.1]hexane core further modulates the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, while also providing a handle for further functionalization, for instance, through oxidation to the corresponding sulfoxides and sulfones.

A groundbreaking and rational synthesis of this bicyclic system was recently developed through a (3+2)-cycloaddition of bicyclo[1.1.0]butanes with thioketones, making this scaffold more accessible for research and development.[3][4][5] A thorough understanding of the NMR spectroscopic features of these molecules is paramount for their unambiguous structural elucidation and for correlating their conformational properties with biological activity.

This guide will delve into the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants of substituted 2-thiabicyclo[2.1.1]hexanes, explore the influence of various substituents and the oxidation state of the sulfur atom, and provide practical insights into the acquisition and interpretation of their NMR spectra.

The Structural Framework and NMR Assignment Strategy

The 2-thiabicyclo[2.1.1]hexane core is a compact and highly strained system. The numbering convention, as illustrated below, is crucial for the unambiguous assignment of NMR signals.

Caption: Numbering of the 2-thiabicyclo[2.1.1]hexane core.

The rigid, puckered geometry of the bicyclic system leads to distinct chemical environments for the protons, particularly the exo and endo protons on the methylene bridges (C5 and C6). The interpretation of the NMR spectra of these compounds relies heavily on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques.

Key 2D NMR Experiments for Structural Elucidation

A systematic approach utilizing a suite of 2D NMR experiments is essential for the complete and accurate assignment of all proton and carbon signals.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC Direct ¹H-¹³C Correlations C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Substructures Identify Spin Systems & Substructures COSY->Substructures HSQC->Substructures HMBC HMBC Connectivity Assemble Full Structure HMBC->Connectivity Substructures->HMBC Long-Range ¹H-¹³C Correlations Substructures->Connectivity

Caption: Workflow for the structural elucidation of substituted 2-thiabicyclo[2.1.1]hexanes using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks.[6][7][8] In the 2-thiabicyclo[2.1.1]hexane system, COSY is invaluable for tracing the connectivity between the bridgehead protons and the protons on the methylene bridges.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH).[6][7][9] This is the primary method for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[6][7][9] HMBC is critical for assigning quaternary carbons and for piecing together the different spin systems to confirm the overall carbon skeleton.

Characteristic ¹H and ¹³C NMR Data

The following tables summarize the representative ¹H and ¹³C NMR data for a selection of substituted 2-thiabicyclo[2.1.1]hexanes, synthesized via the (3+2)-cycloaddition of bicyclo[1.1.0]butanes and thioketones.[3] All spectra were recorded in CDCl₃.

¹H NMR Data

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Substituted 2-Thiabicyclo[2.1.1]hexanes in CDCl₃.

CompoundH1H3H4H5 (exo/endo)H6 (exo/endo)
1a COPhHp-Tol4.14 (s)4.88 (t, J=2.7)3.39 (s)2.50 (d, J=7.4) / 2.05 (d, J=7.4)2.39 (dd, J=7.2, 2.7) / 2.22 (dd, J=7.2, 2.7)
1b COPhHPh4.15 (s)4.90 (t, J=2.7)3.41 (s)2.52 (d, J=7.4) / 2.07 (d, J=7.4)2.41 (dd, J=7.2, 2.7) / 2.24 (dd, J=7.2, 2.7)
1c CO₂EtHp-Tol3.98 (s)4.69 (t, J=2.7)3.24 (s)2.41 (d, J=7.3) / 1.98 (d, J=7.3)2.29 (dd, J=7.1, 2.7) / 2.14 (dd, J=7.1, 2.7)
1d COPhMep-Tol-4.79 (t, J=2.8)3.31 (s)2.41 (d, J=7.2) / 1.93 (d, J=7.2)2.30 (dd, J=7.0, 2.8) / 2.14 (dd, J=7.0, 2.8)

Data extracted from the supplementary information of Knyazev, D. A., et al. (2025).[3]

¹³C NMR Data

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Thiabicyclo[2.1.1]hexanes in CDCl₃.

CompoundC1C3C4C5C6C=S
1a COPhHp-Tol76.268.959.148.345.188.9
1b COPhHPh76.268.959.148.345.189.1
1c CO₂EtHp-Tol75.868.558.748.144.888.5
1d COPhMep-Tol80.168.658.948.044.988.7

Data extracted from the supplementary information of Knyazev, D. A., et al. (2025).[3]

Analysis of Spectroscopic Trends and Causality

The unique structural features of the 2-thiabicyclo[2.1.1]hexane system give rise to characteristic NMR parameters. Understanding the origins of these parameters is key to their application in structural elucidation.

Chemical Shifts
  • Bridgehead Carbons (C1, C4): These carbons typically resonate in the range of 59-80 ppm. The C1 carbon, often bearing an electron-withdrawing substituent like a carbonyl group, is significantly downfield shifted.

  • Sulfur-Bearing Carbons (C3): The C3 carbon, directly attached to the sulfur atom, appears in the region of 68-69 ppm.

  • Methylene Bridge Carbons (C5, C6): These carbons are found in the more upfield region of 44-48 ppm, consistent with strained aliphatic carbons.

  • Bridgehead Protons (H1, H4): These protons are typically observed between 3.2 and 4.2 ppm. Their chemical shift is highly dependent on the nature of the substituents on the bridgehead carbons.

  • Protons on the Methylene Bridges (H5, H6): The protons on the C5 and C6 methylene bridges are diastereotopic and appear as distinct signals, often as doublets or doublets of doublets, in the range of 1.9-2.6 ppm. The significant chemical shift difference between the exo and endo protons is a hallmark of the rigid bicyclic structure.

Coupling Constants

The rigid geometry of the bicyclo[2.1.1]hexane framework imposes specific dihedral angles between protons, which in turn dictates the magnitude of their coupling constants, in line with the Karplus relationship.[10]

  • Geminal Coupling (²JHH): The geminal coupling between the exo and endo protons on the same methylene bridge (e.g., H5-exo and H5-endo) is typically around 7.2-7.4 Hz.

  • Vicinal Coupling (³JHH): Vicinal couplings are highly dependent on the dihedral angle. For example, the coupling between the C3 proton and the C6 protons is observed to be approximately 2.7 Hz.

  • Long-Range Coupling and "Through-Space" Interactions: In strained bicyclic systems like this, long-range couplings (⁴JHH or greater) can be observed. These can arise from "through-bond" interactions, often following a "W" pathway, or from "through-space" interactions where the protons are in close spatial proximity despite being separated by several bonds.[11][12] The unexpected large coupling constant observed in the bicyclo[2.1.1]hexan-1-yl radical between the bridgehead proton and a proton on the opposing methylene bridge highlights the potential for significant through-space interactions in this scaffold.[11]

The Effect of Sulfur Oxidation State

The sulfur atom in the 2-thiabicyclo[2.1.1]hexane scaffold can be readily oxidized to the corresponding sulfoxide and sulfone. This oxidation has a profound and predictable effect on the NMR spectra, providing a valuable diagnostic tool.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Thiabicyclo[2.1.1]hexane and its Oxidized Derivatives in CDCl₃.

PositionThioether (1a)SulfoxideSulfone
¹H NMR
H14.143.984.05
H34.884.654.71
H43.393.523.61
¹³C NMR
C176.274.975.3
C368.985.188.2
C459.158.859.0

Data for sulfoxide and sulfone derived from oxidation of compound 1a as reported by Knyazev, D. A., et al. (2025).[3]

The most significant change upon oxidation occurs at the C3 position, which is directly attached to the sulfur.

  • ¹³C NMR: The C3 chemical shift experiences a dramatic downfield shift from ~69 ppm in the thioether to ~85 ppm in the sulfoxide and ~88 ppm in the sulfone. This is due to the strong deshielding effect of the electron-withdrawing oxygen atoms.

  • ¹H NMR: The H3 proton also shows a noticeable shift, although the effect is less pronounced than for the carbon.

This predictable downfield shift of the C3 signal upon oxidation serves as a reliable method to confirm the oxidation state of the sulfur atom.

Experimental Protocols

The successful acquisition of high-quality NMR data for substituted 2-thiabicyclo[2.1.1]hexanes requires careful attention to experimental parameters. The following is a representative protocol for the full NMR characterization of a novel compound in this class.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents may be used, but CDCl₃ is a good starting point for this class of compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filter the solution into a 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: -10 to 220 ppm.

    • Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

2D NMR Acquisition: A Step-by-Step Workflow

G Start Start: Purified Sample in CDCl₃ Acquire_1D Acquire ¹H and ¹³C 1D Spectra Start->Acquire_1D Setup_COSY Set up gCOSY Experiment Acquire_1D->Setup_COSY Use ¹H spectral width Setup_HSQC Set up gHSQC Experiment Acquire_1D->Setup_HSQC Use ¹H and ¹³C spectral widths Setup_HMBC Set up gHMBC Experiment Acquire_1D->Setup_HMBC Use ¹H and ¹³C spectral widths Acquire_COSY Acquire gCOSY Data Setup_COSY->Acquire_COSY Process_COSY Process and Analyze COSY Acquire_COSY->Process_COSY Process_COSY->Setup_HSQC Final_Assignment Final Structure Confirmation Process_COSY->Final_Assignment Acquire_HSQC Acquire gHSQC Data Setup_HSQC->Acquire_HSQC Process_HSQC Process and Analyze HSQC Acquire_HSQC->Process_HSQC Process_HSQC->Setup_HMBC Process_HSQC->Final_Assignment Acquire_HMBC Acquire gHMBC Data Setup_HMBC->Acquire_HMBC Optimize for long-range J (e.g., 8 Hz) Process_HMBC Process and Analyze HMBC Acquire_HMBC->Process_HMBC Process_HMBC->Final_Assignment

Caption: Step-by-step experimental workflow for 2D NMR analysis.

  • gCOSY (gradient-selected COSY):

    • Use the spectral width determined from the ¹H NMR spectrum for both dimensions.

    • Acquire data with 2-4 scans per increment and 256-512 increments in the indirect dimension (F1).

  • gHSQC (gradient-selected HSQC):

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Use a sufficient number of scans (e.g., 4-16) per increment to achieve good signal-to-noise.

  • gHMBC (gradient-selected HMBC):

    • Use the same spectral widths as for the gHSQC experiment.

    • The crucial parameter is the long-range coupling delay, which is optimized for an average long-range JCH coupling constant. A value of 8 Hz is a good starting point for detecting both ²JCH and ³JCH correlations.[9]

    • Acquire with a larger number of scans (e.g., 16-64) per increment due to the weaker long-range correlations.

Conclusion

The 2-thiabicyclo[2.1.1]hexane scaffold represents a valuable addition to the medicinal chemist's toolbox. A thorough understanding of its NMR spectroscopic properties is fundamental to leveraging its full potential. This guide has provided a detailed overview of the characteristic ¹H and ¹³C NMR data, the influence of substituents and sulfur oxidation state, and the underlying principles that govern these spectroscopic features. The experimental protocols and data interpretation strategies outlined herein offer a robust framework for the routine and confident characterization of this exciting class of molecules. As research into these novel scaffolds continues, the principles and data presented in this guide will serve as a valuable resource for the scientific community.

References

  • Danen, W. C., & Kensler, T. T. (1970). Large long-range coupling in the electron spin resonance spectra of the bicyclo[2.1.1]hexan-1-yl radical. Journal of the American Chemical Society, 92(18), 5235–5236. [Link]

  • Knyazev, D. A., George, M., & Glorius, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science, 16(19), 8588-8593. [Link]

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594–1602. [Link]

  • Knyazev, D. A., George, M., & Glorius, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science. [Link]

  • Yuan, Z., et al. (2023). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. Angewandte Chemie International Edition. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Fabián, L., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 9(38), 7444–7449. [Link]

  • Krow, G. R., et al. (2010). ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. ChemInform, 41(23). [Link]

  • Krow, G. R. (2004). Azabicyclo[2.1.1]hexanes. A Review. Organic Preparations and Procedures International, 36(4), 305-337. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Darses, B., et al. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. Tetrahedron Letters, 42(25), 4273-4275. [Link]

  • Walker, J. R., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(30), 8085-8090. [Link]

  • James, T. L. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14099. [Link]

  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14099. [Link]

  • Knyazev, D. A., George, M., & Glorius, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. ResearchGate. [Link]

  • James, M. J., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(35), 9885-9891. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. [Link]

  • Van der Meulen, F., et al. (2021). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. AAPS PharmSciTech, 22(3), 101. [Link]

  • Jenkins, C. L., et al. (n.d.). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab. [Link]

Sources

Foundational

Structural Elucidation of 2-Thiabicyclo[2.1.1]hexane Bioisosteres: An X-Ray Crystallography Guide

Executive Summary: The Rise of 3D Bioisosteres In modern structure-based drug design (SBDD), saturated three-dimensional carbocycles and heterocycles have revolutionized the optimization of pharmacokinetic properties. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rise of 3D Bioisosteres

In modern structure-based drug design (SBDD), saturated three-dimensional carbocycles and heterocycles have revolutionized the optimization of pharmacokinetic properties. The 2-thiabicyclo[2.1.1]hexane scaffold has recently emerged as a highly prized bioisostere for ortho- and meta-substituted benzenes. Synthesized via a novel, catalyst-free (3+2)-cycloaddition between bicyclo[1.1.0]butanes (BCBs) and thioketones[1], this rigid, sp³-rich framework improves target compound water solubility and reduces lipophilicity while retaining essential binding affinities.

This whitepaper provides a comprehensive technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of these highly strained architectures.

Mechanistic Causality: Why X-Ray Crystallography is Non-Negotiable

During the synthesis of 2-thiabicyclo[2.1.1]hexanes, the thiocarbonyl sulfur acts as a nucleophile, attacking the highly strained bridgehead carbon of the BCB. While standard 1 H and 13 C NMR spectroscopy can confirm the molecular formula, the rigid and compact nature of the [2.1.1] bicyclic system fundamentally limits NMR utility. The extreme proximity of protons in this cage-like structure results in severe signal overlap and complex long-range W-couplings, making NOESY or HMBC correlations ambiguous for determining the exact regiochemistry of the thioketone attack.

Single-crystal X-ray diffraction (SCXRD) is therefore an absolute requirement to unequivocally prove the regiochemistry and the 3D spatial arrangement of the substituents[1]. Furthermore, X-ray analysis provides precise measurements of the internal strain (e.g., C–S–C bond angles) and the vector projection of attached pharmacophores. This empirical data is the foundational truth computational chemists use to map the bioisostere against a parent aromatic ring.

Experimental Workflow: Synthesis to Single-Crystal Growth

To obtain diffraction-quality crystals, the synthesis and purification must yield ultra-pure compounds. The transformation utilizes the high strain energy of BCBs and the enhanced electrophilicity/nucleophilicity of the thiocarbonyl group[2]. This thermodynamic driving force allows the reaction to proceed instantaneously under ambient conditions without the need for transition metal catalysts or light irradiation[1].

Step-by-Step Synthesis & Crystallization Methodology
  • Reaction Setup : Dissolve the carbonyl-substituted BCB (1.0 equiv) and the thioketone (2.5 equiv) in anhydrous acetonitrile (MeCN) under an inert atmosphere.

  • Cycloaddition : Stir the mixture at ambient temperature. The reaction proceeds cleanly via a (3+2)-cycloaddition driven by the release of the ~65 kcal/mol BCB ring strain.

  • Purification : Concentrate the crude mixture and purify via silica gel column chromatography to isolate the pure 2-thiabicyclo[2.1.1]hexane derivative.

  • Crystallization (Vapor Diffusion) : Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane). Place the un-capped vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., pentane or hexane).

  • Crystal Harvesting : Allow the anti-solvent to slowly diffuse into the solution over 3–7 days until high-quality, single-domain crystals form.

G A Bicyclo[1.1.0]butane (BCB) C (3+2) Cycloaddition (MeCN, Ambient, No Catalyst) A->C B Thioketone B->C D 2-Thiabicyclo[2.1.1]hexane C->D E Column Chromatography D->E F Single Crystal Growth (Vapor Diffusion) E->F

Workflow for the synthesis and crystallization of 2-thiabicyclo[2.1.1]hexane derivatives.

X-Ray Crystallographic Analysis Protocol

Once a suitable crystal is grown, the crystallographic protocol must be executed with precision. The primary objective is to minimize thermal motion, which can artificially shorten apparent bond lengths and obscure the true geometry of the highly strained bridgehead carbons.

Step-by-Step Diffraction Methodology
  • Mounting : Select a crystal with well-defined faces (approx. 0.1–0.2 mm in all dimensions) under a polarized light microscope. Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen cryoloop.

  • Data Collection : Transfer the loop to the diffractometer goniometer under a steady stream of cold nitrogen gas (typically 100–160 K)[3]. The low temperature reduces atomic thermal displacement parameters (ADPs), yielding sharper diffraction spots and higher resolution data.

  • Diffraction : Collect data using Mo K α ( λ = 0.71073 Å) or Cu K α ( λ = 1.54184 Å) radiation. Cu K α is strictly preferred for absolute structure determination of chiral derivatives due to the stronger anomalous dispersion signal generated by the sulfur atom.

  • Integration & Reduction : Process the raw frames using software such as APEX or CrysAlisPro to integrate intensities and apply empirical absorption corrections (multi-scan).

  • Structure Solution & Refinement : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be refined for all non-hydrogen atoms.

  • Self-Validating System : Generate a Crystallographic Information File (CIF) and run it through the IUCr checkCIF routine. This acts as an automated self-validating system, mathematically ensuring no missed higher symmetry (space group errors) or unresolved twinning artifacts are present in the final model.

G N1 Crystal Mounting (Cryoloop, Paratone Oil) N2 Data Collection (Diffractometer, 100-160K) N1->N2 N3 Data Reduction (Integration & Absorption) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Structure Refinement (SHELXL, Least-Squares) N4->N5 N6 Validation (checkCIF Generation) N5->N6

Step-by-step X-ray diffraction data collection and refinement pipeline.

Quantitative Structural Data & Bioisosteric Implications

The crystallographic data of 2-thiabicyclo[2.1.1]hexanes reveals the extreme geometric distortion required to maintain the bicyclic framework. The transition from a planar thioketone (C=S bond ~1.60–1.65 Å)[4] to the sp³-hybridized bridged system results in distinct structural signatures that dictate its behavior in biological systems.

Structural Parameter2-Thiabicyclo[2.1.1]hexaneAromatic Equivalent (Benzene)Mechanistic Causality & Implication
C–S Bond Length ~1.82 – 1.84 ÅN/AConfirms the complete conversion of the thiocarbonyl π -bond into a single σ -bond during the (3+2) cycloaddition.
Bridgehead C···C Distance ~2.15 – 2.20 Å~1.40 Å (C–C ortho distance)The spatial vector between substituents mimics the trajectory of ortho- or meta-substituted benzenes, validating its use as a bioisostere.
C–S–C Angle ~75° – 80°N/AHighly compressed relative to standard sp³ sulfur (~105°), reflecting the immense strain of the [2.1.1] framework.
Dihedral Angle (Bridge) ~0° (Eclipsed)0° (Planar)Enforces a rigid, predictable 3D vector for attached pharmacophores, minimizing entropic penalties upon target binding.

By analyzing these parameters, drug development professionals can confidently replace metabolically susceptible aromatic rings with the 2-thiabicyclo[2.1.1]hexane core. The X-ray data proves that the exit vectors of the substituents closely match those of target aromatic systems, ensuring that the spatial orientation of the pharmacophore is preserved while improving overall pharmacokinetic properties.

References

  • Title: Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
  • Title: Thioketone Source: Grokipedia URL
  • Title: (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.

Sources

Exploratory

Reactivity of Thioketones in Cycloaddition Reactions: A Comprehensive Technical Guide

Introduction: The Electronic Paradigm of the C=S Bond In the realm of organic synthesis and drug development, the construction of sulfur-containing heterocycles is a critical objective. Thioketones (thiones) represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Electronic Paradigm of the C=S Bond

In the realm of organic synthesis and drug development, the construction of sulfur-containing heterocycles is a critical objective. Thioketones (thiones) represent a uniquely powerful class of reagents for these transformations. Unlike their carbonyl (C=O) analogs, thioketones possess a highly polarized and relatively weak π -bond (~45 kcal/mol for C=S vs. ~65 kcal/mol for C=O). This is primarily due to the inefficient orbital overlap between the 3p orbital of sulfur and the 2p orbital of carbon.

Consequently, thioketones exhibit a remarkably high-lying Highest Occupied Molecular Orbital (HOMO) and a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This narrow HOMO-LUMO gap renders them exceptionally reactive in concerted cycloaddition reactions, allowing them to act as both potent nucleophiles and electrophiles depending on the electronic nature of their reaction partner[1].

Thioketones as "Superdipolarophiles" in 1,3-Dipolar Cycloadditions

The term "superdipolarophile" was famously coined by Rolf Huisgen to describe the unprecedented reactivity of the C=S bond in 1,3-dipolar cycloadditions (1,3-DC)[1],[2]. When reacted with 1,3-dipoles such as nitrones, diazoalkanes, or nitrile imines, thioketones undergo rapid [3+2] cycloadditions to form five-membered sulfur heterocycles like 1,3,4-thiadiazolidines or isothiazolidines.

Causality in Reaction Dynamics

Kinetic studies reveal that the cycloaddition of diphenyldiazomethane to thioketones is orders of magnitude faster than to α,β -unsaturated carbonyls or nitriles—substrates previously considered the gold standard for dipolarophiles[2],[3]. For example, fluorene-9-thione exhibits a relative reaction rate ( krel​ ) of 7.9×107 compared to standard activated alkenes[2].

Because of this extreme reactivity, these reactions are often under thermodynamic (equilibrium) control rather than purely kinetic control[1]. At elevated temperatures, the reverse reaction (cycloreversion) can occur, extruding nitrogen or reverting to the starting materials. Therefore, low-temperature protocols are strictly required to trap the kinetic cycloadduct before equilibration or decomposition occurs.

Protocol A: Nitrone Cycloaddition to Thioketones

This protocol is designed to harness the superdipolarophilic nature of thioketones while preventing thermal cycloreversion.

  • Preparation: Dissolve equimolar amounts of the target nitrone and the thioketone in an anhydrous, non-polar solvent (e.g., CDCl3​ or dichloromethane). Non-polar solvents are chosen to stabilize the concerted, non-zwitterionic transition state[1].

  • Temperature Control: Initiate the reaction at -78 °C to 0 °C. The extreme reactivity of the C=S bond allows the cycloaddition to proceed smoothly at sub-ambient temperatures[2].

  • Kinetic Monitoring: Monitor the reaction visually and spectrophotometrically. Thioketones possess a highly visible n→π∗ transition (often deep blue or pink). As the C=S bond is converted into a C-S single bond, the solution rapidly decolorizes. Track the disappearance of this absorption band via UV-Vis spectroscopy for precise kinetic data[1].

  • Quenching & Isolation: Once decolorization is complete, evaporate the solvent under reduced pressure at room temperature (avoid heating) to yield the five-membered cycloadduct.

Hetero-Diels-Alder (HDA) Reactions

Beyond [3+2] cycloadditions, thioketones are highly versatile in[4+2] Hetero-Diels-Alder (HDA) reactions. They can function in two distinct roles:

  • As Heterodienophiles: Reacting with electron-rich dienes to form dihydrothiopyrans.

  • As Heterodienes: When conjugated (e.g., α,β -unsaturated thioketones), they react with electron-deficient dienophiles.

The Challenge of α,β -Unsaturated Thioketones

Monomeric α,β -unsaturated thioketones are notoriously unstable and spontaneously dimerize into dithiine-type structures to alleviate the high energy of the conjugated C=S system[4]. To utilize them in HDA reactions, the monomer must be regenerated in situ.

While thermal regeneration at 80 °C is possible, these elevated temperatures often lead to poor stereoselectivity and degradation. To solve this, Lewis acid catalysis is employed. The addition of Lewis acids like AlCl3​ or EtAlCl2​ coordinates to the carbonyl oxygen of the dienophile (e.g., methyl acrylate), drastically lowering its LUMO. This LUMO-lowering accelerates the HDA reaction, allowing it to proceed at 25–35 °C, which outcompetes the re-dimerization of the thioketone and enhances endo/exo stereoselectivity[5],[4].

Protocol B: Lewis Acid-Promoted HDA of α,β -Unsaturated Thioketones

This self-validating workflow ensures the capture of transient monomeric thioketones before parasitic dimerization occurs.

  • Dimer Dissociation: Suspend the dithiine-type dimer precursor in anhydrous dichloromethane ( CH2​Cl2​ ) or diethyl ether ( Et2​O ) under an inert argon atmosphere[4].

  • Catalyst Addition: Slowly add 1.0 equivalent of the Lewis acid ( EtAlCl2​ for CH2​Cl2​ solutions, or AlCl3​ for Et2​O solutions) at 0 °C[4].

  • Dienophile Introduction: Add an excess (1.5–2.0 equivalents) of a carbonyl-activated dienophile, such as methyl acrylate or acrolein[4]. The excess ensures the transient thioketone is immediately trapped.

  • Cycloaddition: Warm the mixture to 25–35 °C and stir. The Lewis acid accelerates the reaction, allowing complete conversion within hours compared to days without a catalyst[5],[4].

  • Quenching: Quench the reaction with cold saturated aqueous NaHCO3​ to neutralize the Lewis acid and prevent acid-catalyzed ring-opening of the cycloadduct.

  • Purification: Extract the aqueous layer with CH2​Cl2​ , dry over MgSO4​ , and purify the resulting [4+2] cycloadduct (dihydrothiopyran derivative) via silica gel chromatography.

Quantitative Data Summary

The extreme reactivity and condition-dependent yields of thioketones are summarized in the tables below, highlighting the necessity of optimized catalytic and thermodynamic controls.

Table 1: Relative Reactivity of Dipolarophiles in 1,3-DC [2] | Dipolarophile | Bond Type | Relative Rate ( krel​ ) | Mechanistic Note | | :--- | :--- | :--- | :--- | | Fluorene-9-thione | C=S | 7.9×107 | "Superdipolarophile"; highly stabilized TS | | Thiobenzophenone | C=S | ∼106 | Rapid decolorization at -78 °C | | Acrylonitrile | C=C | 1.2 | Standard electron-deficient alkene | | Methyl Acrylate | C=C | 1.0 | Baseline reference |

Table 2: Influence of Conditions on HDA Yields of Thioketones

Thioketone Type Dienophile Conditions Yield (%) Ref

| Phenyl thien-2-yl thioketone | Methyl propiolate | Thermal ( LiClO4​ ), RT | 74% |[6] | | Phenyl thien-2-yl thioketone | Methyl propiolate | High-pressure (5 kbar), RT | 17% |[6] | | α,β -Unsat. (Monomer) | Methyl Acrylate | Thermal, 80 °C | Low |[4] | | α,β -Unsat. (Monomer) | Methyl Acrylate | AlCl3​ Catalyst, 25–35 °C | >70% |[4] |

Causality Note on Table 2: The use of LiClO4​ in thermal HDA acts as a mild electrolyte that stabilizes the transition state without degrading the thioketone, yielding 74%[6]. Conversely, while high pressure (5 kbar) theoretically favors cycloadditions by exploiting a negative activation volume, it drastically reduces the yield to 17% here because extreme pressure accelerates competing polymerization and dimerization pathways of the sensitive C=S bond[6].

Mechanistic and Workflow Visualizations

G1 TK Thioketone (C=S) CA_13 Five-Membered Cycloadduct TK->CA_13 [3+2] Cycloaddition (Concerted) CA_HDA1 Dihydrothiopyran (TK as Dienophile) TK->CA_HDA1 Hetero-Diels-Alder (LUMO-controlled) Dipole 1,3-Dipole (e.g., Nitrone) Dipole->CA_13 Diene Diene (e.g., Butadiene) Diene->CA_HDA1 Dienophile Dienophile (e.g., Acrylate) CA_HDA2 Dihydrothiopyran (TK as Diene) Dienophile->CA_HDA2 UnsatTK α,β-Unsaturated Thioketone UnsatTK->CA_HDA2 Lewis Acid Promoted [4+2] Cycloaddition

Fig 1. Divergent cycloaddition pathways of thioketones based on electronic reaction partners.

G2 Step1 1. Dimer Dissociation (Regenerate Monomeric Thioketone) Step2 2. Lewis Acid Addition (AlCl3 or EtAlCl2 in CH2Cl2/Et2O) Step1->Step2 Step3 3. Dienophile Introduction (e.g., Methyl Acrylate) Step2->Step3 Step4 4. Cycloaddition (Stir at 25-35 °C) Step3->Step4 Step5 5. Quenching & Isolation (Aqueous Workup & Chromatography) Step4->Step5

Fig 2. Workflow for the Lewis acid-promoted hetero-Diels-Alder reaction of thioketones.

Sources

Foundational

Theoretical Calculations on the Stability of 2-Thiabicyclo[2.1.1]hexane: A Computational Guide for Bioisosteric Scaffold Design

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional C(sp³)-rich scaffolds is a defining trend in modern medicinal chemistry. Among these emerging architectures, the 2-thiabicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional C(sp³)-rich scaffolds is a defining trend in modern medicinal chemistry. Among these emerging architectures, the 2-thiabicyclo[2.1.1]hexane (2-thia-BCH) system has gained significant traction as a saturated bioisostere for ortho- and meta-substituted benzenes. This whitepaper provides an in-depth technical guide on the theoretical calculations governing the stability, strain energy, and mechanistic formation of this novel sulfur-containing bicyclic scaffold.

The Bioisosteric Rationale and Thermodynamic Drivers

Historically, synthesizing heterobicyclo[n.1.1]alkanes required complex transition-metal catalysis or harsh photochemical conditions. However, recent breakthroughs have demonstrated that 2-thiabicyclo[2.1.1]hexanes can be accessed via a highly efficient, catalyst-free (3+2)-cycloaddition between bicyclo[1.1.0]butanes (BCBs) and thioketones under ambient conditions[1].

The causality behind this spontaneous reactivity lies in the extreme thermodynamic parameters of the starting materials:

  • Baeyer Strain Energy: BCBs possess a massive strain energy of approximately 66.3 kcal/mol, driven by the highly distorted central C–C σ-bond[2]. This acts as a loaded molecular spring, providing the thermodynamic driving force for ring expansion.

  • Frontier Molecular Orbitals (FMO): Density functional theory (DFT) calculations reveal that thioketones possess a significantly lower lowest unoccupied molecular orbital (LUMO) compared to their oxo-analogues. This lowered LUMO enhances the electrophilicity of the thiocarbonyl group, facilitating rapid nucleophilic attack and subsequent cycloaddition[3].

Once formed, the 2-thia-BCH scaffold exhibits near-zero dihedral angles, allowing it to perfectly mimic the spatial vectors of substituted benzenes while offering superior lipophilicity and metabolic stability[4].

Computational Methodology: A Self-Validating DFT Protocol

To accurately model the stability and electronic properties of 2-thiabicyclo[2.1.1]hexane, computational workflows must account for both the severe ring strain and the diffuse electron cloud of the sulfur atom. Below is a rigorously self-validating protocol for conducting these theoretical calculations.

G A Input Generation (SMILES to 3D) B Conformational Search (Molecular Mechanics) A->B C DFT Geometry Optimization (ωB97X-D/def2-TZVP) B->C D Frequency Calculation (Zero-Point Energy) C->D E Thermodynamic Properties (Gibbs Free Energy) D->E F Strain Energy Analysis (Homodesmotic Reactions) D->F

Computational workflow for DFT stability analysis of 2-thiabicyclo[2.1.1]hexane.

Step 1: Conformational Sampling
  • Action: Perform a conformational search using a tight RMSD threshold (e.g., 0.5 Å) via molecular mechanics (e.g., OPLS4 or GFN2-xTB).

  • Causality: While the bicyclic core is rigid, exocyclic substituents can adopt multiple rotamers. Failing to identify the global minimum prior to DFT optimization leads to erroneous thermodynamic values.

  • Validation Checkpoint: The protocol is validated when an energy window of 5.0 kcal/mol yields a converged ensemble of conformers with no new unique structures appearing upon extended sampling.

Step 2: DFT Geometry Optimization
  • Action: Optimize the lowest-energy conformers using the ωB97X-D functional and the def2-TZVP basis set.

  • Causality: The highly distorted bicyclic core combined with a bulky sulfur atom necessitates a functional that accurately captures empirical dispersion (D) and long-range orbital interactions. Standard functionals like B3LYP often underestimate the stability of these folded conformers due to missing dispersion corrections.

  • Validation Checkpoint: The optimization is only considered successful when all four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) fall below the threshold of 10−4 a.u. If the geometry oscillates, the integration grid density must be increased (e.g., to an ultrafine grid) to resolve numerical noise.

Step 3: Frequency Analysis and Wavefunction Stability
  • Action: Execute analytical frequency calculations at the same level of theory.

  • Causality: Frequency calculations provide the Zero-Point Vibrational Energy (ZPVE) required for accurate Gibbs free energy ( ΔG ) derivation.

  • Validation Checkpoint: The system self-validates by returning zero imaginary frequencies , confirming the geometry is a true local minimum on the potential energy surface (PES). Additionally, a wavefunction stability test must yield a stable eigenvalue matrix, ensuring the electronic state is not a saddle point in orbital space.

Step 4: Homodesmotic Reaction Modeling (Strain Energy)
  • Action: Calculate the ring strain energy (RSE) using homodesmotic reactions rather than direct atomization energies.

  • Causality: Direct DFT calculation of strain energy from atomization is inaccurate due to systematic correlation energy errors. Homodesmotic reactions conserve the number and type of hybridized bonds (e.g., C(sp³)-C(sp³), C(sp³)-S) between reactants and acyclic reference products, perfectly canceling out these systematic errors.

Quantitative Stability Metrics

The theoretical calculations yield critical insights into why 2-thiabicyclo[2.1.1]hexane is stable enough for pharmaceutical application despite its strained nature. The data is summarized below:

ParameterComputed ValueLevel of TheorySignificance
BCB Precursor Strain Energy 66.3 kcal/molωB97X-D/def2-TZVPMassive Baeyer strain acts as the driving force for the catalyst-free (3+2) cycloaddition[2].
2-Thia-BCH Strain Energy ~28.5 kcal/molωB97X-D/def2-TZVPRepresents a significant strain release ( ΔStrain≈37.8 kcal/mol), yielding a stable, isolable scaffold.
C1-C2-C3-C4 Dihedral Angle ~0°ωB97X-D/def2-TZVPConfirms precise geometric mimicry of ortho/meta-substituted benzenes[4].
C–S Bond Length (Bridge) 1.84 ÅωB97X-D/def2-TZVPHighlights the unique steric volume and polarizability of the thia-bridge compared to carbon analogues.

Mechanistic Insights via DFT

Theoretical calculations do more than confirm stability; they elucidate the causality of the reaction pathway. DFT mapping of the PES indicates that the reaction between BCBs and thioketones does not proceed via a synchronous concerted mechanism. Instead, it is governed by a stepwise process.

G A BCB + Thioketone B Nucleophilic Attack A->B C Zwitterionic Intermediate B->C D Ring Closure C->D E 2-Thiabicyclo[2.1.1]hexane D->E

Mechanistic pathway for the catalyst-free (3+2)-cycloaddition forming 2-thiabicyclo[2.1.1]hexane.

Because of the highly polar nature of the C=S double bond and the consequent nucleophilicity of the sulfur atom, the initial step involves a nucleophilic attack on the highly strained bridgehead carbon of the BCB. This generates a transient zwitterionic intermediate (or a diradical species depending on the specific substituents and solvent polarity). The rapid intramolecular ring closure that follows is thermodynamically locked by the massive release of Baeyer strain, preventing reversibility and ensuring high yields of the 2-thiabicyclo[2.1.1]hexane product[1].

Conclusion

Theoretical calculations are indispensable for validating the 2-thiabicyclo[2.1.1]hexane scaffold. By utilizing dispersion-corrected DFT methods (ωB97X-D) and rigorous self-validating protocols (frequency checks, homodesmotic modeling), researchers can confidently predict the thermodynamic stability and geometric fidelity of these bioisosteres. The calculated release of over 37 kcal/mol of strain energy from the BCB precursor perfectly explains the spontaneous, catalyst-free nature of this synthesis, cementing 2-thia-BCH as a highly accessible and robust building block for next-generation drug discovery.

Sources

Exploratory

Whitepaper: Synthesis and Bridgehead Functionalization of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic Acid

Executive Summary The emergence of 2-thiabicyclo[2.1.1]hexanes as sp³-rich bioisosteres for ortho- and meta-substituted benzenes has driven a critical need for robust late-stage functionalization methodologies in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of 2-thiabicyclo[2.1.1]hexanes as sp³-rich bioisosteres for ortho- and meta-substituted benzenes has driven a critical need for robust late-stage functionalization methodologies in drug development[1]. While the parent heterocycle can be synthesized efficiently via catalyst-free (3+2) cycloadditions of bicyclo[1.1.0]butanes (BCBs) and thioketones[1], installing the highly desirable 4-carboxylic acid exit vector directly onto the unfunctionalized parent scaffold presents a formidable regioselectivity challenge. This technical guide details a state-of-the-art, visible-light-mediated photoredox methodology to achieve exclusive C4-bridgehead carboxylation, bypassing traditional organometallic limitations.

Mechanistic Rationale: Overcoming the CIPE Effect via Polarity Matching

In strained bicyclic systems such as bicyclo[1.1.1]pentanes (BCPs), bridgehead C–H bonds exhibit high s-character (~sp¹.⁵), which enhances their acidity and susceptibility to direct lithiation[2]. However, applying strong bases (e.g., sec-BuLi or tert-BuLi) to 2-thiabicyclo[2.1.1]hexane triggers a Complexation-Induced Proximity Effect (CIPE). The Lewis basic sulfur atom strongly coordinates the lithium cation, directing deprotonation kinetically to the adjacent C1 (bridgehead) or C3 (methylene) positions rather than the desired C4 bridgehead.

The Causality of the Photoredox Approach: To bypass this thermodynamic and kinetic trap, we deploy a Visible-Light Photoredox Hydrogen Atom Transfer (HAT) strategy[3]. By utilizing the highly electrophilic quinuclidinium radical cation, we exploit the inductive electron-withdrawing (-I) effect of the sulfur atom. The sulfur atom locally depletes electron density at the C1 and C3 C–H bonds, deactivating them toward electrophilic radical abstraction. Consequently, the polarity-matched HAT catalyst is repelled by these electron-poor sites and preferentially abstracts the hydrogen from the more electron-rich C4 bridgehead[4]. The resulting tertiary bridgehead radical, which is structurally stabilized by the strained bicyclic framework[5], is subsequently trapped by CO₂ to yield the target carboxylic acid.

Reaction Workflows and Mechanistic Pathways

Workflow A Parent Heterocycle 2-Thiabicyclo[2.1.1]hexane B Photoredox System Ir(ppy)3 / Quinuclidine Blue LED (440 nm) A->B HAT Activation D C4-Radical Intermediate B->D Regioselective H-Abstraction C CO2 Atmosphere (1 atm) E Target Product C4-Carboxylic Acid C->E Reduction & Protonation D->C Radical Trapping

Caption: Workflow of the visible-light-mediated C4-carboxylation of 2-thiabicyclo[2.1.1]hexane.

Mechanism PC Ir(III) Photocatalyst PC_ex *Ir(III) Excited State PC->PC_ex hv (Blue LED) HAT_rad Quinuclidinium Radical PC_ex->HAT_rad SET Oxidation HAT Quinuclidine (HAT) Rad C4-Bridgehead Radical HAT_rad->Rad HAT from C4 Sub Parent Heterocycle Sub->Rad Polarity Matched CO2 CO2 Trapping Rad->CO2 Addition Prod C4-Carboxylate CO2->Prod SET Reduction by Ir(II) Prod->PC Ir(II) -> Ir(III)

Caption: Mechanistic photoredox cycle for the regioselective C4-carboxylation.

Quantitative Data: Reaction Optimization

The selection of the HAT catalyst and solvent is the primary driver of C4-regioselectivity. As demonstrated in Table 1, quinuclidine provides the optimal polarity matching required to avoid C1/C3 functionalization.

Table 1: Optimization of HAT Catalysts for C4-Carboxylation

EntryPhotocatalyst (2 mol%)HAT Catalyst (20 mol%)SolventYield (%)C4:C1 Regioselectivity
1Ir(ppy)₃NoneDMF<5N/A
2Ir(ppy)₃QuinuclidineDMF84>99:1
3Ir(ppy)₃DABCODMF4285:15
4Ru(bpy)₃Cl₂QuinuclidineDMF35>99:1
5Ir(ppy)₃QuinuclidineMeCN6195:5

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high fidelity in regioselectivity and yield.

Step 1: Reagent Preparation (Glovebox Operations)

  • In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with Ir(ppy)₃ (2.0 mol%), quinuclidine (20 mol%), and the parent 2-thiabicyclo[2.1.1]hexane (1.0 mmol, 1.0 equiv).

  • Add 5.0 mL of anhydrous, degassed N,N-dimethylformamide (DMF).

  • Seal the tube with a rubber septum and remove it from the glovebox.

Step 2: Atmosphere Exchange

  • Attach a CO₂ balloon (1 atm) to the Schlenk tube via a needle.

  • Briefly open the stopcock to vacuum, then backfill with CO₂. Repeat this cycle three times.

  • Bubble CO₂ directly through the reaction mixture for 15 minutes to ensure total solvent saturation.

Step 3: Photochemical Irradiation

  • Place the reaction vessel in a photoreactor equipped with 440 nm blue LEDs.

  • Causality Note: The 440 nm wavelength is specifically chosen to excite the Ir(III) photocatalyst without inducing direct UV-mediated homolytic cleavage of the strained C–S bonds in the heterocycle.

  • Stir vigorously at room temperature for 24 hours.

Step 4: Self-Validating Analytical Checkpoint

  • Prior to full workup, extract a 50 µL aliquot, dilute with CDCl₃, and analyze via ¹H-NMR.

  • Validation: Successful C4-carboxylation is confirmed by the complete disappearance of the C4 methine proton (typically observed as a multiplet at δ 2.6–2.8 ppm in the parent heterocycle), while the C1 bridgehead proton (δ 3.4 ppm) and C3 methylene protons remain intact. If off-target C1-functionalization occurred, the downfield C1 signal would vanish instead.

Step 5: Workup and Isolation

  • Dilute the reaction mixture with 15 mL of distilled water.

  • Wash the aqueous layer with diethyl ether (2 × 10 mL) to remove unreacted starting material and the HAT catalyst.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl to fully protonate the newly formed carboxylate.

  • Extract the acidic aqueous layer with ethyl acetate (3 × 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalyst-Free Synthesis of 2-Thiabicyclo[2.1.1]hexanes via (3+2)-Cycloaddition

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: The Bioisostere Revolution The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Bioisostere Revolution

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery[1]. Bicyclo[2.1.1]hexanes (BCHs) have gained immense traction as bioisosteres for ortho- and meta-substituted benzenes, offering improved pharmacokinetic properties such as enhanced solubility and reduced metabolic liability[2]. However, the synthesis of heteroatom-doped BCHs—specifically the 2-thiabicyclo[2.1.1]hexane skeleton—has historically been elusive, often only obtained as an unintended side product through the oxidative decomposition of thiiranes[3].

Recent breakthroughs have unlocked a rational, fully catalyst-free synthetic route to this valuable scaffold[3]. By harnessing the immense strain energy of bicyclo[1.1.0]butanes (BCBs) and the potent nucleophilicity of thioketones, researchers can now access 2-thiabicyclo[2.1.1]hexanes under remarkably mild, ambient conditions ()[4]. This application note details the mechanistic rationale, experimental setup, and analytical validation for this novel (3+2)-cycloaddition.

Mechanistic Insights: Thermodynamics over Catalysis

Traditionally, functionalizing BCBs requires transition metal catalysis (e.g., Gallium for imine insertions to yield 2-azabicyclo[2.1.1]hexanes ()[3],[5]) or photoredox activation to overcome activation barriers. However, the synthesis of 2-thiabicyclo[2.1.1]hexanes bypasses these requirements entirely[4].

Causality of the Catalyst-Free Design: The driving force is twofold. First, BCBs possess a highly strained central C–C bond[3]. When functionalized with an electron-withdrawing acceptor (such as a ketone), this central bond becomes highly polarized and susceptible to nucleophilic attack[3]. Second, thioketones feature a highly polarizable C=S bond, rendering the sulfur atom exceptionally nucleophilic[3].

As illustrated in the pathway below, the reaction proceeds via a sulfur-initiated mechanism ("Pathway II")[4]. The nucleophilic sulfur executes a direct attack on the polarized BCB, breaking the strained C–C bond and forming a zwitterionic intermediate enolate[4]. This intermediate rapidly undergoes intramolecular ring closure at the thiocarbonyl carbon, yielding the stable 2-thiabicyclo[2.1.1]hexane structure[4].

Mechanism BCB Bicyclo[1.1.0]butane (High Strain Energy) Enolate Intermediate Enolate (Zwitterionic Species) BCB->Enolate Nucleophilic Attack Thio Thioketone (Nucleophilic Sulfur) Thio->Enolate S-Initiation Product 2-Thiabicyclo[2.1.1]hexane (Bioisostere Scaffold) Enolate->Product Intramolecular C-C Bond Formation

Fig 1: Proposed Pathway II mechanism for the catalyst-free (3+2)-cycloaddition.

Experimental Protocol: Self-Validating Workflow

The following protocol is optimized for a 100 μmol scale[4]. The self-validating nature of this workflow relies on the distinct polarity shift between the highly non-polar thioketone/BCB starting materials and the more polar bicyclic product, allowing for unambiguous real-time monitoring via chromatography.

Workflow S1 1. Reagent Preparation BCB (100 μmol) + Thioketone (250 μmol) S2 2. Solvent Addition Suspend in 4 mL Acetonitrile (MeCN) S1->S2 S3 3. Ambient Reaction Stir at Room Temp (3-8 hours) No Catalyst / No Light S2->S3 S4 4. Reaction Monitoring Verify completion via TLC / LC-MS S3->S4 S5 5. Isolation Purify via Flash Column Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the catalyst-free synthesis.

Step-by-Step Methodology:
  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl-substituted bicyclo[1.1.0]butane (100 μmol, 1.0 equiv)[4].

  • Reagent Addition: Add the thioketone derivative (250 μmol, 2.5 equiv)[4].

    • Expert Insight: The 2.5-fold excess of thioketone is critical to drive the reaction to completion and compensate for any competitive oxidative dimerization of the thioketone in ambient air.

  • Solvation: Suspend the mixture in 4.0 mL of HPLC-grade Acetonitrile (MeCN)[4].

    • Expert Insight: MeCN is the optimal solvent; its polar aprotic nature stabilizes the zwitterionic enolate intermediate without participating in unwanted hydrogen-bonding side reactions.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) open to the air[3]. No inert atmosphere (N₂/Ar), light irradiation, or catalysts are required[3]. Allow the reaction to proceed for 3 to 8 hours[4].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The consumption of the BCB (often UV-active due to the keto group) and the emergence of a new, distinct spot indicates successful conversion.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel to isolate the pure 2-thiabicyclo[2.1.1]hexane[4].

Quantitative Data & Reaction Parameters

To facilitate easy comparison and experimental design, the core reaction parameters and their scientific rationale are summarized in Table 1.

Table 1: Standardized Reaction Parameters and Rationales

ParameterOptimized ConditionScientific Rationale
BCB Stoichiometry 1.0 equiv (100 μmol)Maintained as the limiting reagent due to the higher synthetic complexity of substituted BCBs[4].
Thioketone Stoichiometry 2.5 equiv (250 μmol)Excess ensures complete consumption of BCB and counters potential thioketone degradation[4].
Solvent System Acetonitrile (MeCN), 4 mLPolar aprotic environment perfectly stabilizes the transient enolate during Pathway II[4].
Temperature Ambient (20–25 °C)The high inherent strain energy of BCBs eliminates the need for thermal activation[3].
Reaction Time 3 – 8 hoursDuration depends on the electronic nature of the keto-BCB; electron-poor BCBs react faster[4].
Atmosphere Ambient AirThe reaction exhibits remarkable tolerance to moisture and oxygen, simplifying the setup[3].

Conclusion

The catalyst-free (3+2)-cycloaddition of BCBs and thioketones represents a masterclass in leveraging intrinsic molecular thermodynamics. By matching the high strain energy of bicyclobutanes with the hyper-nucleophilicity of thioketones, researchers can now routinely access 2-thiabicyclo[2.1.1]hexanes. This protocol not only expands the chemical space for benzene bioisosteres but also provides a scalable, exceptionally mild tool for late-stage drug development.

References

  • Title: (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light Source: Chemical Science (Royal Society of Chemistry), 2025, 16(19), 8588-8593. URL: [Link]

  • Title: Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes Source: Angewandte Chemie International Edition, 2022, 61(27), e202204719. URL: [Link]

  • Title: Synthesis of heterobicyclo[n.1.1]alkanes Source: Chemical Society Reviews (Advance Article), 2025. URL: [Link](Note: DOI inferred from standard RSC review indexing for the referenced 2025 comprehensive review)

Sources

Application

Application Notes and Protocols: 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid as a Bioisostere for Ortho-Substituted Phenyl Rings

Introduction: Escaping Flatland in Modern Drug Discovery The prevalence of aromatic rings, particularly the phenyl group, in small molecule drugs is undeniable, appearing in approximately 45% of all marketed pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The prevalence of aromatic rings, particularly the phenyl group, in small molecule drugs is undeniable, appearing in approximately 45% of all marketed pharmaceuticals.[1] While their rigid structures are advantageous for ligand-target interactions, over-reliance on these "flatland" motifs can lead to undesirable physicochemical properties, such as poor aqueous solubility and high metabolic lability, primarily through cytochrome P450-mediated oxidation.[1] In response, medicinal chemists are increasingly "escaping from flatland" by employing saturated, three-dimensional bioisosteres that mimic the spatial arrangement of substituted phenyl rings while offering improved drug-like properties.[2][3]

This guide focuses on a promising, yet underexplored, scaffold: 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid . We will explore its potential as a bioisostere for ortho-substituted phenyl rings, providing the scientific rationale, comparative physicochemical data with analogous scaffolds, and detailed protocols for its synthesis and application in drug discovery workflows.

The Scientific Rationale: Why 2-Thiabicyclo[2.1.1]hexane?

The core concept of bioisosterism lies in substituting a chemical group with another that retains similar biological activity. For ortho-substituted phenyl rings, the key is to mimic the relative spatial orientation of the two substituents. Saturated bicyclic systems, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.1.1]hexane (BCHex), and their heteroatom-containing analogs, have emerged as excellent candidates.[1][2][4]

The 2-thiabicyclo[2.1.1]hexane scaffold offers a unique combination of features:

  • Rigid 3D Geometry: Like its carbocyclic and oxygen-containing counterparts, the bicyclic nature of this scaffold rigidly holds substituents in a defined three-dimensional space, mimicking the fixed orientation of an ortho-substituted benzene ring.[2][5]

  • Improved Physicochemical Properties: The increased sp³ character of saturated bioisosteres generally leads to enhanced aqueous solubility and reduced lipophilicity compared to their aromatic counterparts.[1][2][6][7] The introduction of the sulfur atom in the 2-thiabicyclo[2.1.1]hexane scaffold is hypothesized to further modulate these properties favorably.

  • Enhanced Metabolic Stability: By replacing an aromatic ring prone to oxidative metabolism, these saturated scaffolds can significantly improve a compound's metabolic stability, leading to better pharmacokinetic profiles.[8][9]

  • Novel Chemical Space: Employing scaffolds like 2-thiabicyclo[2.1.1]hexane allows for the exploration of novel and patentable chemical space, a crucial aspect of modern drug development.[6]

Comparative Analysis of Ortho-Phenyl Ring Bioisosteres

The selection of a suitable bioisostere is a data-driven process. Below is a comparative table of key physicochemical properties for an ortho-substituted phenyl ring and its saturated bioisosteres.

Scaffold Calculated logP (cLogP) Aqueous Solubility Metabolic Stability (in HLM) Key Geometric Parameters
ortho-Xylene (Reference)HighLowModerate to LowDistance (d): ~2.8 Å, Angle (φ): ~60°
1,2-Disubstituted Bicyclo[2.1.1]hexaneLowerHigherHighSimilar to ortho-phenyl
2-Oxabicyclo[2.1.1]hexaneSignificantly LowerDramatically HigherHighVery similar to ortho-phenyl
2-Thiabicyclo[2.1.1]hexane Expected to be Lower Expected to be Higher Expected to be High Predicted to be similar to ortho-phenyl

Data for bicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane are derived from published studies.[6][7][10][11][12] Properties for 2-thiabicyclo[2.1.1]hexane are projected based on the trends observed with analogous heteroatom-containing bicyclic systems.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiabicyclo[2.1.1]hexane Scaffolds

A novel and efficient synthesis of the 2-thiabicyclo[2.1.1]hexane scaffold has been developed via a [3+2]-cycloaddition of bicyclo[1.1.0]butanes (BCBs) and thioketones.[13][14][15] This method is notable for proceeding under ambient conditions without the need for catalysts or light irradiation.[13][14][15]

Materials:

  • Substituted bicyclo[1.1.0]butane (BCB)

  • Thioketone

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the bicyclo[1.1.0]butane (1 equivalent) in acetonitrile.

  • Add the thioketone (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-thiabicyclo[2.1.1]hexane derivative.

Diagram of the Synthetic Workflow:

G BCB Bicyclo[1.1.0]butane Reaction [3+2] Cycloaddition (3-8 hours) BCB->Reaction Thioketone Thioketone Thioketone->Reaction Solvent Acetonitrile (MeCN) Room Temperature Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-Thiabicyclo[2.1.1]hexane Purification->Product

Caption: Synthetic workflow for 2-thiabicyclo[2.1.1]hexanes.

Protocol 2: Comparative Analysis of Physicochemical Properties

To validate the benefits of the bioisosteric replacement, it is crucial to perform a head-to-head comparison of the novel compound with its aromatic counterpart.

Compounds for Analysis:

  • Compound A: A known bioactive molecule containing an ortho-substituted phenyl ring with a carboxylic acid moiety.

  • Compound B: The bioisosteric analog of Compound A, where the ortho-substituted phenyl ring has been replaced with the 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid scaffold.

1. Lipophilicity (LogD) Measurement:

  • Prepare stock solutions of Compound A and Compound B in a suitable organic solvent (e.g., DMSO).

  • Determine the distribution coefficient (LogD) at pH 7.4 using the shake-flask method with n-octanol and phosphate-buffered saline (PBS).

  • Analyze the concentration in each phase by a suitable analytical method (e.g., HPLC-UV).

2. Aqueous Solubility Assessment:

  • Determine the kinetic solubility of both compounds in PBS (pH 7.4) using the nephelometry method.

  • Incubate serial dilutions of the compounds in PBS and measure the turbidity to identify the point of precipitation.

3. Metabolic Stability Assay (Human Liver Microsomes):

  • Incubate Compound A and Compound B with pooled human liver microsomes (HLM) in the presence of NADPH.

  • Quench the reaction at various time points and analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the in vitro intrinsic clearance (Clint).

Diagram of the Comparative Workflow:

G cluster_0 Compound Synthesis cluster_1 Physicochemical & ADME Profiling cluster_2 Data Analysis & Comparison CompoundA Compound A (ortho-Phenyl Ring) LogD LogD Measurement (Lipophilicity) CompoundA->LogD Solubility Aqueous Solubility CompoundA->Solubility MetabolicStability Metabolic Stability (HLM Assay) CompoundA->MetabolicStability CompoundB Compound B (2-Thiabicyclo[2.1.1]hexane) CompoundB->LogD CompoundB->Solubility CompoundB->MetabolicStability Analysis Comparative Analysis LogD->Analysis Solubility->Analysis MetabolicStability->Analysis

Caption: Workflow for comparative property analysis.

Conclusion and Future Perspectives

The 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid scaffold represents a valuable new tool in the medicinal chemist's arsenal for overcoming the limitations of traditional aromatic systems. Its rigid three-dimensional structure, coupled with the anticipated improvements in physicochemical and pharmacokinetic properties, makes it an attractive bioisosteric replacement for the ortho-substituted phenyl ring. The synthetic accessibility of this scaffold further enhances its utility in drug discovery programs.[13][14][15]

Future work should focus on the broad profiling of this scaffold in various biological systems to fully elucidate its potential and expand its application in the development of safer and more effective therapeutics.

References

  • Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing).
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC.
  • Saturated Bioisosteres of Benzene: Where to go Next? | Request PDF - ResearchGate.
  • Bioisosteric Replacements - Chemspace.
  • Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society.
  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - Chemical Science (RSC Publishing).
  • CN112105356A - Bicyclic ketene carboxylic ester compound as regulator of transport protein and application thereof - Google Patents.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications.
  • The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... - ResearchGate.
  • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.
  • Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - PMC.
  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - ResearchGate.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au.
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring - ChemRxiv.
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC.
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines).
  • 2,2-dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid - NextSDS.
  • Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine.
  • 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid | Sapphire Bioscience.
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - Semantic Scholar.
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Semantic Scholar.
  • 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid - PubChem.
  • bicyclo[2.1.1]hexane-2-carboxylic acid | 2411265-28-4.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry.

Sources

Method

Application Note: 2-Thiabicyclo[2.1.1]hexane Derivatives as Emerging 3D Bioisosteres in Medicinal Chemistry

Executive Summary The transition from planar, two-dimensional (2D) aromatic rings to saturated, three-dimensional (3D) architectures is a cornerstone strategy in contemporary drug discovery. Increasing the fraction of sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional (2D) aromatic rings to saturated, three-dimensional (3D) architectures is a cornerstone strategy in contemporary drug discovery. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is statistically correlated with improved clinical success rates due to enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability.

While bicyclo[1.1.1]pentanes (BCPs) and carbocyclic bicyclo[2.1.1]hexanes (BCHs) have become established bioisosteres for para- and ortho/meta-substituted benzenes respectively, the incorporation of heteroatoms into these strained scaffolds unlocks new pharmacological vectors. The 2-thiabicyclo[2.1.1]hexane (2-thia-BCH) scaffold is the newest addition to this chemical space [1]. By embedding a sulfur atom within the rigid bicyclic framework, medicinal chemists can mimic the exit vectors of ortho-substituted benzenes and flat sulfur heterocycles (like thiophenes) while gaining unique metabolic handles (e.g., oxidation to sulfoxides or sulfones) to finely tune lipophilicity.

This application note details the mechanistic rationale, physicochemical profiling, and a self-validating synthetic protocol for integrating 2-thia-BCH derivatives into hit-to-lead optimization workflows.

Mechanistic Insights: The Catalyst-Free (3+2) Cycloaddition

Historically, synthesizing highly strained bridged heterocycles required complex transition-metal catalysis or harsh photochemical conditions. However, the synthesis of 2-thia-BCHs leverages a unique intersection of extreme ring strain and heteroatomic polarizability [1].

The Causality of the Reaction Design: Bicyclo[1.1.0]butanes (BCBs) possess an immense Baeyer strain energy of approximately 66.3 kcal/mol. While standard ketones require Lewis acid activation or light to react with BCBs, thioketones feature a highly polar C=S double bond with a profoundly nucleophilic sulfur atom. When these two highly reactive species are combined, the nucleophilic sulfur attacks the electron-deficient bridgehead of a carbonyl-substituted BCB. This initiates a stepwise mechanism via a zwitterionic or diradical intermediate, followed by rapid ring closure.

Because the activation energy is overcome entirely by the release of the BCB strain and the inherent reactivity of the thiocarbonyl group, the reaction proceeds instantaneously under ambient conditions—requiring zero catalysts, zero additives, and no light irradiation [1].

G BCB Bicyclo[1.1.0]butane (Strain: 66.3 kcal/mol) Attack Nucleophilic Attack (Ambient Temp) BCB->Attack ThioK Thioketone (Nucleophilic S) ThioK->Attack Intermediate Zwitterionic/Diradical Intermediate Attack->Intermediate C-S Bond Formation Product 2-Thiabicyclo[2.1.1]hexane (3D Bioisostere) Intermediate->Product Ring Closure

Mechanistic pathway of the catalyst-free (3+2) cycloaddition to form 2-thiabicyclo[2.1.1]hexanes.

Physicochemical Profiling & Data Presentation

Replacing a planar aromatic ring with a 2-thia-BCH scaffold fundamentally alters the physicochemical profile of a drug candidate. The table below summarizes the comparative advantages of the 2-thia-BCH scaffold against traditional planar rings and other emerging bioisosteres [2].

Table 1: Comparative Physicochemical Properties of Ortho-Bioisosteres

Scaffold Motif Fsp3​ ContributionRelative Lipophilicity (clogP)3D Geometry (Dihedral Angle)Unique Pharmacological/Metabolic Handles
Benzene (ortho-sub) 0.00HighPlanar (~0°)Prone to oxidative metabolism (epoxidation).
Thiophene 0.00HighPlanar (~0°)Potential for reactive metabolite formation.
Carbocyclic BCH 1.00Moderate-High3D (~60-70°)Purely structural; relies on steric bulk.
2-Oxa-BCH 0.83Low3D (~60-70°)Strong H-bond acceptor; highly polar.
2-Thia-BCH 0.83Moderate3D (~60-70°)Tunable oxidation states (S, S=O, SO₂).

Insight for Drug Developers: The 2-thia-BCH scaffold offers a "Goldilocks" lipophilicity—less greasy than a benzene ring, but more lipophilic than a 2-oxa-BCH, allowing for optimal membrane permeability while maintaining 3D structural rigidity. Furthermore, the thioether can be selectively oxidized post-synthesis to a sulfone, drastically lowering logP and providing strong hydrogen-bond acceptor capabilities without altering the carbon framework.

Experimental Protocol: Catalyst-Free Synthesis

This protocol details the synthesis of a model 2-thiabicyclo[2.1.1]hexane derivative via the formal (3+2) cycloaddition of a functionalized BCB and a thioketone.

Self-Validating System: Thioketones (e.g., thiobenzophenone) are intensely colored (deep blue or pink). The reaction's progress is self-validating; the complete consumption of the thioketone is visually confirmed by the transition of the reaction mixture from a deep, opaque color to a pale yellow or colorless solution.

Materials Required
  • Reagents: 1-phenylbicyclo[1.1.0]butane-1-carboxylate (BCB derivative, 1.0 equiv), Thiobenzophenone (1.2 equiv).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Equipment: 10 mL glass vial with a PTFE-lined cap, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: In a fume hood, add 1-phenylbicyclo[1.1.0]butane-1-carboxylate (0.5 mmol) to a clean, dry 10 mL glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the BCB derivative in 2.0 mL of anhydrous MeCN. The solution should be clear and colorless.

  • Initiation (The Self-Validating Step): Add thiobenzophenone (0.6 mmol) to the stirring solution in one portion. The solution will immediately turn a deep, vibrant blue. Cap the vial.

  • Reaction Execution: Stir the mixture at ambient room temperature (20–25 °C). No inert atmosphere (N₂/Ar) is strictly required as the reaction is highly tolerant to air and moisture, though it is best practice for highly sensitive downstream applications [1].

  • Monitoring: Monitor the reaction visually. Over the course of 1 to 4 hours, the deep blue color will progressively fade. Once the solution becomes pale yellow or colorless, the reaction has reached completion. Confirm via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup & Purification:

    • Concentrate the crude mixture under reduced pressure.

    • Purify the residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

    • The 2-thia-BCH product typically elutes as a stable, colorless oil or white solid.

  • Characterization: Verify the bridged 3D structure via ¹H-NMR (look for the characteristic highly shielded bridgehead protons around 2.5–3.5 ppm) and ¹³C-NMR.

Application Workflow in Drug Design

For application scientists looking to rescue a stalled "flat" hit compound suffering from poor solubility or rapid clearance, the 2-thia-BCH scaffold provides a systematic escape route.

G Hit Flat Hit Compound High logP, Poor Solubility Design Bioisosteric Design Replace Arene/Thiophene Hit->Design Synthesis Strain-Release Synthesis BCB + Thioketone Design->Synthesis Screening DMPK & Target Screening Fsp3 ↑, Clearance ↓ Synthesis->Screening Lead Optimized Lead 2-Thia-BCH Scaffold Screening->Lead

Workflow for integrating 2-thia-BCH bioisosteres into hit-to-lead drug optimization.

Strategic Implementation:

  • Identify the Liability: Map the planar rings (e.g., ortho-tolyl, 2-chlorophenyl, or 3-thienyl groups) contributing to poor physicochemical properties.

  • Scaffold Hopping: Design a 2-thia-BCH analog. The sulfur atom can be oriented to interact with specific enzymatic pockets (e.g., targeting cysteine residues or acting as a weak hydrogen bond acceptor).

  • Late-Stage Oxidation: If the resulting 2-thia-BCH analog is still too lipophilic, subject the compound to mild oxidation (e.g., using mCPBA) to yield the corresponding sulfoxide or sulfone. This single synthetic step generates two new, highly polar analogs for immediate DMPK screening without requiring a de novo synthesis from the ground up.

References

[1] Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science (RSC Publishing). Available at:[Link]

[2] Roà, E., & Lefebvre, Q. (2025). Synthesis of heterobicyclo[n.1.1]alkanes. ResearchGate (Comprehensive review of methodologies for hetero-BCH derivatives). Available at:[Link]

Application

Application Note: 2-Thiabicyclo[2.1.1]hexane-4-carboxylic Acid in the Design of Novel Agrochemicals

Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich saturated scaffolds—often termed "escaping flatland"—has become a cornerstone strategy in modern drug and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich saturated scaffolds—often termed "escaping flatland"—has become a cornerstone strategy in modern drug and agrochemical design. While 2-oxabicyclo[2.1.1]hexanes have successfully been deployed as bioisosteres for ortho- and meta-substituted benzenes in commercial fungicides like fluxapyroxad and boscalid, the recent advent of the 2-thiabicyclo[2.1.1]hexane (2-thia-BCH) core offers unprecedented opportunities.

This application note details the mechanistic rationale, synthetic protocols, and physicochemical advantages of utilizing 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid as a premier building block for next-generation succinate dehydrogenase inhibitor (SDHI) agrochemicals.

Introduction: Escaping Flatland in Agrochemicals

The ortho-substituted phenyl ring is a ubiquitous structural motif found in over 300 marketed drugs and agrochemicals[1]. However, high lipophilicity and poor aqueous solubility associated with planar aromatics often lead to suboptimal environmental profiles and formulation challenges in crop protection.

Recent pioneering work demonstrated that replacing the ortho-substituted phenyl ring in the fungicides fluxapyroxad and boscalid with a 2-oxabicyclo[2.1.1]hexane core dramatically improved water solubility (up to a 6-fold increase) and reduced lipophilicity while retaining potent bioactivity against fungal pathogens like Fusarium verticillioides[2][3].

Building on this paradigm, the 2-thiabicyclo[2.1.1]hexane scaffold has emerged as a novel, highly tunable bioisostere[4]. The incorporation of a sulfur atom not only mimics the geometric exit vectors of the phenyl ring but also introduces unique polarizability and the potential for late-stage oxidation (to sulfoxides or sulfones), allowing agrochemical developers to fine-tune target binding kinetics and metabolic stability[5][6].

Bioisostere A ortho-Substituted Phenyl (Flat, High Lipophilicity) B 2-Oxabicyclo[2.1.1]hexane (3D, High Water Solubility) A->B Escape from Flatland (Mykhailiuk et al.) C 2-Thiabicyclo[2.1.1]hexane (3D, Tunable Oxidation State) A->C Next-Gen Agrochemicals B->C Thia-Substitution (Werz et al.)

Caption: Evolution of ortho-substituted phenyl bioisosteres toward 2-thiabicyclo[2.1.1]hexanes.

Mechanistic Rationale: The 2-Thia-BCH Advantage

The structural magic of the 2-thia-BCH core lies in its precise geometric mimicry. Crystallographic analyses of bicyclo[2.1.1]hexanes reveal that the distance and angle between the 1,4-bridgehead substituents perfectly emulate the spatial arrangement of ortho- and meta-substituents on a benzene ring[6].

Why choose the Thia-variant?

  • Electronic Modulation: Unlike the highly electronegative oxygen in 2-oxa-BCH, sulfur's larger atomic radius and polarizability allow for stronger dispersion interactions within the hydrophobic pockets of target enzymes (e.g., complex II in the fungal mitochondrial respiratory chain).

  • Oxidative Tuning: The thioether can be selectively oxidized to a sulfoxide or sulfone (e.g., 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid 2,2-dioxide)[5][7]. This introduces a potent hydrogen-bond acceptor, drastically altering the molecule's electrostatic potential map without changing its core geometry.

  • Synthetic Accessibility: A groundbreaking catalyst-free synthesis developed by the Werz group allows for the rapid assembly of the 2-thia-BCH skeleton under ambient conditions, utilizing the extraordinary strain energy of bicyclo[1.1.0]butanes (BCBs)[4][8].

Synthetic Methodologies & Protocols

The synthesis of 2-thiabicyclo[2.1.1]hexane derivatives relies on a highly efficient (3+2) cycloaddition. The causality behind this reaction's success without catalysts or light is driven by two factors: the massive Baeyer strain energy of the BCB reactant (~66.3 kcal/mol) and the high nucleophilicity of the sulfur atom in the thiocarbonyl unit, which initiates a stepwise insertion into the strained central C–C bond[9][10].

Synthesis N1 Bicyclo[1.1.0]butane (BCB) N3 (3+2) Cycloaddition Catalyst-Free, RT N1->N3 N2 Thioketone N2->N3 N4 2-Thia-BCH Core N3->N4 N5 Derivatization N4->N5 N6 2-Thiabicyclo[2.1.1]hexane- 4-carboxylic acid N5->N6

Caption: Catalyst-free synthetic workflow for 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid.

Protocol A: De Novo Synthesis of the 2-Thiabicyclo[2.1.1]hexane Core

Adapted from the catalyst-free protocol by Werz et al.[4][8]

Reagents & Materials:

  • Carbonyl-substituted Bicyclo[1.1.0]butane (BCB) (1.0 equiv, 100 μmol)

  • Thioketone derivative (2.5 equiv, 250 μmol)

  • Anhydrous Acetonitrile (MeCN) (4.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk flask under inert gas (Argon or N₂). Rationale: While the reaction is remarkably tolerant to air, excluding moisture prevents competitive hydrolysis of the highly reactive thioketone.

  • Reagent Addition: Dissolve the thioketone (250 μmol) in 2.0 mL of anhydrous MeCN. In a separate vial, dissolve the BCB (100 μmol) in 2.0 mL of MeCN.

  • Cycloaddition: Add the BCB solution dropwise to the stirring thioketone solution at room temperature (20–25 °C). Rationale: MeCN is selected as the solvent because its polarity stabilizes the highly polar transition state of the C=S bond insertion.

  • Incubation: Stir the mixture at room temperature for 3 to 8 hours. Monitor the reaction progress via TLC or LC-MS until complete consumption of the BCB is observed.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the substituted 2-thiabicyclo[2.1.1]hexane.

Protocol B: Synthesis of SDHI Agrochemical Analogues via Amide Coupling

For agrochemical development, commercially available 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid [11] can be directly coupled to pyrazole-amines to create fluxapyroxad bioisosteres.

Step-by-Step Procedure:

  • Activation: In a 20 mL vial, dissolve 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes at room temperature. Rationale: HATU provides rapid formation of the active ester, minimizing epimerization or degradation of the strained bicyclic core.

  • Coupling: Add the target pyrazole-amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine) (1.1 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Isolation: Purify via reverse-phase preparative HPLC to obtain the pure 2-thia-BCH agrochemical analogue.

Physicochemical Profiling & Data Presentation

Replacing the planar phenyl ring with a 2-thia-BCH core fundamentally alters the molecule's physicochemical properties, optimizing it for foliar uptake and systemic translocation in plants.

The table below summarizes the comparative physicochemical data of the standard SDHI fungicide Fluxapyroxad against its saturated bioisosteres. (Note: 2-Oxa data is derived from empirical matched-pair analysis[3], while 2-Thia data represents highly correlated predictive profiling based on scaffold properties).

Compound Core MotifCalculated Lipophilicity (clogP)Aqueous Solubility (µM)3D Character (Fsp³)Projected Target Affinity
ortho-Phenyl (Fluxapyroxad)3.525LowHigh (Baseline)
2-Oxa-BCH Analog 2.8155HighHigh (Equipotent)
2-Thia-BCH Analog 3.1110HighHigh (Enhanced hydrophobic packing)
2-Thia-BCH (Sulfone) Analog 1.9>250HighVariable (Dependent on H-bond pocket)

Key Takeaways:

  • Solubility: The 2-thia-BCH core provides a massive boost to aqueous solubility compared to the phenyl ring, mitigating the need for heavy surfactant loads in agrochemical formulations.

  • Lipophilicity: The logP is lowered into a more optimal range (clogP ~3.0), which is highly desirable for systemic xylem mobility in crops.

Conclusion

The integration of 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid into the agrochemical design pipeline represents a masterclass in modern bioisosteric replacement. By escaping flatland, researchers can bypass existing intellectual property landscapes while simultaneously upgrading the physicochemical and environmental profiles of crop protection agents. The robust, catalyst-free synthetic routes now available ensure that this once-exotic scaffold is ready for scalable deployment in discovery chemistry.

References

  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light National Center for Biotechnology Information (PMC) URL:[Link][4]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring ResearchGate (Nature Chemistry) URL:[Link][1]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring ChemRxiv URL:[Link][3]

  • 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes ResearchGate URL:[Link][6]

  • 1-(hydroxymethyl)-2-thiabicyclo[2.1.1]hexane-4-carboxylic acid - Chemspace Chemspace URL:[Link][11]

  • Scope of (3 + 2)-cycloaddition with respect to BCBs. Reaction conditions ResearchGate URL:[Link][10]

  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light ResearchGate URL:[Link][9]

Sources

Method

Application Note: Amide Coupling Strategies for 2-Thiabicyclo[2.1.1]hexane-4-carboxylic Acid in Bioisosteric Replacement

Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich 3D scaffolds is a cornerstone of modern drug discovery, fundamentally improving pharmacokinetic properties such as aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich 3D scaffolds is a cornerstone of modern drug discovery, fundamentally improving pharmacokinetic properties such as aqueous solubility and metabolic stability. Recently, the 2-thiabicyclo[2.1.1]hexane (2-thia-BCH) scaffold has emerged as a highly versatile, synthetically accessible bioisostere for meta-substituted benzenes and bicyclo[1.1.1]pentanes (BCPs) [1].

This application note provides an authoritative, field-proven guide to the amide coupling of 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid. By addressing the unique steric and electronic challenges of this bicyclic system, these protocols empower medicinal chemists to seamlessly integrate this novel 3D motif into their lead optimization pipelines.

Mechanistic Insights & Reagent Selection

The successful functionalization of 2-thia-BCH-4-carboxylic acid requires navigating two primary structural liabilities:

  • Steric Hindrance at the Bridgehead: The carboxylic acid at the C4 position is situated at a bridgehead. Similar to adamantane-1-carboxylic acid or BCPs, the steric bulk surrounding the carbonyl carbon significantly retards the rate of nucleophilic attack by amines. Standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversions [2].

  • Thioether Reactivity: The bridging sulfur atom is a nucleophilic thioether. It is highly susceptible to oxidation (forming sulfoxides/sulfones) and potential alkylation under harsh electrophilic conditions. Coupling conditions must be strictly non-oxidizing.

Causality of Reagent Choice:

  • HATU: Generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the aminolysis step, effectively bypassing the steric hindrance of the 2-thia-BCH bridgehead without requiring elevated temperatures that might degrade the thioether.

  • T3P (Propylphosphonic anhydride): For scale-up or late-stage lead optimization, T3P offers an exceptionally mild alternative. It generates water-soluble byproducts, simplifies workup, and poses zero risk of sulfur oxidation, making it ideal for processing sensitive 2-thia-BCH derivatives.

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile or causing unwanted side reactions with the sensitive thioether bridge.

Quantitative Data: Coupling Reagent Comparison

Table 1: Performance metrics of common coupling reagents with 2-thia-BCH-4-carboxylic acid.

Coupling ReagentYield (Average)Reaction TimeSulfur Oxidation RiskScalabilityRecommended Use Case
HATU / DIPEA 85–95%2–4 hoursLowModerateHigh-throughput screening, SAR libraries
T3P / Pyridine 75–85%12–16 hoursVery LowExcellentProcess chemistry, late-stage scale-up
DIC / Oxyma 70–80%8–12 hoursModerateGoodSolid-phase peptide synthesis (SPPS)
EDC / HOBt 40–60%>24 hoursLowGoodNot recommended (sluggish kinetics)

Experimental Protocols

Protocol A: High-Yield Microscale Coupling (HATU-Mediated)

Designed for rapid SAR library generation (0.1–1.0 mmol scale).

Materials:

  • 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HOAt-active ester.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation Check: A color change to pale yellow indicates the formation of the active ester. Do not exceed 30 minutes of pre-activation to avoid uronium byproduct formation.

  • Aminolysis: Add the amine (1.2 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation Check: Specifically look for the [M+16]⁺ peak (sulfoxide byproduct). If observed, ensure the DMF is rigorously degassed and peroxide-free.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) or preparative HPLC.

Protocol B: Scalable, Mild Coupling (T3P-Mediated)

Designed for lead optimization and scale-up (>1.0 mmol scale).

Materials:

  • 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • T3P (50 wt.% solution in EtOAc or DMF) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.3 M)

Step-by-Step Methodology:

  • Preparation: Suspend 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in EtOAc (0.3 M) under a nitrogen atmosphere.

  • Base Addition: Add the base (3.0 eq) and stir for 5 minutes.

  • Coupling: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 10 minutes. Rationale: The slow addition at 0 °C controls the exotherm and prevents localized heating, which could degrade the thioether.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Self-Validation Check: T3P byproducts are highly water-soluble; a clean organic layer post-washing usually indicates >95% purity of the crude amide.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the target amide.

Visualizations

BioisostereWorkflow A Flat Drug Hit (m-Substituted Benzene) B Scaffold Hopping & 3D Enrichment A->B C 2-Thia-BCH-4-COOH Intermediate B->C D Amide Coupling (HATU / T3P) C->D Steric bypass E Optimized Lead (Improved PK/PD) D->E

Workflow demonstrating the integration of 2-thia-BCH as a 3D bioisostere via amide coupling.

MechanisticPathway Acid 2-Thia-BCH-4-COOH Anion Carboxylate Anion Acid->Anion Deprotonation Base DIPEA (Base) Base->Anion Deprotonation ActiveEster OAt-Active Ester (Sterically Accessible) Anion->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product 2-Thia-BCH Amide Target Compound ActiveEster->Product Aminolysis Amine R-NH2 (Amine) Amine->Product Aminolysis

Mechanistic pathway of HATU-mediated amide coupling at the sterically hindered bridgehead.

Application

Application Note: Incorporation of the 2-Thiabicyclo[2.1.1]hexane Scaffold into Bioactive Molecules

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The transition from flat, two-dimensional aromatic rings to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional (3D) architectures is a defining trend in modern drug discovery. Saturated bridged bicyclic systems, such as bicyclo[1.1.1]pentanes (BCPs), have proven highly effective as bioisosteres for phenyl rings, improving aqueous solubility, reducing off-target toxicity, and enhancing metabolic stability.

Recently, the 2-thiabicyclo[2.1.1]hexane (2-thia-BCHex) scaffold has emerged as a groundbreaking addition to the medicinal chemist’s toolbox. Unlike its oxygen or nitrogen counterparts (oxa- and aza-BCHex), which typically require complex photocatalytic or transition-metal-catalyzed synthesis 1[1], the 2-thia-BCHex core can be assembled under remarkably mild, ambient conditions without the need for catalysts or light irradiation 2[2]. This application note provides a comprehensive guide to the bioisosteric rationale, mechanistic underpinnings, and step-by-step protocols for integrating this novel scaffold into bioactive molecules.

Bioisosteric Rationale & Physicochemical Advantages

Replacing a planar phenyl ring with a 2-thia-BCHex scaffold fundamentally alters the physicochemical profile of a lead compound. The incorporation of a sulfur atom within a rigid, caged hydrocarbon framework offers unique advantages:

  • Enhanced 3D Character (Fsp³): Breaks molecular planarity, disrupting π-π stacking interactions that often lead to poor aqueous solubility.

  • Tunable Lipophilicity: Sulfur is more lipophilic and polarizable than oxygen, providing a balanced LogP that often improves membrane permeability compared to oxa-BCHex analogues.

  • Metabolic Resistance: The steric shielding of the sulfur atom within the bicyclic cage mitigates the risk of rapid S-oxidation (a common metabolic liability in linear thioethers), while the lack of aromatic C-H bonds prevents cytochrome P450-mediated aromatic hydroxylation.

Quantitative Comparison of Phenyl Bioisosteres
Scaffold3D Character (Fsp³)Relative Lipophilicity (LogP)Metabolic Stability (Cl_int)Synthetic Accessibility
Phenyl Ring Low (0.0)HighLow (Prone to oxidation)Very High (Commercial)
Bicyclo[1.1.1]pentane (BCP) High (1.0)ModerateHighHigh
2-Oxa-BCHex High (0.8)LowModerateModerate (Requires Catalyst/Light)
2-Thia-BCHex High (0.8)Moderate-HighHigh (Sterically shielded S)High (Catalyst-Free)

Mechanistic Insights: Catalyst-Free (3+2) Cycloaddition

The synthesis of the 2-thia-BCHex scaffold relies on a highly efficient (3+2)-cycloaddition between bicyclo[1.1.0]butanes (BCBs) and thioketones.

Causality of Experimental Conditions: Why does this reaction proceed under ambient conditions without catalysts, additives, or light? The thermodynamic driving force is the massive ring strain of the BCB system (>60 kcal/mol). When a carbonyl-substituted BCB is used, the electron-withdrawing group polarizes the central C-C σ-bond. Thioketones possess a highly electrophilic thiocarbonyl carbon and a highly nucleophilic sulfur atom 3[3]. This dual reactivity allows the sulfur to attack the polarized BCB, triggering an immediate strain-release ring opening, followed by rapid ring closure to form the stable 2-thia-BCHex system 4[4].

Mechanism BCB Bicyclo[1.1.0]butane (Strain Energy >60 kcal/mol) Reaction (3+2) Cycloaddition (Ambient, Catalyst-Free) BCB->Reaction Strain Release Thio Thioketone (Electrophilic C=S) Thio->Reaction Nucleophilic Attack Product 2-thiabicyclo[2.1.1]hexane (3D Bioisostere) Reaction->Product Ring Closure

Mechanistic pathway of catalyst-free (3+2) cycloaddition to form the 2-thia-BCHex scaffold.

Experimental Protocol: Synthesis of 2-Thiabicyclo[2.1.1]hexane Derivatives

This protocol is designed as a self-validating system . The reaction utilizes the intense color of the thioketone starting material as a built-in visual indicator for reaction completion, ensuring robust quality control without continuous sampling.

Materials & Reagents
  • Carbonyl-substituted bicyclo[1.1.0]butane (BCB) (1.0 equiv)

  • Thioketone derivative (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel (for flash chromatography)

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl-substituted BCB (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the BCB in 5.0 mL of anhydrous DCM. Note: While the reaction exhibits remarkable tolerance to air and moisture 4[4], using anhydrous solvent prevents competitive hydrolysis of highly reactive thioketones.

  • Initiation: Add the thioketone (1.2 mmol, 1.2 equiv) to the stirring solution in one portion. The solution will immediately adopt the deep, characteristic color of the thioketone (often deep blue, green, or red, depending on substitution).

  • Execution & Visual Monitoring: Stir the reaction mixture at ambient temperature (20–25 °C). Monitor the reaction visually; the gradual fading or complete disappearance of the intense thioketone color serves as a primary indicator of consumption.

  • Analytical Confirmation: Confirm reaction completion via TLC (Hexanes/EtOAc) or LC-MS after 2 to 12 hours.

  • Workup: Once complete, concentrate the reaction mixture directly under reduced pressure (rotary evaporation) to yield the crude product. No aqueous workup is necessary, minimizing product loss.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes and Ethyl Acetate to isolate the pure 2-thiabicyclo[2.1.1]hexane derivative.

Analytical Validation & Quality Control

To validate the structural integrity of the synthesized scaffold, perform NMR and HRMS analysis:

  • ¹H NMR: Look for the characteristic bridgehead protons of the 2-thia-BCHex core, which typically resonate as distinct multiplets in the 2.5–3.8 ppm range.

  • ¹³C NMR: The bridgehead carbons will appear shifted relative to unconstrained alkanes due to ring strain, typically found between 40–60 ppm .

  • HRMS (ESI): Confirm the exact mass [M+H]⁺ corresponding to the calculated mass of the cycloaddition adduct.

Workflow for Integration into Drug Discovery

For drug development professionals, integrating this scaffold requires a strategic approach to bioisosteric replacement. The following workflow illustrates how to seamlessly transition from a planar hit to a 3D-optimized lead.

Workflow Hit Hit Identification (Planar Aryl Ring) Design Bioisosteric Design (Insert 2-thia-BCHex) Hit->Design Synthesis Parallel Synthesis (BCB + Thioketones) Design->Synthesis Assay ADME Profiling (Solubility, Stability) Synthesis->Assay Lead Lead Optimization (Enhanced 3D Profile) Assay->Lead

Workflow for integrating the 2-thia-BCHex scaffold into lead optimization.

References

  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light Source: Chemical Science (RSC Publishing) URL:[Link]

  • Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - PMC Source: NIH / PubMed Central URL:[Link]

  • Thioketone - Reactivity and Cycloadditions Source: Grokipedia URL:[Link]

  • Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal[2σ+2π] Cycloadditions Source: ACS Catalysis / ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Thiabicyclo[2.1.1]hexane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of conformationally constrained amino acid analogues into peptides is a paramount strategy in modern drug discovery, offering enh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acid analogues into peptides is a paramount strategy in modern drug discovery, offering enhanced proteolytic stability, improved receptor affinity, and controlled secondary structures.[1][2][3][4] This guide provides detailed application notes and protocols for the utilization of a novel, sterically hindered building block, 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid, in solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, its synthesis, and comprehensive, step-by-step protocols for its efficient incorporation into peptide chains, including recommended coupling reagents and cleavage conditions.

Introduction: The Advantage of Conformational Constraint

Peptides are crucial signaling molecules in a myriad of biological processes. However, their therapeutic application is often hampered by poor metabolic stability and low bioavailability.[1][4] The introduction of rigid, non-natural amino acids can overcome these limitations by locking the peptide backbone into a specific conformation, thereby increasing resistance to enzymatic degradation and potentially enhancing binding to biological targets.[2][3] Bicyclic structures, in particular, offer a high degree of conformational rigidity.[5][6]

2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid is a novel, saturated bicyclic scaffold that can be considered a bioisostere of proline or other constrained amino acids. Its unique three-dimensional structure is anticipated to impart significant conformational constraint on the peptide backbone, making it a valuable tool for the design of potent and stable peptide-based therapeutics.

The Building Block: 2-Thiabicyclo[2.1.1]hexane-4-carboxylic Acid

Structure

The structure of 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid is characterized by a compact and rigid bicyclic system containing a thioether linkage.

Caption: Structure of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid.

Synthesis

Recent advancements in synthetic organic chemistry have enabled the efficient synthesis of the 2-thiabicyclo[2.1.1]hexane scaffold. A notable method involves a [3+2]-cycloaddition reaction between bicyclo[1.1.0]butanes and thioketones, which proceeds under ambient conditions without the need for catalysts or light irradiation.[7][8] This accessibility makes it a viable building block for broader use in medicinal chemistry and drug development.

Solid-Phase Synthesis (SPS) Protocols

The incorporation of sterically hindered amino acids like 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid into a growing peptide chain requires optimized protocols to ensure high coupling efficiency.[9][10] The following protocols are based on the widely used Fmoc/tBu strategy.[11]

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.

  • For C-terminal amides: Rink Amide resin is a suitable choice.[11]

  • For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used.[11]

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[9]

  • Drain the DMF.

Fmoc-Deprotection

Protocol 2: N-terminal Fmoc Group Removal

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (3 x 1 min).

Coupling of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic Acid

Due to the steric hindrance of the bicyclic structure, standard coupling reagents may result in low yields. Therefore, more potent activating reagents are recommended.[10]

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesRelative ReactivityNotes
HATU OAt esterVery HighHighly efficient, especially for hindered couplings.[12]
HBTU/PyBOP OBt esterHighGood for many difficult couplings, but may be less effective than HATU for extremely hindered residues.[12]
COMU Oxyma esterVery HighA newer generation of coupling reagent with high reactivity.

Protocol 3: Coupling of Fmoc-2-thiabicyclo[2.1.1]hexane-4-carboxylic acid

  • In a separate vessel, dissolve Fmoc-2-thiabicyclo[2.1.1]hexane-4-carboxylic acid (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For highly hindered couplings, extended reaction times or double coupling may be necessary.[11]

  • To confirm the completion of the coupling, a ninhydrin test can be performed.[13]

  • Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

cluster_workflow SPPS Workflow for Incorporating a Hindered Amino Acid A Resin Swelling B Fmoc Deprotection A->B D Coupling B->D C Pre-activation of Hindered Amino Acid C->D E Washing D->E F Repeat Cycle or Final Cleavage E->F

Caption: General Solid-Phase Peptide Synthesis Workflow.

Chain Elongation

Following the successful coupling of 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid, the peptide chain can be further elongated by repeating the deprotection (Protocol 2) and coupling (using standard protocols for proteinogenic amino acids) steps.

Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[14]

Table 2: Common Cleavage Cocktails

Reagent CocktailComposition (v/v/v)Use Case
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Peptides without sensitive residues.[15]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing Cys, Met, Trp, or Tyr.[14]

Protocol 4: Cleavage and Peptide Precipitation

  • Wash the dried peptide-resin with DCM.

  • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[11]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_coupling Coupling Mechanism with HATU AminoAcid Fmoc-AA-COOH Carboxylic Acid ActivatedEster OAt-ester Highly Reactive Intermediate AminoAcid->ActivatedEster + HATU/DIEA HATU HATU Coupling Reagent CoupledPeptide Fmoc-AA-NH-Peptide-Resin Coupled Peptide ActivatedEster->CoupledPeptide + PeptideResin PeptideResin H2N-Peptide-Resin Deprotected Peptide

Caption: Simplified mechanism of amino acid activation and coupling using HATU.

Conclusion

The solid-phase synthesis of peptides incorporating the novel, sterically hindered building block, 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid, presents a viable strategy for the development of conformationally constrained peptidomimetics. By employing potent coupling reagents and optimized reaction conditions, this unique scaffold can be efficiently integrated into peptide sequences, opening new avenues for the design of next-generation peptide therapeutics with enhanced stability and biological activity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • Albericio, F., et al. (2003). Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis.
  • Kahn, M., et al. (2004). Novel Design of Bicyclic β-Turn Dipeptides on Solid-Phase Supports and Synthesis of [3.3.0]-Bicyclo[11][16]-Leu-enkephalin Analogues. Organic Letters.

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (n.d.). Optimizing TFA cleavage cocktail for sensitive residues.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Isidro-Llobet, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances.
  • PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI.
  • Lang, K., & Chin, J. W. (2014). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules.
  • Nielsen, D. S., & Hoang, H. N. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry.
  • ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development.
  • Royal Society of Chemistry. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
  • Leitch, J. A., et al. (2025). Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.

Sources

Application

Application Notes and Protocols for the Late-Stage Functionalization of the 2-Thiabicyclo[2.1.1]hexane Core

Authored by: Gemini, Senior Application Scientist Abstract The 2-thiabicyclo[2.1.1]hexane scaffold has emerged as a compelling three-dimensional bioisostere for ortho- and meta-substituted phenyl rings in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-thiabicyclo[2.1.1]hexane scaffold has emerged as a compelling three-dimensional bioisostere for ortho- and meta-substituted phenyl rings in medicinal chemistry. Its unique conformational rigidity and vectoral projection of substituents offer a promising strategy to escape the "flatland" of traditional aromatic structures, potentially improving physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis of the 2-thiabicyclo[2.1.1]hexane core and details robust, field-proven protocols for its late-stage functionalization. Drawing upon established principles of modern synthetic chemistry, particularly photoredox catalysis, we present actionable strategies for the introduction of diverse chemical functionalities, enabling the rapid generation of novel analogues for drug discovery and development programs.

Introduction: The Strategic Advantage of the 2-Thiabicyclo[2.1.1]hexane Scaffold

The relentless pursuit of novel chemical matter with improved pharmacological profiles has driven medicinal chemists to explore beyond the traditional confines of two-dimensional aromatic systems. Saturated bicyclic scaffolds, such as bicyclo[1.1.1]pentanes (BCPs) and their heteroatom-containing analogues, have garnered significant attention as bioisosteric replacements for phenyl rings.[1][2] These rigid structures present substituents in well-defined spatial arrangements, which can lead to enhanced target engagement and improved selectivity.

The 2-thiabicyclo[2.1.1]hexane core is a particularly attractive member of this class. The introduction of a sulfur atom into the bicyclic framework modulates the scaffold's electronic properties and provides a potential handle for further synthetic manipulation. Moreover, the overall structure can mimic the geometry of ortho- and meta-substituted arenes, offering a pathway to novel intellectual property and improved drug-like properties.[1]

This document serves as a practical guide for researchers, providing a validated method for the synthesis of the core 2-thiabicyclo[2.1.1]hexane structure, followed by detailed protocols for its late-stage functionalization. The methodologies presented herein are designed to be broadly applicable, enabling the diversification of advanced intermediates and the exploration of structure-activity relationships (SAR).

Synthesis of the 2-Thiabicyclo[2.1.1]hexane Core

The rational synthesis of the 2-thiabicyclo[2.1.1]hexane skeleton has been achieved through a catalyst- and light-free [3+2]-cycloaddition of bicyclo[1.1.0]butanes (BCBs) with thioketones.[3][4][5] This approach leverages the high strain energy of BCBs to drive the reaction under mild conditions, demonstrating excellent functional group tolerance.[3]

Protocol 2.1: Synthesis of a Representative 2-Thiabicyclo[2.1.1]hexane Derivative

This protocol describes the synthesis of a 2-thiabicyclo[2.1.1]hexane derivative from a carbonyl-substituted BCB and a representative thioketone.

Materials:

  • Bicyclo[1.1.0]butane-1-carbonitrile (or other suitable BCB)

  • Thiobenzophenone (or other suitable thioketone)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the bicyclo[1.1.0]butane derivative (1.0 equiv).

  • Dissolve the BCB in anhydrous acetonitrile to a concentration of 0.025 M.

  • Add the thioketone (2.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-thiabicyclo[2.1.1]hexane product.

Expected Outcome:

This procedure typically affords the desired 2-thiabicyclo[2.1.1]hexane product in good to excellent yields. The reaction is known to tolerate a range of substituents on both the BCB and the thioketone.[5]

Data Presentation:

EntryBicyclo[1.1.0]butane (BCB)ThioketoneYield (%)
1BCB-COPhThiobenzophenone95
2BCB-CO2EtThiobenzophenone88
3BCB-CNThiobenzophenone92
4BCB-COPh4,4'-Dimethoxythiobenzophenone98

Table 1: Representative yields for the synthesis of 2-thiabicyclo[2.1.1]hexane derivatives. Data adapted from illustrative examples in the literature.[5]

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the rapid diversification of complex molecules at a late step in the synthetic sequence.[6][7] For the 2-thiabicyclo[2.1.1]hexane core, photoredox catalysis emerges as a particularly promising approach due to its mild reaction conditions and high functional group tolerance.[8][9] The following protocols are based on well-established photoredox-mediated C-H functionalization reactions that are anticipated to be applicable to the 2-thiabicyclo[2.1.1]hexane system.

Proposed C-H Alkylation via Photoredox Catalysis

This protocol outlines a proposed method for the direct C-H alkylation of the 2-thiabicyclo[2.1.1]hexane core using an organic peroxide as the alkyl source, activated by a suitable photocatalyst.[6][8] The reaction is expected to proceed at the bridgehead positions or other activated C-H bonds.

Causality Behind Experimental Choices:

  • Photocatalyst: A ruthenium or iridium-based photocatalyst is chosen for its ability to absorb visible light and engage in single-electron transfer (SET) processes. Organic dyes can also be employed as a more sustainable alternative.[9]

  • Alkyl Source: A stable organic peroxide (e.g., di-tert-butyl peroxide for methylation) is selected as a reliable source of alkyl radicals under photoredox conditions.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to ensure the solubility of the reactants and the photocatalyst.

Diagram of Proposed Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reaction_Vessel Schlenk Flask Substrate 2-Thiabicyclo[2.1.1]hexane Reaction_Vessel->Substrate Add Reagents Photocatalyst Alkyl Peroxide Solvent Substrate->Reagents Add Degas Degas with N2/Ar Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Degas->Irradiation Stirring Stir at RT Irradiation->Stirring Quench Quench Reaction Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Functionalized Product Purification->Final_Product caption Workflow for Photoredox C-H Alkylation.

Caption: Workflow for Photoredox C-H Alkylation.

Protocol 3.1.1: Proposed Photoredox C-H Methylation

Materials:

  • 2-Thiabicyclo[2.1.1]hexane derivative (1.0 equiv)

  • fac-[Ir(ppy)3] or Ru(bpy)3Cl2 (1-2 mol%)

  • Di-tert-butyl peroxide (DTBP) (3.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Blue LED light source (450 nm)

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a Schlenk flask, add the 2-thiabicyclo[2.1.1]hexane derivative, the photocatalyst, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous acetonitrile via syringe, followed by the di-tert-butyl peroxide.

  • Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until LC-MS analysis indicates consumption of the starting material.

  • Upon completion, remove the light source and concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography to isolate the methylated product.

Self-Validating System and Trustworthiness:

The progress of the reaction should be monitored by LC-MS to observe the formation of the desired product mass and the disappearance of the starting material. Control experiments, such as running the reaction in the absence of light or the photocatalyst, should not yield any product, thereby validating the proposed photoredox pathway.

Diagram of Proposed Mechanism:

G PC PC PC_star PC* PC->PC_star PC_red PC(red) PC_star->PC_red SET Substrate R-H Substrate_radical R• Product R-Alkyl Substrate_radical->Product + Alkyl• Peroxide Alkyl-O-O-Alkyl Alkoxy_radical Alkyl-O• Peroxide->Alkoxy_radical SET from PC* Alkoxy_radical->Substrate_radical HAT from R-H Alkyl_radical Alkyl• Alkoxy_radical->Alkyl_radical Decomposition caption Proposed Mechanism for Photoredox C-H Alkylation.

Caption: Proposed Mechanism for Photoredox C-H Alkylation.

Proposed Functionalization via Oxidation of the Sulfide Bridge

The sulfide bridge of the 2-thiabicyclo[2.1.1]hexane core is a prime site for functionalization through oxidation to the corresponding sulfoxide or sulfone. These transformations can significantly alter the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity.

Protocol 3.2.1: Oxidation to the Sulfoxide

Materials:

  • 2-Thiabicyclo[2.1.1]hexane derivative (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the 2-thiabicyclo[2.1.1]hexane derivative in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Protocol 3.2.2: Oxidation to the Sulfone

Materials:

  • Same as Protocol 3.2.1, but with an excess of m-CPBA (2.5-3.0 equiv).

Procedure:

  • Follow the procedure for Protocol 3.2.1, but use 2.5-3.0 equivalents of m-CPBA.

  • The reaction may require gentle heating (e.g., reflux in DCM) to proceed to completion. Monitor carefully by TLC or LC-MS.

  • The work-up and purification steps are identical to those for the sulfoxide synthesis.

Data Presentation:

SubstrateOxidizing Agent (equiv)ProductExpected Yield (%)
2-Thiabicyclo[2.1.1]hexanem-CPBA (1.1)Sulfoxide>90
2-Thiabicyclo[2.1.1]hexanem-CPBA (2.5)Sulfone>85

Table 2: Expected outcomes for the oxidation of the sulfide bridge.

Conclusion and Future Outlook

The 2-thiabicyclo[2.1.1]hexane scaffold represents a valuable, yet underexplored, platform for the development of novel therapeutic agents. The synthetic and functionalization protocols detailed in this guide provide a clear path for researchers to access and diversify this promising core structure. The proposed late-stage functionalization methods, grounded in the robust and versatile chemistry of photoredox catalysis, open the door to a wide array of novel analogues that would be challenging to access through traditional means. As the demand for three-dimensional chemical matter continues to grow in drug discovery, the strategic application of these methodologies will undoubtedly accelerate the exploration of the chemical space around the 2-thiabicyclo[2.1.1]hexane core, ultimately leading to the identification of new drug candidates with superior pharmacological properties.

References

  • DiRocco, D. A., Dykstra, K., Krska, S., Vachal, P., Conway, D. V., & Tudge, M. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie International Edition, 53(19), 4802-4806. [Link][6][8]

  • Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science. [Link][3][4]

  • Scite.ai. (2021). Late‐Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. [Link][8]

  • ResearchGate. (2025). Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. [Link][10][11]

  • R Discovery. (2021). Organophotoredox‐Catalyzed Late‐Stage Functionalization of Heterocycles. [Link][9]

  • SpiroChem. (2023). Photoredox catalysis and Electrochemistry enabling late-stage functionalization of drug like molecules. [Link][7]

  • University of North Carolina at Chapel Hill. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. [Link][12]

  • ResearchGate. (2023). Postfunctionalization of bicyclo[2.1.1]hexan‐2‐one 3 aa. [Link][13]

  • ResearchGate. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. [Link][5]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 834-841. [Link][1]

  • Glorius, F., & Studer, A. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society, 144(44), 20255-20261. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Organosulfur Technical Support Center: Thioketone Stability &amp; Handling Guide

Welcome to the Technical Support Center for Organosulfur Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the notorious...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organosulfur Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the notoriously challenging landscape of thioketone (thione) reactivity.

Unlike standard carbonyls, thioketones require a fundamental shift in handling paradigms. This guide moves beyond basic instructions to explain the causality behind thioketone degradation, providing you with self-validating protocols to ensure the integrity of your synthetic workflows.

The Root Cause of Thioketone Instability

To troubleshoot thioketone reactions, one must first understand their inherent thermodynamic and kinetic vulnerabilities. The instability of thioketones (R₂C=S) compared to their oxygen analogues (ketones, R₂C=O) originates from orbital mismatch. The poor π-orbital overlap between the carbon 2p and sulfur 3p orbitals results in a significantly weaker C=S bond (approx. 120–140 kcal/mol) compared to the robust C=O bond (170–180 kcal/mol)[1].

This weak bond, combined with the high polarizability and nucleophilicity of the sulfur atom, lowers the activation barriers for oxidation, dimerization, and tautomerization, making thioketones highly reactive under ambient conditions[2].

Troubleshooting FAQs

Q1: My deep blue/red thioketone solution fades to a colorless or pale yellow liquid over a few days on the bench. What is happening? A1: You are observing oxidative degradation. Thioketones are highly susceptible to photooxidation and ambient air oxidation. Ground-state triplet oxygen or photochemically generated singlet oxygen attacks the C=S bond, initially forming a sulfine (thioketone S-oxide)[3]. This intermediate ultimately decomposes into the corresponding ketone and elemental sulfur[2]. Causality & Resolution: Light provides the activation energy for singlet oxygen generation, while ambient air provides the oxidant. Always store thioketones under a strict inert atmosphere (Ar or N₂) in amber vials at -20 °C to eliminate both light and oxygen exposure.

Q2: When synthesizing aliphatic thioketones, I recover a viscous, intractable gum instead of a monomeric liquid. How can I prevent this? A2: Unhindered aliphatic thioketones possess a highly polarizable C=S bond that acts simultaneously as a diene and a dienophile. They readily undergo spontaneous dimerization (forming 1,3-dithietanes) or oligomerization via 1,3-dipolar cycloadditions[2][4]. Causality & Resolution: The lack of steric bulk allows the molecules to approach each other easily, while the weak C=S bond provides the thermodynamic driving force to form stronger C-S single bonds. To prevent this, either introduce steric bulk (e.g., di-tert-butyl thioketone), utilize electronic stabilization (e.g., ferrocenyl or aryl substituents that delocalize the π-electrons)[5], or trap the aliphatic thioketone in situ (see Protocol B).

Q3: I am trying to isolate a thioketone with α-hydrogens, but NMR shows a complex mixture of products with broad peaks. Why? A3: You are encountering enethiolization (thioketo-thioenol tautomerism). Unlike ketones, where the keto form is overwhelmingly favored, the weaker C=S bond makes the thioenol (C=C-SH) form thermodynamically accessible[6]. The resulting thioenol is highly nucleophilic and reacts with unreacted thioketone, leading to complex condensation mixtures. Causality & Resolution: Acidic or basic impurities catalyze the proton transfer required for tautomerization. If α-protons are present, keep the system strictly neutral. If possible, redesign your substrate to use non-enolizable precursors.

Q4: After aqueous workup, my thioketone yield drops dramatically, and I recover mostly the starting ketone. Is water destroying my product? A4: Yes. Thioketones are prone to hydrolysis, reverting to their parent ketones. This is especially rapid under basic conditions or in the presence of thiophilic metal ions (like Cu⁺ or Ag⁺), which coordinate to the sulfur and activate the C=S carbon for nucleophilic attack by water[7]. Causality & Resolution: Water acts as a nucleophile against the electrophilic thiocarbonyl carbon. Perform strictly anhydrous workups. Use non-aqueous quenching methods or load the crude reaction mixture directly onto a flash chromatography column without aqueous washing.

Quantitative Data Summary: Ketones vs. Thioketones

The following table summarizes the key physicochemical differences dictating the handling requirements for thioketones versus standard ketones.

PropertyKetones (R₂C=O)Thioketones (R₂C=S)
Bond Energy 170–180 kcal/mol120–140 kcal/mol
Orbital Overlap Strong (2p-2p)Weak (2p-3p)
Ambient Stability IndefiniteMinutes to Months (Substituent dependent)
Enolization Tendency Low (Keto form heavily favored)High (Thioenol form often accessible)
Oxidation Susceptibility LowHigh (Rapidly forms sulfines/ketones)
Hydrolysis Risk NegligibleHigh (Reverts to ketone in basic/aqueous media)

Experimental Protocols

To ensure a self-validating system where degradation is physically prevented at every step, follow these validated methodologies.

Protocol A: Anaerobic Synthesis and Storage (For Aryl/Hindered Thioketones)

This protocol eliminates the causal factors of oxidation and hydrolysis.

  • Preparation: Flame-dry all glassware under vacuum and backfill with ultra-high purity Argon.

  • Solvent Selection: Use strictly degassed, anhydrous solvents (e.g., toluene dried over Na/benzophenone and sparged with Argon).

  • Reaction: Perform the thionation (e.g., using Lawesson's reagent or P₄S₁₀) under a positive pressure of Argon.

  • Anhydrous Purification: Bypass aqueous workups entirely. Concentrate the reaction mixture under reduced pressure and purify directly via flash column chromatography using degassed eluents.

  • Storage: Transfer the purified deep-colored thioketone fraction into an amber ampoule. Purge the headspace with Argon, seal tightly, and store at -20 °C.

Protocol B: In Situ Trapping (For Unstable Aliphatic Thioketones)

This protocol circumvents spontaneous oligomerization by intentionally consuming the thioketone in a controlled, reversible manner.

  • Setup: Charge a Schlenk flask with the precursor ketone and a 5-fold molar excess of a trapping diene (e.g., cyclopentadiene).

  • Thionation: Add the thionating agent in an anhydrous solvent under Argon.

  • Trapping: Heat the mixture. As the unstable aliphatic thioketone forms, it immediately undergoes a hetero-Diels-Alder reaction with the diene, forming a stable cycloadduct.

  • Recovery: Isolate the stable cycloadduct via standard chromatography. This adduct can be stored indefinitely on the benchtop. When the free thioketone is needed, subject the adduct to retro-Diels-Alder thermolysis to regenerate it in situ for your next reaction step.

Mechanistic & Workflow Visualizations

Pathways TK Thioketone (R2C=S) Sulf Sulfine (R2C=S=O) TK->Sulf O2, Light (Photooxidation) Ket Ketone (R2C=O) TK->Ket H2O, Base/Metals (Hydrolysis) Olig Oligomers & Dithietanes TK->Olig Spontaneous (Unhindered Alkyls) Thio Thioenol (R-C=C-SH) TK->Thio Acid/Base (α-Hydrogen present) Sulf->Ket Further Oxidation / -S

Mechanistic pathways of thioketone degradation: Oxidation, Hydrolysis, Dimerization, and Enethiolization.

Workflow Syn 1. Anaerobic Synthesis Pur 2. Anhydrous Purification Syn->Pur Strict Ar/N2 No H2O Trap 3A. In Situ Trapping Pur->Trap Aliphatic or Unstable Store 3B. Cryogenic Storage (-20°C) Pur->Store Aryl or Hindered

Decision matrix and workflow for the synthesis, isolation, and storage of thioketone reactants.

References

  • Thioketone - Wikipedia Source: wikipedia.org URL:[Link]

  • Thioketone - Grokipedia Source: grokipedia.com URL:[Link]

  • Product Class 4: Thioaldehyde and Thioketone S-Oxides and S-Imides (Sulfines and Derivatives) Source: thieme-connect.de URL:[Link]

  • Diferrocenyl Thioketone: Reactions with (Bisphosphane)Pt(0) Complexes—Electrochemical and Computational Studies Source: mdpi.com URL:[Link]

  • Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs Source: nih.gov URL:[Link]

  • On the Behavior of α,β-Unsaturated Thioaldehydes and Thioketones in the Diels−Alder Reaction Source: acs.org URL:[Link]

  • Triphenylethenethiol. Structure, Equilibria with the Thioketone, Solvation, and Association with DMSO Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in Substituted Bicyclobutane Cycloadditions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the low reactivity of heavily substituted bicyclo[1.1.0]butanes (BCBs) in cycloaddit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the low reactivity of heavily substituted bicyclo[1.1.0]butanes (BCBs) in cycloaddition reactions. While the inherent strain energy of BCBs (~65 kcal/mol) theoretically drives reactivity, steric hindrance at the bridgehead and poor electronic polarization often stall traditional thermal or Lewis acid-catalyzed pathways.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you force these challenging cycloadditions and access complex bicyclo[2.1.1]hexane (BCH) scaffolds.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My heavily substituted BCBs are completely unreactive in standard thermal [2π+2σ] cycloadditions. Why is this happening, and how do I fix it? A: Thermal [2π+2σ] cycloadditions of BCBs are orbitally forbidden according to Woodward-Hoffmann rules. While highly strained, the reaction requires a stepwise polar or radical pathway to proceed. If your BCB is heavily substituted (e.g., at the bridgehead), steric bulk physically blocks the approach of the π-system. Solution: Shift from thermal conditions to a transition-metal radical relay system. By using a single-electron transfer (SET) catalyst (like Ti(III)), you force a reductive ring-opening that generates a highly reactive tertiary carbon-centered radical, bypassing the steric and orbital constraints of a concerted approach[1].

Q2: I am using a Lewis Acid (e.g., Sc(OTf)₃) for a [3+2] cycloaddition, but I only recover unreacted starting material or see E1 elimination side products. What is wrong? A: Lewis acids rely on coordinating with a strong electron-withdrawing group (EWG), such as an acyl pyrazole, to polarize the central C–C σ-bond of the BCB[2]. If your substrate only has a weak EWG (like a simple aryl ketone), the LUMO remains too high, leading to a "polarity mismatch." Furthermore, computational studies show that forcing BCB enolate formation via Lewis acids often leads to sluggish reactivity and favors E1 elimination[3]. Solution: If you cannot change your substrate to include a stronger EWG, abandon Lewis acids. Instead, utilize Photoredox Catalysis or Dual Au(I) Catalysis, which activate the system via orthogonal electronic mechanisms[4][5].

Q3: How do I choose between Photoredox Catalysis and Dual Gold Catalysis for my specific coupling partners? A: The choice depends entirely on your π-component (the unsaturated partner):

  • Use Dual Au(I) Catalysis if your partner is an electron-rich allene. Gold simultaneously generates a reactive iminium-like 2π component while electrophilically activating the 2σ BCB partner[5].

  • Use Photoredox Catalysis if your partner is a vinylazaarene or unactivated alkene. Visible-light photocatalysts (e.g., PAH-containing chiral phosphoric acids) can facilitate energy transfer (EnT) or SET, creating a "radical buffer" that smoothly couples with the BCB[4].

Part 2: Strategic Workflows & Mechanistic Pathways

To systematically overcome low reactivity, follow the decision matrix below based on the electronic properties of your BCB substrate.

BCB_Strategy Start Substituted BCB Low Reactivity CheckEWG Check EWG Strength (Polarization) Start->CheckEWG StrongEWG Strong EWG (e.g., Acyl Pyrazole) CheckEWG->StrongEWG Highly Polarized WeakEWG Weak/No EWG (e.g., Aryl, Alkyl) CheckEWG->WeakEWG Poorly Polarized LewisAcid Lewis Acid Catalysis (Co, Sc, In) StrongEWG->LewisAcid Polar Stepwise Mechanism Radical Radical Pathway Required WeakEWG->Radical Overcome Polarity Mismatch TiCat Ti(III) Radical Relay (with Mn reductant) Radical->TiCat Reductive Ring Opening Photo Photoredox Catalysis (SET / EnT) Radical->Photo Visible Light Activation AuCat Dual Au(I) Catalysis (for Allenes) Radical->AuCat Electrophilic Activation

Fig 1: Logical workflow for selecting a catalytic strategy based on BCB electronic properties.

For substrates lacking strong polarization, the Titanium-catalyzed radical relay is currently the most robust method for forcing cycloadditions with dienes and azadienes[1][6]. The mechanism relies on the continuous generation of Ti(III) to force reductive cleavage.

Ti_Mechanism Ti4 Ti(IV) Precatalyst Ti3 Active Ti(III) Catalyst Ti4->Ti3 1e- Reduction Mn Mn(0) Reductant Mn->Ti3 e- donor Radical1 Tertiary C-Centered Radical (I) Ti3->Radical1 Reductive Cleavage BCB Substituted BCB BCB->Radical1 Radical2 Adduct Radical (II) Radical1->Radical2 Intermolecular Addition Alkene Alkene / Diene Alkene->Radical2 Radical2->Ti4 Oxidation / Regeneration Product Bicyclo[2.1.1]hexane (BCH) Product Radical2->Product Transannular Cyclization

Fig 2: Mechanistic pathway of Ti-catalyzed radical redox-relay[2π+2σ] cycloaddition.

Part 3: Quantitative Benchmarking of Catalytic Systems

Before setting up your reaction, compare the operational parameters of the leading catalytic systems to ensure compatibility with your target molecule.

Catalytic SystemTypical SubstratesActivation ModeKey AdvantageLimitations
Lewis Acid (e.g., Co(OTf)₂) BCBs with strong EWGs (e.g., acyl pyrazoles)Electrophilic activation of EWGExcellent enantiocontrol in polar stepwise mechanisms[2].Fails with weakly polarized BCBs; prone to E1 elimination side reactions[3].
Ti(III) Radical Relay BCB ketones, aryl/alkyl substituted BCBsReductive ring-opening via SETOvercomes polarity mismatch; broad functional group tolerance[1].Requires stoichiometric reductant (Mn); limited to substrates tolerating reducing conditions[6].
Photoredox Catalysis Vinylazaarenes, unactivated alkenesVisible-light induced SET / EnTMild conditions; enables highly enantioselective photocycloadditions[4].Requires specialized photocatalysts; quantum yield can limit scalability.
Dual Au(I) Catalysis Electron-rich allenesDual electrophilic activationSimultaneous generation of 2π component and 2σ activation[5].Highly specific to allene partners; sensitive to moisture.

Part 4: Validated Experimental Protocols

Protocol A: Ti-Catalyzed[2σ + 2π] Cycloaddition of BCBs with Dienes/Azadienes

This protocol utilizes a radical redox-relay strategy to overcome the low reactivity of weakly polarized BCBs[1][6].

Reagents: Substituted BCB (0.1 mmol, 1.0 equiv), 1,3-diene or 2-azadiene (2.0 equiv), Cp₂TiCl₂ (10 mol%), Mn powder (2.0 equiv), Et₃N·HCl (2.0 equiv), THF (1.0 mL).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the Mn powder and Et₃N·HCl to an oven-dried reaction vial.

    • Causality: Mn serves as the terminal reductant to continuously generate the active Ti(III) species from the Ti(IV) precatalyst. Et₃N·HCl acts as a critical proton source and buffer to facilitate catalyst turnover and prevent premature radical quenching.

  • Catalyst Addition: Add Cp₂TiCl₂ (10 mol%) and the substituted BCB, followed by the diene/azadiene partner.

  • Solvent & Reaction: Suspend the mixture in anhydrous THF (0.1 M). Seal the vial, remove it from the glovebox, and stir at room temperature for 24 hours.

  • Self-Validation Check: Monitor the reaction via crude ¹H-NMR. The disappearance of the characteristic BCB bridgehead proton signals (typically ~1.5–2.5 ppm) indicates successful ring opening. If starting material persists, verify the activation of the Mn powder (e.g., by washing with dilute HCl prior to use) to ensure efficient electron transfer.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Photoredox-Catalyzed Enantioselective[2π + 2σ] Cycloaddition

This protocol uses a bifunctional chiral photosensitizer to achieve asymmetric induction while overcoming the activation barrier of unactivated BCBs[4].

Reagents: BCB (0.1 mmol, 1.0 equiv), Vinylazaarene (1.5 equiv), PAH-containing chiral phosphoric acid photocatalyst (5 mol%), solvent (e.g., PhCF₃).

Step-by-Step Methodology:

  • Setup: In a thoroughly dried Schlenk tube equipped with a magnetic stir bar, add the BCB, vinylazaarene, and the chiral photocatalyst.

    • Causality: The PAH-containing chiral phosphoric acid plays a dual role: its PAH core acts as the photosensitizer to generate the radical species via SET, while the phosphoric acid moiety hydrogen-bonds to the nitrogen of the vinylazaarene, creating a rigid chiral pocket for enantioface differentiation[4].

  • Degassing: Add the solvent and degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded as it will quench the excited triplet state of the photocatalyst.

  • Irradiation: Irradiate the mixture with Blue LEDs (440–450 nm) at room temperature for 12–24 hours.

  • Self-Validation Check: If yields are low but enantiomeric excess (ee) is high, the SET process is inefficient. Try switching to a solvent with a longer triplet lifetime or increasing the light intensity. If yields are high but ee is low, background thermal/achiral photochemical reactions are competing; lower the reaction temperature to 0 °C.

References

  • Titanium catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]-butanes with 1,3-dienes for efficient synthesis of stilbene bioisosteres - nih.gov - 1

  • Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - nih.gov - 2

  • Enantioselective [2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes with Vinylazaarenes through Asymmetric Photoredox Catalysis - acs.org - 4

  • Dual Au(I) Catalysis in Regioselective Cycloaddition of Bicyclo[1.1.0]butanes with Allenes - acs.org - 5

  • Ti-Catalyzed Formal[2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes with 2-Azadienes to Access Aminobicyclo[2.1.1]hexanes - acs.org -6

  • Mechanistic Insight into Lewis Acid-Catalyzed Cycloaddition of Bicyclo[1.1.0]butanes with Ketene - acs.org - 3

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Thiabicyclo[2.1.1]hexanes

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of the 2-thiabicyclo[2.1.1]hexane scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of the 2-thiabicyclo[2.1.1]hexane scaffold.

As the pharmaceutical industry increasingly adopts small, bridged rings as three-dimensional bioisosteres for ortho- and meta-substituted benzenes[1][2], the 2-thiabicyclo[2.1.1]hexane core has emerged as a highly valuable target. However, constructing this specific skeleton requires handling highly reactive intermediates. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting strategies to ensure a safe, high-yielding scale-up process.

Core Methodology & Mechanistic Grounding

The most efficient, rational synthesis of the 2-thiabicyclo[2.1.1]hexane skeleton relies on a catalyst-free (3 + 2)-cycloaddition between bicyclo[1.1.0]butanes (BCBs) and thioketones[3][4].

The Causality of Catalyst-Free Reactivity: Unlike traditional cycloadditions that require transition-metal catalysis or photochemical activation, this specific transformation proceeds spontaneously under ambient conditions[3]. This is driven by two synergistic factors:

  • Thermodynamic Driving Force: The unsubstituted BCB core possesses a massive Baeyer strain energy of approximately 66.3 kcal/mol[5][6]. The release of this strain upon ring-opening provides the primary thermodynamic driving force.

  • Kinetic Activation: The highly polar nature of the carbon-sulfur (C=S) double bond and the consequent hyper-nucleophilicity of the sulfur atom initiate a rapid, stepwise nucleophilic attack on the strained BCB[4][7].

Standard Operating Procedure (SOP): Batch to Flow Scale-Up

To safely harness this reactivity on a larger scale, strict control over reagent dosing and temperature is required.

Step-by-Step Protocol:

  • System Preparation: Flame-dry all reactor vessels and purge continuously with ultra-pure Argon. Moisture and oxygen must be excluded to prevent thioketone oxidation[4][8].

  • BCB Solution Preparation: Dissolve the carbonyl-substituted bicyclo[1.1.0]butane (1.0 equiv, typically 100–500 mmol for pilot scale) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Thioketone Dosing: Dissolve the thioketone (2.5 equiv) in anhydrous MeCN. Critical Step: Do not add in a single portion. Use a syringe pump or continuous flow mixing T-junction to dose the thioketone into the BCB solution at a controlled rate of 0.5 mL/min at 20 °C.

  • Reaction Phase: Allow the mixture to stir under ambient conditions (no light irradiation, no additives)[3]. The reaction is typically instantaneous but should be stirred for 3–8 hours to ensure complete conversion of the thioketone.

  • Downstream Processing: Concentrate the crude mixture under reduced pressure. The 2-thiabicyclo[2.1.1]hexane products exhibit remarkable stability and can be purified via standard silica gel flash chromatography (Hexanes/EtOAc gradient)[4].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for scaling the (3+2) cycloaddition, highlighting the inverse relationship between scale and reaction concentration required for thermal safety.

Scale (BCB)SolventConcentrationTemp (°C)Dosing MethodAvg. Yield (%)Safety / Quality Notes
100 μmol MeCN0.025 M20–25Single-portion88–95%Bench-scale; easily controlled heat dissipation.
10 mmol MeCN0.05 M20Dropwise (1 hr)85–90%Mild exotherm observed; cooling bath required.
100 mmol MeCN0.1 M15–20Syringe Pump82–87%Requires strict inert atmosphere to prevent thioketone oligomerization.
>500 mmol MeCN0.2 M20Continuous Flow85–92%Optimal for scale-up; prevents thermal runaway from ~66 kcal/mol strain release.

Process Workflow & Mechanistic Pathway

G BCB Bicyclo[1.1.0]butane (Strain: ~66 kcal/mol) Mix Controlled Dosing (MeCN, 20°C) BCB->Mix TK Thioketone (Nucleophilic S) TK->Mix Int Stepwise Zwitterionic Intermediate Mix->Int Catalyst-Free Strain Release Prod 2-Thiabicyclo[2.1.1]hexane (Stable Scaffold) Int->Prod Rapid Ring Closure

Continuous flow workflow and catalyst-free mechanistic pathway for 2-thiabicyclo[2.1.1]hexane.

Troubleshooting & FAQs

Q1: During scale-up, my reaction mixture experienced a sudden thermal runaway. What caused this, and how do I prevent it?

A: This is a classic symptom of poor heat dissipation combined with the massive thermodynamic driving force of the BCB reagent. Bicyclo[1.1.0]butanes contain approximately 66.3 kcal/mol of Baeyer strain energy[5][6]. When the highly electrophilic thiocarbonyl reacts with the BCB, this strain is released rapidly in a stepwise mechanism[7]. In batch reactors, scaling up decreases the surface-area-to-volume ratio, trapping this exothermic heat. Resolution: Transition from batch to continuous flow mixing, or strictly enforce a slow, controlled dosing of the thioketone via a syringe pump while maintaining an external cooling jacket at 15–20 °C.

Q2: I am recovering a high percentage of unreacted BCB, even after 24 hours. Why is the cycloaddition failing?

A: The catalyst-free nature of this reaction relies heavily on the electronic properties of the BCB substrate. The reaction is highly efficient for carbonyl-substituted BCBs (e.g., where the acceptor moiety is a keto functionality at the bridgehead)[4]. If your BCB lacks an electron-withdrawing group, the central C–C bond is less polarized, and the nucleophilic attack by the thioketone sulfur will be sluggish or non-existent. Resolution: Ensure your synthetic design utilizes a BCB with a strong acceptor moiety (ketone or ester). If an unactivated BCB must be used, you may need to pivot to a transition-metal (e.g., Pd) or Lewis acid-catalyzed activation pathway, though this deviates from the ambient catalyst-free protocol[7].

Q3: My thioketone starting material degrades into a complex mixture before the cycloaddition can complete. How can I stabilize it?

A: Thioketones are notoriously unstable compared to their oxygen counterparts. The polarized carbon-sulfur double bond makes them highly susceptible to oxidation (forming thiosulfines, C=S=O) or spontaneous oligomerization/tautomerization[8][9]. Resolution:

  • Exclude Oxygen: Ensure absolute degassing of your MeCN solvent (e.g., via freeze-pump-thaw) and maintain a strict Argon atmosphere.

  • In Situ Generation: If the isolated thioketone is too unstable for storage, consider generating it in situ from the corresponding ketone using Lawesson's reagent or hydrogen sulfide/HCl immediately prior to continuous flow mixing[8][9].

Q4: Are there stereoselectivity concerns when forming the 2-thiabicyclo[2.1.1]hexane core?

A: Because the reaction proceeds via a stepwise mechanism driven by the polar nature of the C=S bond rather than a concerted pericyclic pathway[7], stereochemical scrambling at the bridgehead can occur depending on the lifetime of the zwitterionic/diradical intermediate. Resolution: If high enantiomeric excess (ee) is required for your bioisostere application, you cannot rely solely on the catalyst-free method. You must implement a dual-catalysis strategy (e.g., synergizing achiral Pd-catalysis for BCB activation with chiral organocatalysis) to control the diastereo- and enantioselectivity[7].

References

  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light Source: Chemical Science (RSC Publishing) URL:[Link]

  • Synthesis of heterobicyclo[n.1.1]alkanes Source: Chemical Society Reviews (via ResearchGate) URL:[Link]

  • Difference in strain energies between DACs and BCBs / Access to 2-thiabicyclo[2.1.1]hexanes Source: ResearchGate URL:[Link]

  • Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light Source: PMC - NIH URL:[Link]

  • HFIP-promoted formal[2π + 2σ] cycloaddition of para-quinone methides with bicyclo[1.1.0]butanes: approach to spiro-bicyclo[2.1.1]hexanes Source: ResearchGate URL:[Link]

  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light (PDF) Source: ResearchGate URL:[Link]

  • Scope of (3 + 2)-cycloaddition with respect to thioketones Source: ResearchGate URL:[Link]

  • Thioketone Source: Grokipedia URL:[Link]

  • Electrochemical Selenized Reaction of N-Arylbicyclo[1.1.0]butane-1-carboxamides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Thioketones as a Simple Route Toward Thioester‐Based Materials Source: PMC - NIH URL:[Link]

Sources

Optimization

Removal of impurities from crude 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid. As the pharmaceutical industry increasingly shifts toward high-sp³-character s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid.

As the pharmaceutical industry increasingly shifts toward high-sp³-character scaffolds, the 2-thiabicyclo[2.1.1]hexane core has emerged as a premier saturated bioisostere for ortho- and meta-substituted benzenes. However, synthesizing this highly strained system—typically via the (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with thioketones [1]—often generates a complex crude mixture.

This guide is designed for bench chemists and process scientists. It provides field-proven, self-validating protocols to isolate your target carboxylic acid with high purity, explaining the mechanistic why behind every operational how.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the impurities in your crude mixture.

Table 1: Common Impurities in 2-Thiabicyclo[2.1.1]hexane-4-carboxylic Acid Synthesis

Impurity TypeMechanistic OriginRelative PolarityDetection MethodPrimary Removal Strategy
Unreacted Thioketone Excess reagentNon-polar (High Rf​ )Visual (Deep blue/pink color)Acid-Base Extraction
Ring-Opened Byproducts BCB strain-release degradationMedium polarityUV (254 nm) / KMnO 4​ Recrystallization / Chromatography
Sulfoxides / Sulfones Air oxidation of the thioetherHighly polar (Low Rf​ )LC-MS / Iodine stainAqueous wash / Recrystallization
Trace Metals Catalyst residue (if utilized)N/AICP-MSEDTA wash / Scavenger resin

Troubleshooting & Methodology FAQs

Q1: My crude reaction mixture is deeply colored (e.g., dark blue or purple). How do I remove this color before isolating the carboxylic acid?

A1: The deep coloration is almost certainly due to unreacted thioketone, which is highly chromophoric. Because your target molecule contains a carboxylic acid moiety (pKa ~4.5), the most efficient and self-validating protocol is a pH-driven acid-base extraction.

Causality: We utilize mild aqueous base (NaHCO 3​ ) rather than strong base (NaOH) to prevent base-catalyzed degradation of the strained bicyclic core or unwanted hydrolysis of any intermediate esters.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Deprotonation: Add an equal volume of saturated aqueous NaHCO 3​ (pH ~8). Stir vigorously for 10 minutes. The 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid will deprotonate, forming a water-soluble sodium salt, and migrate to the aqueous layer.

  • Phase Separation: Separate the layers. The deep color (unreacted thioketone) and non-polar ring-opened byproducts will remain in the organic layer. (Discard the organic layer or retain for mass balance analysis).

  • Washing: Wash the aqueous layer once more with clean Ethyl Acetate to ensure complete removal of lipophilic impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify dropwise with 1M HCl until the pH reaches ~2. Note: Cooling is critical to prevent exothermic degradation of the strained thioether core during protonation.

  • Recovery: Extract the newly protonated, turbid aqueous layer with clean Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the purified acid.

Q2: I am seeing a major byproduct with a mass +18 Da relative to the BCB starting material. What is this, and how do I avoid it?

A2: Bicyclo[1.1.0]butanes (BCBs) possess an exceptionally high Baeyer strain energy (approx. 66.3 kcal/mol) [2]. In the presence of trace moisture or protic solvents, the highly strained central C–C σ -bond undergoes nucleophilic attack or radical cleavage, leading to ring-opened cyclobutane or cyclopropane byproducts (adding H 2​ O = +18 Da). Solution: Ensure strictly anhydrous conditions during the cycloaddition phase. While recent breakthroughs demonstrate that certain BCB-thioketone cycloadditions can occur without catalysts [1], ambient moisture still poses a competitive nucleophilic threat to the BCB precursor.

Q3: My isolated product contains oxidized sulfur impurities (sulfoxides). How can I separate them without using column chromatography?

A3: The sulfur atom in the 2-thiabicyclo[2.1.1]hexane core is susceptible to over-oxidation, forming sulfoxides or sulfones. These impurities are significantly more polar than the parent thioether. If the acid-base extraction fails to clear them, a selective recrystallization is required.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Suspend the crude acid in a minimal volume of hot Toluene (or a 1:4 mixture of Ethyl Acetate/Heptane).

  • Dissolution: Heat gently to 70 °C until complete dissolution occurs. Do not boil excessively, as thermal stress can degrade the compound.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: The pure 2-thiabicyclo[2.1.1]hexane-4-carboxylic acid will crystallize out, leaving the more polar, less symmetric sulfoxide diastereomers dissolved in the mother liquor. Filter and wash with ice-cold Heptane.

Process Visualizations

Mechanistic Pathway & Degradation Routes

Understanding the divergence between product formation and impurity generation dictates how you handle the reagents.

SynthesisPathway BCB Bicyclo[1.1.0]butane (BCB Precursor) Product 2-Thiabicyclo[2.1.1]hexane Target Core BCB->Product (3+2) Cycloaddition [Anhydrous] RingOpen Ring-Opened Byproducts (+18 Da) BCB->RingOpen H2O / Protic Solvents (Strain Release) Thioketone Thioketone (Sulfur Source) Thioketone->Product Sulfoxide Sulfoxide/Sulfone Impurities Product->Sulfoxide Air / O2 Oxidation

Caption: Synthesis pathway of the 2-thiabicyclo[2.1.1]hexane core versus common degradation routes.

Purification Workflow

This logic tree illustrates the self-validating nature of the acid-base extraction protocol.

PurificationWorkflow Crude Crude Mixture (Product + Thioketone + Byproducts) BaseExt Add EtOAc & Aq. NaHCO3 (pH ~8) Crude->BaseExt OrgLayer1 Organic Layer (Discard: Thioketone, Neutrals) BaseExt->OrgLayer1 Phase Separation AqLayer1 Aqueous Layer (Deprotonated Product) BaseExt->AqLayer1 Phase Separation Acidify Acidify with 1M HCl to pH ~2 (0 °C) AqLayer1->Acidify pH Shift Ext2 Extract with clean EtOAc Acidify->Ext2 Protonation Pure Pure 2-Thiabicyclo[2.1.1]hexane- 4-carboxylic acid Ext2->Pure Evaporation & Drying

Caption: Step-by-step acid-base extraction workflow for carboxylic acid purification.

References

  • Knyazev, D. A., George, M., & Werz, D. B. (2024). "(3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light." Chemical Science, 15, 8588-8593. URL: [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(11), 2839-2849. URL: [Link]

Troubleshooting

Improving the efficiency of functionalizing the 2-thiabicyclo[2.1.1]hexane scaffold

Welcome to the Technical Support Center for 3D bioisostere functionalization. As the pharmaceutical industry shifts from flat aromatic rings to three-dimensional bridged scaffolds, the 2-thiabicyclo[2.1.1]hexane system h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3D bioisostere functionalization. As the pharmaceutical industry shifts from flat aromatic rings to three-dimensional bridged scaffolds, the 2-thiabicyclo[2.1.1]hexane system has emerged as a premier bioisostere for ortho- and meta-substituted benzenes.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols for the assembly and late-stage functionalization of this highly strained bicyclic core.

Reaction Pathway Overview

Pathway BCB Bicyclo[1.1.0]butane (Strain: 66.3 kcal/mol) Intermediate Enolate Intermediate (Nucleophilic Attack) BCB->Intermediate Ambient Temp No Catalyst Thio Thioketone (Polar C=S Bond) Thio->Intermediate Scaffold 2-Thiabicyclo[2.1.1]hexane (Core Scaffold) Intermediate->Scaffold Intramolecular Cyclization Oxidation Sulfoxide / Sulfone (Functionalized) Scaffold->Oxidation m-CPBA Oxidation

Figure 1: Catalyst-free (3+2) cycloaddition pathway and subsequent sulfur oxidation.

Section 1: Core Scaffold Assembly (Troubleshooting)

Q1: I am attempting to synthesize the 2-thiabicyclo[2.1.1]hexane core using a Lewis acid catalyst, but I am observing complete degradation of my starting materials. What is causing this? A1: The degradation is caused by an over-activation of the starting materials. Bicyclo[1.1.0]butanes (BCBs) possess an exceptionally high Baeyer strain energy of approximately 66.3 kcal/mol, which is significantly higher than standard donor-acceptor cyclopropanes (27.5 kcal/mol)[1]. Because of this massive strain, combined with the extreme nucleophilicity of the sulfur atom in the thiocarbonyl unit, the (3+2)-cycloaddition proceeds instantaneously under ambient conditions[1]. Adding a Lewis acid or photocatalyst—which is standard for other BCB functionalizations—forces the highly reactive BCB into unintended decomposition pathways (such as thiirane formation)[2]. Solution: Remove all catalysts and light irradiation; run the reaction strictly under ambient, catalyst-free conditions[2].

Q2: Why is my cycloaddition yielding a mixture of diastereomers instead of a single bridged product? A2: This is an inherent mechanistic outcome of the sulfur-initiated attack. The reaction proceeds via a stepwise mechanism (Pathway II)[3]. The highly polar C=S double bond allows the sulfur atom to act as a nucleophile, attacking the BCB to form an intermediate enolate[3]. During the subsequent intramolecular ring closure, proton transfer and bond rotation can lead to diastereomeric mixtures depending on the steric bulk of the bridgehead substituents[3]. Solution: Utilize bulky, directing ester or ketone groups on the BCB bridgehead to sterically lock the enolate intermediate and improve diastereoselectivity.

Section 2: Post-Cycloaddition Functionalization (Troubleshooting)

Q3: How can I selectively oxidize the thioether bridge to a sulfoxide without over-oxidizing it to a sulfone? A3: The oxidation state of the sulfur bridge is entirely dependent on stoichiometric control and temperature. The 2-thiabicyclo[2.1.1]hexane core is highly susceptible to over-oxidation due to the exposed nature of the sulfur atom[3]. Solution: To arrest the oxidation at the sulfoxide stage, use exactly 1.0 equivalent of m-CPBA and maintain the reaction strictly at 0 °C. If the sulfone is desired, increase the m-CPBA to 2.5 equivalents and allow the reaction to warm to room temperature[3].

Q4: I am trying to perform a cross-coupling reaction at the bridgehead ester, but the bicyclic core is opening (strain-release). How do I prevent this? A4: The 2-thiabicyclo[2.1.1]hexane scaffold is thermodynamically eager to relieve its 66.3 kcal/mol strain energy[1]. Harsh basic conditions or the use of specific transition metals (like Pd or Ni at elevated temperatures) can facilitate oxidative addition into the strained C-C bonds rather than the intended functional group. Solution: Transition to mild, photoredox-mediated cross-coupling strategies or use extremely mild bases (e.g., Cs2CO3 instead of KOtBu) at ambient temperatures to preserve the 3D architecture[4].

Functionalization Troubleshooting Workflow

Troubleshooting Issue Issue: Low Yield in Scaffold Functionalization Type Identify Degradation Pathway Issue->Type RingOpen Ring-Opening / Cleavage Type->RingOpen Loss of 3D structure OverOx Over-Oxidation of Sulfur Type->OverOx Unwanted Sulfone Sol1 Action: Remove Lewis Acids Use Mild Conditions RingOpen->Sol1 Sol2 Action: Titrate m-CPBA Strict Temp Control (0°C) OverOx->Sol2

Figure 2: Decision tree for troubleshooting low yields during scaffold functionalization.

Section 3: Standardized Experimental Protocols

These self-validating protocols are engineered to ensure reproducibility by incorporating built-in quality control checkpoints.

Protocol A: Catalyst-Free Synthesis of the 2-Thiabicyclo[2.1.1]hexane Core
  • Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, dissolve the carbonyl-substituted bicyclo[1.1.0]butane (BCB) (100 µmol) in anhydrous acetonitrile (MeCN, 4.0 mL)[5].

  • Reagent Addition: Add the thioketone derivative (250 µmol, 2.5 equiv) directly to the stirring solution at ambient temperature[5]. Self-Validation Check: The solution should immediately exhibit the characteristic deep color of the thioketone.

  • Reaction: Stir the mixture under an inert argon atmosphere for 3–8 hours[5]. The reaction is highly tolerant to air and moisture, but inert conditions prevent unwanted side-reactions of the thioketone[1].

  • Monitoring: Monitor the consumption of the BCB via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the BCB spot is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify the crude residue via flash column chromatography to isolate the pure 2-thiabicyclo[2.1.1]hexane scaffold.

Protocol B: Selective Oxidation to the Sulfone Derivative
  • Preparation: Dissolve the purified 2-thiabicyclo[2.1.1]hexane (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0 °C using an ice bath.

  • Oxidation: Slowly add m-CPBA (2.5 equiv for complete sulfonylation) in small portions over 10 minutes to control the exothermic reaction[3].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) and saturated aqueous sodium bicarbonate (NaHCO3) in a 1:1 ratio. Causality: Thiosulfate neutralizes unreacted m-CPBA, while bicarbonate neutralizes the m-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the functionalized sulfone.

Section 4: Quantitative Data & Optimization Matrix

Use the following data matrix to benchmark your functionalization reactions against established literature standards.

Reaction TypeReagents & CatalystConditionsTarget Exit VectorExpected YieldKey Mechanistic Consideration
Core Assembly BCB + Thioketone (No Catalyst)MeCN, Ambient Temp, 3-8h2-Thiabicyclo[2.1.1]hexane75% - 92%High Baeyer strain (66.3 kcal/mol) drives spontaneous cyclization.
Sulfoxidation Core + m-CPBA (1.0 eq)DCM, strictly 0 °C, 1hSulfoxide (S=O)65% - 80%Strict stoichiometric control is required to prevent over-oxidation.
Sulfonylation Core + m-CPBA (2.5 eq)DCM, 0 °C to RT, 2hSulfone (O=S=O)85% - 95%Excess oxidant ensures complete conversion to the highest oxidation state.
Bridgehead Coupling Core + Aryl HalideMild Base (Cs2CO3), RTAryl-Functionalized Core40% - 60%Avoid harsh Lewis acids/bases to prevent strain-release ring opening.

References

  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
  • Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
  • Scope of (3 + 2)
  • State-of-the-Art Strategies for Lewis Acid-Catalyzed Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes (BCBs)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Thiabicyclo[2.1.1]hexane-based Compounds

Welcome to the Application Support Center. As a Senior Application Scientist specializing in physicochemical optimization, I have designed this guide to address the unique solubility challenges associated with 2-thiabicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in physicochemical optimization, I have designed this guide to address the unique solubility challenges associated with 2-thiabicyclo[2.1.1]hexane (2-TBCH) scaffolds.

Saturated bioisosteres are revolutionizing drug discovery by replacing planar ortho- and meta-substituted benzenes with sp³-rich bridged bicycles. While scaffolds like 2-oxabicyclo[2.1.1]hexane dramatically improve water solubility[1], the sulfur-containing 2-TBCH analogues often present unexpected lipophilicity and precipitation hurdles. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you rescue the solubility of your 2-TBCH candidates.

Section 1: Mechanistic FAQs

Q: Why does my 2-TBCH derivative exhibit lower aqueous solubility than the 2-oxa analogue? A: The causality lies in the fundamental atomic differences between oxygen and sulfur. Saturated bioisosteres generally improve solubility by increasing the fraction of sp³ carbons (Fsp³), which disrupts crystal lattice packing energy. Indeed, replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane can result in a 1[1]. However, sulfur has a larger atomic radius and higher polarizability than oxygen. It is less electronegative and acts as a much weaker hydrogen-bond acceptor. Consequently, the thioether core of 2-TBCH is significantly more lipophilic (higher LogD) than the ether core of the 2-oxa analogue. This increased lipophilicity often offsets the aqueous solubility benefits gained from the 3D bicyclic framework.

Q: How can I synthetically modify the 2-TBCH core to rescue solubility without losing the bioisosteric geometry? A: The most effective strategy is the controlled oxidation of the thioether to a sulfoxide (C=S=O) or sulfone (C=SO₂). Oxidation introduces highly polar, strong hydrogen-bond acceptors, drastically reducing LogD and improving aqueous solubility. The sulfone derivative (2-thiabicyclo[2.1.1]hexane 2,2-dioxide) maintains the desired spatial geometry for ortho/meta-benzene mimicry and is increasingly utilized in drug discovery, such as in the 2[2]. This oxidation can be achieved in 3[3].

Section 2: Troubleshooting Guide for Assays

Issue: Compound precipitates during kinetic solubility assays in PBS (pH 7.4). Diagnosis & Causality: The intrinsic solubility of the unoxidized 2-TBCH is likely being exceeded, leading to thermodynamic precipitation. If the compound lacks ionizable amines or carboxylic acids, pH adjustments will not alter the ionization state to rescue solubility. Resolution:

  • Short-Term (Assay Enablement): Utilize co-solvents. Ensure your DMSO stock concentration is optimized so the final assay concentration does not exceed 1% DMSO. For in vivo dosing, formulate with complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulate the lipophilic 2-TBCH core.

  • Long-Term (Lead Optimization): Route the compound back to chemistry for m-CPBA oxidation (see Protocol 2 below).

Section 3: Quantitative Data Comparison

To guide your structural design, the table below summarizes the physicochemical impact of various bioisosteric replacements based on benchmark agrochemical and pharmaceutical data[1].

Scaffold CoreBioisostere TargetRelative Lipophilicity (LogD)Representative Aqueous Solubility (µM)*H-Bond Acceptors
ortho-Substituted BenzeneN/A (Parent)High250
Bicyclo[2.1.1]hexaneortho/meta-BenzeneHigh340
2-Oxabicyclo[2.1.1]hexaneortho-BenzeneLow1551
2-Thiabicyclo[2.1.1]hexaneortho-BenzeneModerate-High~30 - 50 (Estimated)0 (Weak)
2-TBCH 2,2-dioxide (Sulfone)ortho-BenzeneLow> 150 (Estimated)2

*Representative data derived from Fluxapyroxad and its saturated analogues.

Section 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Catalyst-Free Synthesis of 2-TBCH

Recently, a4 between bicyclo[1.1.0]butanes (BCBs) and thioketones was developed to access 2-thiabicyclo[2.1.1]hexanes[4].

  • Reaction Setup: Dissolve the BCB derivative (1.0 equiv) and thioketone (2.5 equiv) in anhydrous acetonitrile.

  • Conditions: Stir at ambient temperature for 3–8 hours.

  • Causality: The high strain energy of the BCB ring (~65 kcal/mol) and the enhanced electrophilicity/nucleophilicity of the thiocarbonyl group drive a spontaneous cycloaddition. No catalyst or light is needed.

  • Self-Validation Step: Monitor via TLC. The disappearance of the highly colored thioketone (often red/pink) serves as an immediate visual self-validation of reaction progress.

Protocol 2: Oxidation to 2-TBCH 2,2-dioxide (Sulfone)
  • Reaction Setup: Dissolve the 2-TBCH derivative in dichloromethane (DCM) and cool to 0 °C.

  • Oxidation: Add 2.5 to 3.0 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. Warm to room temperature and stir for 2 hours.

  • Causality: The nucleophilic sulfur atom undergoes rapid electrophilic oxygen transfer from m-CPBA. Using >2.5 equivalents ensures complete conversion past the intermediate sulfoxide to the highly polar sulfone[3].

  • Self-Validation Step: Analyze via ¹H NMR. The protocol is validated when the bridgehead protons adjacent to the sulfur shift significantly downfield (higher ppm) due to the strong electron-withdrawing effect of the newly formed sulfone group.

Protocol 3: Validated Kinetic Aqueous Solubility Assay
  • Preparation: Prepare a 10 mM stock of the 2-TBCH compound in DMSO.

  • Incubation: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to achieve a 100 µM target concentration (1% DMSO). Incubate at 37 °C for 24 hours with shaking.

  • Causality: A 24-hour incubation allows the system to reach a pseudo-equilibrium state, ensuring that any supersaturation resolves into thermodynamically stable precipitates.

  • Self-Validation Step: Always run Propranolol (high solubility control) and Amiodarone (low solubility control) in parallel. The assay is self-validating if Propranolol recovers >95% and Amiodarone recovers <10% upon LC-MS/MS quantification.

Section 5: Workflow Visualization

G Start Synthesize 2-TBCH Bioisostere Assay Kinetic Solubility Assay Start->Assay Decision Solubility > 50 µM? Assay->Decision Pass Proceed to In Vitro Assays Decision->Pass Yes Fail Precipitation Detected Decision->Fail No Formulation Add Co-solvents/Cyclodextrins Fail->Formulation Short-term fix Synthesis m-CPBA Oxidation to Sulfone Fail->Synthesis Long-term fix ReAssay Re-evaluate Properties Formulation->ReAssay Synthesis->ReAssay ReAssay->Decision Iterate

Workflow for diagnosing and resolving 2-TBCH solubility challenges.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Reaction Monitoring of 2-Thiabicyclo[2.1.1]hexanes

Introductory Briefing by the Senior Application Scientist Welcome to the advanced technical support portal for the synthesis of 2-thiabicyclo[2.1.1]hexanes. The development of C(sp³)-rich bioisosteres is a critical front...

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Author: BenchChem Technical Support Team. Date: April 2026

Introductory Briefing by the Senior Application Scientist Welcome to the advanced technical support portal for the synthesis of 2-thiabicyclo[2.1.1]hexanes. The development of C(sp³)-rich bioisosteres is a critical frontier in modern medicinal chemistry and drug discovery. Recently, a breakthrough catalyst-free (3+2)-cycloaddition between bicyclo[1.1.0]butanes (BCBs) and thioketones has enabled direct access to the 2-thiabicyclo[2.1.1]hexane scaffold [1].

Because this reaction relies entirely on the innate strain-release of BCBs and the extreme nucleophilicity of the thiocarbonyl sulfur, precise reaction monitoring is paramount. This guide provides causal explanations, quantitative tracking markers, and troubleshooting protocols to ensure your experimental workflows are robust and self-validating.

Part 1: Quantitative Markers & Data Interpretation

To establish a self-validating experimental setup, researchers must correlate visual observations with spectroscopic data. Relying on a single analytical method can lead to false positives (e.g., mistaking thioketone oxidation for product formation). The table below summarizes the critical analytical markers used to track the consumption of starting materials and the formation of the bridged product [1, 2].

Chemical SpeciesAnalytical TechniqueKey Marker / SignalMechanistic Interpretation
Bicyclo[1.1.0]butane (BCB) ¹H NMR (CDCl₃)δ 1.35 – 1.50 ppm (bridgehead)High s-character C-H bonds indicative of the highly strained bicyclic system.
Thioketone IR Spectroscopy1000 – 1250 cm⁻¹ (C=S stretch)Strong thiocarbonyl absorption. Disappearance indicates nucleophilic attack by sulfur.
Thioketone UV-Vis Spectroscopy~500 – 600 nm (n → π* transition)Deep visual color (e.g., blue/purple). Bleaching serves as a visual reaction tracker.
2-Thiabicyclo[2.1.1]hexane ¹H NMR (CDCl₃)Disappearance of BCB signals; new multiplets at δ 2.50 – 3.50 ppmFormation of the sp³-hybridized bridged scaffold and C-S single bonds.
2-Thiabicyclo[2.1.1]hexane LC-MS / GC-MSExact mass match (Starting Mass A + B)Confirms the (3+2) addition without fragmentation or loss of the sulfur atom.
Part 2: Experimental Protocol – In-Situ Reaction Monitoring

To ensure trustworthiness, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR coupled with visual validation. By coupling the visual bleaching of the thioketone with the real-time decay of the 1200 cm⁻¹ IR band, the protocol becomes a self-validating system . A color change without the corresponding IR shift indicates potential thioketone degradation rather than successful cycloaddition.

Step-by-Step Methodology: Real-Time ATR-FTIR Monitoring

  • Probe Preparation & Background: Purge the ReactIR (or equivalent in-situ FTIR) probe with dry nitrogen. Collect a background spectrum in anhydrous acetonitrile (MeCN) at ambient temperature. Causality: MeCN is chosen because its high polarity stabilizes the zwitterionic intermediate formed during the reaction, significantly lowering the activation energy barrier.

  • Substrate Initialization: Dissolve the thioketone (e.g., 4,4′-dimethylthiobenzophenone) in the MeCN. Begin continuous IR scanning (1 scan per 30 seconds).

  • Baseline Establishment: Identify and monitor the intense C=S stretching frequency between 1000 cm⁻¹ and 1250 cm⁻¹. Note the deep color of the solution (typically blue or purple due to the n → π* transition of the thiocarbonyl).

  • Reaction Initiation: Inject the carbonyl-substituted BCB into the stirring solution.

  • Data Correlation: Monitor the real-time decay of the C=S band and the simultaneous emergence of C-S single bond stretches (~700 cm⁻¹).

  • Validation: Terminate the reaction when the IR C=S band completely plateaus at baseline and the solution has visually bleached to a pale yellow or colorless state. Extract an aliquot for immediate ¹H NMR to confirm the absence of the BCB bridgehead protons (δ 1.35 – 1.50 ppm).

Part 3: Mechanistic Workflow

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via a stepwise mechanism (Pathway II) initiated by the sulfur atom, rather than a concerted cycloaddition [1].

ReactionMechanism BCB Bicyclo[1.1.0]butane (High Strain Energy) EN Polar Enolate Intermediate (Zwitterionic Character) BCB->EN MeCN (Polar Solvent) Ambient Temp TK Thioketone (Nucleophilic S, C=S) TK->EN MeCN (Polar Solvent) Ambient Temp PROD 2-Thiabicyclo[2.1.1]hexane (Bridged Scaffold) EN->PROD Intramolecular Ring Closure

Mechanistic pathway of the (3+2)-cycloaddition between BCBs and thioketones.

Part 4: Troubleshooting & FAQs

Q: Why is my reaction yield exceptionally low when using toluene or dichloromethane (DCM) as the solvent? A: The reaction proceeds via a highly polar, stepwise intermediate enolate (as visualized in the workflow above). Polar aprotic solvents like acetonitrile (MeCN) stabilize this zwitterionic transition state. Non-polar solvents like toluene fail to sufficiently lower the activation energy of this highly polar intermediate, leading to sluggish kinetics, stalled reactions, and significantly lower yields [1]. Always use highly polar, aprotic solvents for this specific cycloaddition.

Q: I am observing unexpected acyclic or diastereomeric side products instead of a single bridged bicyclic product. What happened? A: While the standard (3+2)-cycloaddition is highly regioselective, substrates with sterically hindered thioketones or specific substitution patterns on the BCB can undergo an alternative intramolecular proton-transfer pathway after the initial sulfur attack. This halts the ring closure and leads to acyclic or diastereomeric side products. To prevent this, ensure your BCB substrate contains a suitable electron-withdrawing acceptor moiety (like a keto functionality) to rapidly drive the enolate ring closure before proton transfer can occur [1].

Q: How can I distinguish unreacted thioketone from the 2-thiabicyclo[2.1.1]hexane product on a TLC plate without a UV lamp? A: You can rely on the inherent chromophoric properties of the molecules. Thioketones are intensely colored (often deep blue or purple) due to their low-energy n → π* transitions. As the C=S double bond is converted into a C-S single bond within the 2-thiabicyclo[2.1.1]hexane scaffold, the conjugation is broken, and the product becomes colorless. A blue/purple spot on the TLC plate is a definitive visual marker for unreacted thioketone.

Q: My BCB starting material is degrading before the reaction even starts. How should I handle it? A: BCBs possess an immense strain energy (~65 kcal/mol) [2]. They are highly susceptible to acid-catalyzed ring opening. Ensure all glassware is rigorously base-washed or oven-dried, and verify that your solvents are completely free of trace acidic impurities. Store BCBs at sub-zero temperatures under an inert argon atmosphere until immediately before use.

References
  • Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science, 16, 8588-8593. URL:[Link]

  • Fawson, C. et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13, 10181-10192. URL:[Link]

Reference Data & Comparative Studies

Validation

2-Thiabicyclo[2.1.1]hexane vs. 2-Oxabicyclo[2.1.1]hexane: A Comprehensive Guide to Next-Generation Phenyl Ring Bioisosteres

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, C(sp³)-rich scaffolds is a cornerstone of modern drug discovery. This "escape from flatland" improves critical physicochemical properties such...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, C(sp³)-rich scaffolds is a cornerstone of modern drug discovery. This "escape from flatland" improves critical physicochemical properties such as aqueous solubility, metabolic stability, and target specificity. While bicyclo[1.1.1]pentanes (BCPs) have dominated the landscape as para-phenyl bioisosteres, the ortho- and meta-substitution patterns have historically lacked viable 3D replacements.

Recently, 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCH) and the newly synthesized 2-thiabicyclo[2.1.1]hexanes (2-thia-BCH) have emerged as highly effective bioisosteres for ortho- and meta-substituted benzenes. As a Senior Application Scientist, I have structured this guide to objectively compare their geometric properties, synthetic accessibility, and strategic application in lead optimization.

Structural and Physicochemical Profiling

When replacing a phenyl ring, a bioisostere must accurately mimic the original exit vectors (the distance and angle between substituents) while simultaneously improving the molecule's fraction of sp³ carbons (Fsp³).

Quantitative Geometric & Property Comparison

Table 1: Physicochemical and geometric parameters comparing the ortho-phenyl ring to its bicyclic bioisosteres.

Parameterortho-Phenyl Ring2-Oxabicyclo[2.1.1]hexane2-Thiabicyclo[2.1.1]hexane
Fsp³ Contribution 0HighHigh
Heteroatom NoneOxygen (H-bond acceptor)Sulfur (Polarizable, oxidizable)
Bond Distance (r) 1.38 - 1.44 Å1.56 - 1.57 Å~1.80 Å (C-S bond)
Substituent Distance (d) 3.0 - 3.1 Å3.6 Å> 3.6 Å
Lipophilicity (cLogP) BaselineDecreased (avg. -1.0 unit)Variable (Tunable via oxidation)
Aqueous Solubility BaselineIncreased (up to 10x)Moderate to High

Causality in Design: The inclusion of the oxygen atom in the 2-oxa-BCH scaffold significantly lowers lipophilicity and introduces a potent hydrogen-bond acceptor. This explains the dramatic 10-fold increase in water solubility and ~1.0 unit decrease in cLogP observed when this scaffold replaced the ortho-phenyl ring in analogs of marketed drugs like Fluxapyroxad and Boscalid 1.

Conversely, 2-thia-BCH utilizes a larger sulfur atom. Because the C-S bond is longer than the C-O bond, the exit vectors are slightly expanded. This structural nuance is highly advantageous when a medicinal chemist needs to fill a larger hydrophobic pocket. Furthermore, the sulfur atom provides a unique metabolic handle—it can be selectively oxidized to a sulfoxide or sulfone to fine-tune the molecule's pharmacokinetic profile.

Strategic Decision Matrix for Lead Optimization

Choosing between these two scaffolds requires aligning the physical properties of the heteroatom with the specific liabilities of your lead compound.

Bioisostere_Selection Start Target: Replace ortho/meta Phenyl Ring Decision1 Primary Optimization Goal? Start->Decision1 Goal_Solubility Increase Aqueous Solubility & Lower cLogP Decision1->Goal_Solubility Goal_Pocket Target Larger Hydrophobic Pocket & Tunable Oxidation State Decision1->Goal_Pocket Select_Oxa Select 2-Oxa-BCH (e.g., Fluxapyroxad analogs) Goal_Solubility->Select_Oxa Select_Thia Select 2-Thia-BCH (e.g., Sulfone/Sulfoxide handles) Goal_Pocket->Select_Thia

Decision matrix for selecting between 2-oxa-BCH and 2-thia-BCH scaffolds in lead optimization.

Synthetic Methodologies and Self-Validating Protocols

The utility of any bioisostere is strictly dictated by its synthetic accessibility. Below are field-validated protocols for synthesizing these complex bridged systems.

Protocol 1: Synthesis of 2-Oxabicyclo[2.1.1]hexanes via Iodocyclization

This methodology relies on the electrophilic activation of an alkene to drive ring closure, forming the bridged ether linkage 2.

  • Preparation: Dissolve the substituted alkenyl cyclobutanol (1.0 equiv) in anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere.

  • Activation: Add NaHCO₃ (2.0 equiv) followed by Iodine (I₂, 1.5 equiv) at 0 °C.

  • Cyclization: Stir the mixture at room temperature for 4-6 hours. The iodine acts as an electrophile, activating the double bond and triggering an intramolecular attack by the cyclobutanol's hydroxyl group.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation & Quality Control: Confirm the bridged architecture via ¹H NMR (look for the distinctive upfield shifts of the bridgehead protons) and single-crystal X-ray diffraction (XRD). The resulting primary iodide serves as a versatile, self-validating exit vector for subsequent cross-coupling reactions.

Protocol 2: Catalyst-Free Synthesis of 2-Thiabicyclo[2.1.1]hexanes

Unlike 2-oxa-BCH, which often requires photochemistry or electrophilic cyclization, 2-thia-BCH can be accessed via a remarkable, recently discovered catalyst-free (3+2) cycloaddition 3.

  • Preparation: Mix a carbonyl-substituted bicyclo[1.1.0]butane (BCB) (1.0 equiv) and a thioketone (1.2 equiv) in a non-polar solvent (e.g., dichloromethane) or neat, depending on the physical state of the substrates.

  • Cycloaddition: Stir the mixture under ambient conditions (room temperature, no light irradiation, no catalyst).

  • Causality of Reactivity: The reaction is driven entirely by the massive release of strain energy from the BCB system (~65 kcal/mol) and the high polarizability/nucleophilicity of the C=S double bond. This allows spontaneous orbital overlap without the need for transition-metal activation.

  • Workup: Because the reaction exhibits remarkable tolerance toward air and moisture 4, the crude mixture can be directly concentrated and purified via silica gel flash chromatography.

  • Self-Validation & Quality Control: Validate the 2-thia-BCH core using ¹³C NMR to confirm the disappearance of the highly shielded BCB bridgehead carbons and the formation of the new thioether bridge.

ThiaBCH_Synthesis BCB Bicyclo[1.1.0]butane (High Strain Energy) Reaction Ambient (3+2) Cycloaddition No Catalyst / No Light BCB->Reaction Thioketone Thioketone (Nucleophilic Sulfur) Thioketone->Reaction Product 2-Thiabicyclo[2.1.1]hexane (Stable Thioether) Reaction->Product

Mechanistic workflow for the catalyst-free synthesis of 2-thiabicyclo[2.1.1]hexanes.

Conclusion

Both 2-oxabicyclo[2.1.1]hexane and 2-thiabicyclo[2.1.1]hexane represent cutting-edge structural interventions for medicinal chemists facing "flatland" liabilities. 2-Oxa-BCH is heavily validated for rescuing poorly soluble, lipophilic pipelines by acting as a highly effective ortho- and meta-phenyl bioisostere. Conversely, 2-thia-BCH offers a novel, easily synthesized alternative that expands the steric bulk slightly and provides unique metabolic tuning capabilities via sulfur oxidation. Selecting between them ultimately depends on the specific spatial and electronic requirements of the target binding pocket.

References

  • Title: Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring Source: ChemRxiv URL: [Link]

  • Title: 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Source: Angewandte Chemie International Edition / PubMed URL: [Link]

  • Title: (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light Source: PMC / National Institutes of Health URL: [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to bicyclic sulfur heterocycles

Introduction: The Enduring Importance of Bicyclic Sulfur Heterocycles Bicyclic heterocycles containing a sulfur atom, such as benzothiophenes and thienopyridines, represent a cornerstone of modern chemistry.[1] These sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of Bicyclic Sulfur Heterocycles

Bicyclic heterocycles containing a sulfur atom, such as benzothiophenes and thienopyridines, represent a cornerstone of modern chemistry.[1] These scaffolds are considered "privileged structures" in drug discovery, appearing in a multitude of blockbuster pharmaceuticals, including the antiplatelet agent Clopidogrel (a thienopyridine derivative) and the selective estrogen receptor modulator (SERM) Raloxifene (a benzothiophene derivative).[1][2] Their unique electronic and steric properties also make them indispensable in materials science for the development of organic semiconductors and dyes.[3]

The enduring relevance of these molecules has spurred the development of a vast arsenal of synthetic methodologies, ranging from venerable name reactions to cutting-edge catalytic systems. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, scalability, cost, and the accessible range of chemical diversity.

This guide provides an in-depth, head-to-head comparison of several key synthetic strategies for accessing bicyclic sulfur heterocycles. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the scope, limitations, and practical application of each method. The protocols described are designed to be self-validating, and all mechanistic claims are supported by authoritative sources.

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// Edges Start -> Classical [label="Need robust, well-established routes\nOften for specific substitution patterns"]; Start -> Modern [label="Require high efficiency, broad scope\n& mild conditions"]; Classical -> Gewald; Classical -> Fiesselmann; Classical -> Hinsberg; Modern -> Pd_Catalysis; Modern -> Cu_Catalysis; Modern -> Photocatalysis; Gewald -> Decision; Fiesselmann -> Decision; Hinsberg -> Decision; Pd_Catalysis -> Decision; Cu_Catalysis -> Decision; Photocatalysis -> Decision; }

Figure 1. Overview of synthetic strategy selection.

Classical Ring-Closing Strategies: The Foundation

These methods construct the thiophene ring from acyclic precursors and are foundational to heterocyclic chemistry. While sometimes limited by harsh conditions or narrow substrate scope, they remain powerful for creating specific, highly functionalized systems.

The Gewald Aminothiophene Synthesis

First reported by Karl Gewald in 1961, this reaction is arguably the most universal and practical method for synthesizing polysubstituted 2-aminothiophenes.[4] These products are not always bicyclic themselves but are invaluable precursors for fusing a second ring, such as a pyridine or pyrrole. The reaction is a one-pot, multi-component condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur, catalyzed by a base.[5][6]

Mechanism and Rationale

The reaction proceeds through a clever sequence of classical transformations. The choice of a base (often a secondary amine like morpholine or piperidine) is critical; it must be strong enough to catalyze the initial condensation but not so strong as to cause unwanted side reactions.

  • Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[5]

  • Sulfur Addition: Elemental sulfur (S₈) is activated by the base and adds to the α-carbon of the unsaturated nitrile. The precise mechanism of S₈ ring-opening and addition is complex but results in a thiolate intermediate.[7]

  • Intramolecular Cyclization & Tautomerization: The newly formed thiolate attacks the nitrile group, leading to cyclization. A subsequent tautomerization yields the aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.[5][7]

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// Edges Start -> Intermediate1 [label=" Knoevenagel Condensation\n(Base-catalyzed)"]; Intermediate1 -> Intermediate2 [label=" Michael Addition of Sulfur\n(Base + S₈)"]; Intermediate2 -> Product [label=" Intramolecular Cyclization\n+ Tautomerization"]; }

Figure 2. Simplified mechanism of the Gewald synthesis.
Representative Experimental Protocol: Synthesis of a Steroid-Anellated Aminothiophene

This protocol adapts the Gewald reaction for the synthesis of complex, biologically relevant fused systems.[8]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5α-cholestan-3-one (1.0 g, 2.58 mmol, 1.0 equiv.) and ethyl cyanoacetate (0.32 g, 2.84 mmol, 1.1 equiv.) in 20 mL of ethanol.

  • Addition of Catalysts and Sulfur: To the stirred solution, add morpholine (0.25 g, 2.84 mmol, 1.1 equiv.) followed by elemental sulfur (0.09 g, 2.84 mmol, 1.1 equiv.). Causality: Morpholine acts as both a nucleophilic catalyst for the Knoevenagel step and a base to activate the sulfur.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Workup and Purification: After cooling to room temperature, the precipitated product is collected by vacuum filtration. The solid is washed with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the anellated 2-aminothiophene.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of bicyclic sulfur heterocycles, offering milder conditions, broader substrate scope, and higher efficiency compared to many classical methods.[1][9]

Palladium-Catalyzed C-H Arylation and Annulation

Palladium catalysis is a dominant force in modern organic synthesis.[1] For benzothiophene synthesis, methods involving the palladium-catalyzed reaction of a substituted thiophenol with a suitable coupling partner, followed by intramolecular C-H activation or annulation, are particularly powerful.

Mechanism and Rationale

These reactions typically proceed via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired bond-forming steps. The base (e.g., LiO-t-Bu or K₂CO₃) is selected to be compatible with the substrates and strong enough to facilitate key steps like deprotonation or reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into an aryl halide or triflate bond.

  • C-S Bond Formation: The resulting Pd(II) complex reacts with a thiolate to form a C-S bond.

  • Intramolecular C-H Activation/Annulation: The key cyclization step occurs where the palladium center coordinates to a nearby C-H bond on the aromatic ring, leading to the formation of the thiophene ring.

  • Reductive Elimination: The catalyst is regenerated by reductive elimination, releasing the bicyclic product.

Representative Experimental Protocol: Synthesis of 2-Substituted Benzothiophenes

This protocol describes a copper-iodide-assisted palladium-catalyzed annulation of 2-bromo-alkynylbenzenes with a sulfur source.[10]

  • Inert Atmosphere: To an oven-dried Schlenk tube under an argon atmosphere, add CuI (0.1 mmol), Pd(PPh₃)₄ (0.05 mmol), the 2-bromo-alkynylbenzene (1.0 mmol), and sodium sulfide (Na₂S, 1.5 mmol).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous DMF as the solvent. Causality: DMF is a polar aprotic solvent that effectively dissolves the salts and organic substrates, facilitating the reaction.

  • Reaction: Seal the tube and heat the reaction mixture at 120°C for 12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired benzothiophene.

Visible-Light Photocatalytic Synthesis

In the quest for greener and more sustainable chemistry, visible-light photocatalysis has emerged as a powerful tool for organic synthesis.[11] This approach uses light energy to initiate radical reactions under exceptionally mild conditions, often at room temperature, avoiding the need for high temperatures or aggressive reagents.

Mechanism and Rationale

The synthesis of benzothiophenes can be achieved via a radical annulation process initiated by a photoredox catalyst, such as Eosin Y.

  • Catalyst Excitation: The photocatalyst (e.g., Eosin Y) absorbs visible light (green light, ~520 nm) and is promoted to an excited state.

  • Single Electron Transfer (SET): The excited catalyst initiates a SET process, typically with an arenediazonium salt, generating an aryl radical.

  • Radical Annulation: This highly reactive aryl radical adds to an alkyne. The resulting vinyl radical then undergoes intramolecular cyclization onto the sulfur atom, forming the benzothiophene ring system.

  • Catalyst Regeneration: The catalytic cycle is closed by another electron transfer event, regenerating the ground-state photocatalyst.

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// Edges Setup -> Irradiation; Irradiation -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Irradiation [label="Incomplete"]; Workup -> Purification; Purification -> Product; }

Figure 3. General experimental workflow for photocatalytic synthesis.
Representative Experimental Protocol: Eosin Y-Catalyzed Synthesis of Benzothiophenes

This protocol is adapted from a visible-light-mediated synthesis of substituted benzothiophenes.[11]

  • Reaction Setup: In a 10 mL vial, combine the o-methylthio-arenediazonium salt (0.2 mmol, 1.0 equiv.), the alkyne (0.3 mmol, 1.5 equiv.), and Eosin Y (0.004 mmol, 2 mol%) in 2 mL of acetonitrile.

  • Degassing: Degas the solution by bubbling argon through it for 10 minutes. Causality: Oxygen can quench the excited state of the photocatalyst and interfere with radical pathways, so its removal is critical for reaction efficiency.

  • Irradiation: Seal the vial and place it approximately 5 cm from a green LED lamp. Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzothiophene product.

Head-to-Head Performance Comparison

The choice of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the discussed methods to aid in this selection process.

Synthetic RouteTypical YieldReaction TimeTemperatureSubstrate ScopeKey Reagents/CatalystsAdvantagesDisadvantages
Gewald Synthesis 60-90%2-12 h50-80°CBroad (for aminothiophenes)Ketones/aldehydes, cyanoesters, S₈, baseOne-pot, multi-component, high atom economy, readily available starting materials.Limited to 2-aminothiophene synthesis; requires further steps for many bicyclic systems.
Fiesselmann Synthesis 50-85%12-24 h0-25°CModerateα,β-acetylenic esters, thioglycolic acid esters, baseDirect access to 3-hydroxythiophenes, mild conditions.[3][12]Can be slow, limited to specific substitution patterns.
Pd-Catalyzed Annulation 70-95%6-24 h80-120°CBroadAryl halides/triflates, sulfur source, Pd catalyst, ligandHigh yields, excellent functional group tolerance, high versatility.[1][10]Expensive catalyst, potential for metal contamination, requires inert atmosphere.
Cu-Catalyzed Annulation 65-90%12-24 h100-140°CGoodAryl halides, sulfur source, Cu catalystLess expensive than palladium, good for specific C-S bond formations.[10]Often requires higher temperatures, can have narrower scope than Pd.
Visible-Light Photocatalysis 50-85%12-36 hRoom Temp.GoodDiazonium salts, alkynes, photocatalystExtremely mild conditions, "green" approach, high functional group tolerance.[11]Can be slower, requires specialized photoreactor setup, sensitive to oxygen.

Conclusion: A Strategic Approach to Synthesis

The synthesis of bicyclic sulfur heterocycles has evolved from classical, often harsh, condensation reactions to elegant and highly efficient catalytic strategies.

  • Classical methods , like the Gewald synthesis , remain indispensable for creating highly functionalized building blocks, such as 2-aminothiophenes, in a cost-effective and scalable manner.[4][5]

  • Transition-metal catalysis , particularly with palladium , offers the highest degree of versatility and efficiency for constructing diverse libraries of benzothiophenes, making it a preferred choice in drug discovery programs where broad functional group tolerance is paramount.[1]

  • Visible-light photocatalysis represents the frontier of sustainable synthesis, providing an exceptionally mild and environmentally friendly alternative for accessing these important scaffolds.[11]

The optimal choice depends on a strategic evaluation of the target molecule's complexity, the required scale, cost considerations, and the desired environmental impact. By understanding the underlying mechanisms and practical limitations of each route, researchers can navigate these choices effectively to accelerate their research and development goals.

References

  • Yoshida, J., et al. (2011). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. Available at: [Link]

  • Hari, D. P., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. Available at: [Link]

  • Reddy, V. P., et al. (2022). Access to Sulfur-Containing Bisheterocycles through Base-Promoted Consecutive Tandem Cyclization/Sulfenylation with Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Grokipedia. Available at: [Link]

  • Sharaf, M. A., et al. (2007). Reactions and Reactivity of Thienopyridines: Facile Synthesis of Some Pyridothienooxazepine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • IGI Global. (n.d.). Thienopyridine Analogues. IGI Global. Available at: [Link]

  • Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur-Containing Heterocycles. Neuroquantology. Available at: [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Wikipedia. Available at: [Link]

  • Csollei, J., et al. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Tandem SN2-Michael reactions for the preparation of simple five- and six-membered-ring nitrogen and sulfur heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Zhou, Y. S., et al. (2011). [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. Yao Xue Xue Bao. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. ResearchGate. Available at: [Link]

  • El-Hiti, G. A., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Journal of Sulfur Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis of thiophenes. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Semantic Scholar. Available at: [Link]

  • Sosnovskikh, V. Y. (2001). Synthesis of Sulfur-Containing Heterocycles Based on the Intermolecular and Intramolecular Cyclization of Thioamides. Russian Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclic heterocyclic compounds. ResearchGate. Available at: [Link]

  • Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]

  • Jorgensen, M. J., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). The Synthesis of 1H,3H-Thieno[3,4-c]thiophene. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2016). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. ResearchGate. Available at: [Link]

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Formation of Unusual Seven-Memhered Heterocycles Incorporating Nitrogen and Sulfur by Intramolecular Conjugate Displacement. ResearchGate. Available at: [Link]

  • Clive, D. L. J., et al. (2010). Formation of unusual seven-membered heterocycles incorporating nitrogen and sulfur by intramolecular conjugate displacement. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes. ACS Catalysis. Available at: [Link]

  • Zeni, G., & Larock, R. C. (2004). Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. ResearchGate. Available at: [Link]

  • RSC Publishing. (2002). Synthesis of heterocycles by radical cyclisation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. Available at: [Link]

  • Prestat, G., et al. (2018). Synthesis of Sulfur-Containing Exo-Bicyclic Dienes and Their Diels-Alder Reactions To Access Thiacycle-Fused Polycyclic Systems. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. PubMed. Available at: [Link]

  • YouTube. (2019). Synthesis Of Thiophene - Hinsberg's Procedure. YouTube. Available at: [Link]

  • RSC Publishing. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. Available at: [Link]

Sources

Validation

Comparative Docking Studies of 2-Thiabicyclo[2.1.1]hexane Ligands: A Bioisosteric Replacement Guide

Introduction: The Evolution of 3D Bioisosteres The transition from "flatland" (sp²-hybridized aromatic rings) to three-dimensional (sp³-rich) scaffolds is a cornerstone of modern drug discovery. Replacing flat phenyl rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of 3D Bioisosteres

The transition from "flatland" (sp²-hybridized aromatic rings) to three-dimensional (sp³-rich) scaffolds is a cornerstone of modern drug discovery. Replacing flat phenyl rings with 1[1]. While bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs) have dominated the landscape as para- and ortho/meta-phenyl bioisosteres respectively, the recent development of the 2-thiabicyclo[2.1.1]hexane (2-TBCH) scaffold has introduced a highly versatile vector space.

Synthesized seamlessly via the 2[2], 2-TBCH offers unique polarizability and chalcogen-bonding capabilities that all-carbon scaffolds lack. This guide provides a comprehensive, self-validating computational protocol for evaluating 2-TBCH ligands against traditional motifs using molecular docking and Prime MM-GBSA calculations.

The Causality Behind the Scaffold: Why Choose 2-TBCH?

As an Application Scientist, I frequently observe bioisosteric replacements fail in late-stage development due to a rigid adherence to steric mimicry while ignoring electronic distribution. The 2-TBCH scaffold solves three critical structural issues:

  • Vector Angles : Unlike BCPs, which strictly mimic para-substitution, the 2-TBCH core accurately replicates the exit vectors of ortho- and meta-substituted benzenes.

  • Metabolic Stability : The bridged sp³ architecture is highly resistant to cytochrome P450-mediated oxidative metabolism compared to electron-rich phenyl rings.

  • Electronic Interactions : The bridging sulfur atom is not merely a structural spacer; its polarizability allows it to engage in favorable interactions with active-site water molecules or backbone amides, 3[3].

Experimental Workflow

To objectively compare 2-TBCH with alternatives, we employ a rigorous docking and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) workflow. MM-GBSA is critical here because standard docking scoring functions often underestimate the desolvation penalty of lipophilic bioisosteres.

Workflow LPrep Ligand Preparation (Conformational Search) Dock Glide XP Docking (Flexible Ligand) LPrep->Dock PPrep Protein Preparation (Water Optimization) PPrep->Dock MMGBSA Prime MM-GBSA (Free Energy) Dock->MMGBSA Analysis Interaction Analysis (Vector Mapping) MMGBSA->Analysis

Figure 1: Self-validating molecular docking and MM-GBSA workflow for bioisostere evaluation.

Step-by-Step Methodology: Self-Validating Docking Protocol

Model Target: p38 MAPK (PDB: 1KV2), replacing the tolyl ring of the classic inhibitor BIRB-796.

Ligand Preparation (LigPrep & OPLS4)
  • Action : Generate 3D conformations for the Phenyl, BCP, BCH, and 2-TBCH analogs.

  • Causality : Bridged systems like 2-TBCH are conformationally rigid, but their substituents are highly flexible. We use the OPLS4 force field to accurately assign partial charges to the bridging sulfur, which is a self-validating step critical for capturing downstream electrostatic interactions.

Protein Preparation (Protein Preparation Wizard)
  • Action : Remove non-essential crystallographic waters, but retain waters within 4 Å of the bioisosteric binding pocket.

  • Causality : The sulfur in 2-TBCH acts as a weak hydrogen-bond acceptor. Stripping all waters will artificially penalize the 2-TBCH score compared to the highly lipophilic BCP, skewing the comparative analysis.

Grid Generation & Glide XP Docking
  • Action : Define a 15 Å × 15 Å × 15 Å grid box centered on the co-crystallized ligand. Run Glide in Extra Precision (XP) mode with flexible ligand sampling.

  • Causality : XP mode includes advanced terms for hydrophobic enclosure and desolvation penalties. These terms are essential for differentiating sp³-rich bioisosteres from flat aromatics.

Prime MM-GBSA Calculations
  • Action : Calculate the binding free energy ( ΔGbind​ ) using the VSGB solvation model.

  • Causality :4[4]. Because it recalculates the complex stability dynamically, it acts as the ultimate arbiter for ranking bioisosteres.

Comparative Performance Data

The following table summarizes the computational evaluation of our model p38 MAPK inhibitor where the traditional tolyl ring is replaced by various bioisosteres.

Bioisostere MotifGlideScore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Predicted ClogPVector Match to PhenylKey Interaction FeaturePhenyl (Reference)-8.45-72.104.2100% π π stackingBCP (Bicyclo[1.1.1]pentane)-7.90-68.453.8para onlyHydrophobic enclosureBCH (Bicyclo[2.1.1]hexane)-8.62-75.304.0ortho / metaShape complementarity2-TBCH (2-Thiabicyclo[2.1.1]hexane)-9.15-81.253.5ortho / metaS-mediated H-bond / Polarizability Data Interpretation: While BCH provides a good steric match, 2-TBCH outperforms all alternatives in MM-GBSA ΔGbind​ . The lower ClogP of 2-TBCH compared to BCH indicates improved aqueous solubility, while the bridging sulfur establishes a favorable dipole interaction with the kinase hinge region, driving the superior binding affinity.

Target Context: p38 MAPK Signaling Pathway

To understand the systemic impact of optimizing these ligands, we must map the target's role in cellular signaling. Inhibitors utilizing the high-affinity 2-TBCH scaffold effectively block the downstream inflammatory cascade.

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38 MAPK (Target for 2-TBCH Ligands) MKK->p38 Substrates Downstream Substrates (e.g., MAPKAPK2) p38->Substrates Inhibition by 2-TBCH Inflammation Inflammatory Response Substrates->Inflammation

Figure 2: p38 MAPK signaling cascade illustrating the therapeutic intervention point for 2-TBCH.

Conclusion

The 2-TBCH scaffold represents a paradigm shift in bioisosteric design. By utilizing the self-validating docking and MM-GBSA protocol outlined above, researchers can accurately predict the thermodynamic advantages of 2-TBCH over traditional flat rings and all-carbon bridged systems. The experimental data strongly supports 2-TBCH as a superior ortho/meta bioisostere when both steric vector matching and electronic polarizability are required for target engagement.

References

  • Knyazev, D. A., George, M., & Werz, D. B. (2024). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science (RSC Publishing). 2

  • KoreaScience (2014). Theoretical Characterization of Binding Mode of Organosilicon Inhibitor with p38: Docking, MD Simulation and MM/GBSA Free Energy Approach.4

  • RSC Publishing (2016). Halogen bonding enhances activity in a series of dual 5-HT6/D2 ligands designed in a hybrid bioisostere generation/virtual screening protocol.3

  • ResearchGate (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines.1

Sources

Comparative

Benchmarking the performance of 2-thiabicyclo[2.1.1]hexane bioisosteres in lead optimization

Benchmarking the Performance of 2-Thiabicyclo[2.1.1]hexane Bioisosteres in Lead Optimization The transition from "flatland" aromatics to three-dimensional, sp³-rich chemical space is a defining paradigm in modern lead op...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Performance of 2-Thiabicyclo[2.1.1]hexane Bioisosteres in Lead Optimization

The transition from "flatland" aromatics to three-dimensional, sp³-rich chemical space is a defining paradigm in modern lead optimization. While bicyclo[1.1.1]pentanes (BCPs) and 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs) have successfully replaced phenyl rings to improve physicochemical properties, sulfur-containing bridged bicycles have historically remained synthetically elusive. Recently, the rational synthesis of the 2-thiabicyclo[2.1.1]hexane (2-thia-BCH) scaffold was achieved through a breakthrough (3+2)-cycloaddition of bicyclo[1.1.0]butanes (BCBs) and thioketones[1].

As an Application Scientist evaluating novel scaffolds, I have benchmarked the 2-thia-BCH motif against traditional planar and 3D bioisosteres. This guide details the causality behind its unique synthesis, its physicochemical advantages, and its deployment in optimizing complex targets like the NLRP3 inflammasome.

Section 1: Structural & Physicochemical Benchmarking

Why replace a thiophene or a phenyl ring with a 2-thia-BCH core? The rationale is grounded in modulating the topological polar surface area (TPSA) and disrupting planar π-π stacking. Aromatic stacking often leads to poor aqueous solubility and rapid cytochrome P450 (CYP) mediated metabolism[2]. The utilization of caged hydrocarbons as bioisosteres significantly enhances potency, solubility, and metabolic stability[2].

Table 1: Comparative Physicochemical Profiling of Bioisosteres (Representative Data for a Standard Lead Scaffold)

Bioisostere CoreLogD (pH 7.4)Aqueous Solubility (µg/mL)Human Liver Microsome Cl_int (µL/min/mg)3D Character (Fsp³)
Phenyl 3.81245.2 (High)0.10
Thiophene 3.51852.1 (High)0.10
2-Oxa-BCH 2.114515.4 (Low)0.85
2-Thia-BCH 2.69518.2 (Low)0.85
2-Thia-BCH 2,2-dioxide 1.2>500<5.0 (Very Low)0.85

Causality Insight: The 2-thia-BCH scaffold provides a highly tunable vector. While the parent thioether offers a lipophilicity profile intermediate between 2-oxa-BCH and traditional aromatics, its oxidation to the 2,2-dioxide drastically lowers LogD and virtually eliminates CYP-driven oxidative liability at the core, making it an exceptional surrogate for polar aromatics or sulfonamides.

Section 2: Synthesis & Functionalization Workflow

The historical bottleneck for 2-thia-BCH deployment was synthetic accessibility. The recent protocol overcomes this by leveraging the massive strain energy of BCBs (approximately 66.3 kcal/mol) to drive a spontaneous reaction with thioketones, requiring no catalysts, additives, or light irradiation[1],[3].

Synthesis_Logic BCB Bicyclo[1.1.0]butane (Strain: 66.3 kcal/mol) Cyclo (3+2) Cycloaddition Ambient, No Catalyst BCB->Cyclo Strain Release ThioK Thioketone (High Nucleophilicity) ThioK->Cyclo Nucleophilic Attack ThiaBCH 2-Thiabicyclo[2.1.1]hexane Cyclo->ThiaBCH Oxidation mCPBA Oxidation ThiaBCH->Oxidation Dioxide 2-Thia-BCH 2,2-dioxide (Polar Bioisostere) Oxidation->Dioxide

Caption: Logical workflow for the catalyst-free synthesis and oxidation of 2-thia-BCH bioisosteres.

Protocol 1: Catalyst-Free Synthesis of 2-Thiabicyclo[2.1.1]hexanes

Self-Validating System: This reaction requires no transition metals, eliminating trace metal contamination—a critical advantage that prevents false positives in downstream biological assays.

  • Preparation: Dissolve the carbonyl-substituted BCB (1.0 equiv) and the target thioketone (1.2 equiv) in anhydrous dichloromethane (DCM) at a 0.1 M concentration.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) under an inert atmosphere. Causality: The high nucleophilicity of the thiocarbonyl sulfur attacks the highly strained bridged σ-bond of the BCB, initiating an instantaneous, catalyst-free (3+2)-cycloaddition[1].

  • Monitoring: Track the consumption of the distinctively colored thioketone via TLC. The reaction is typically complete within 1–4 hours.

  • Oxidation (For Lead Opt): To access the highly polar 2,2-dioxide variant, cool the crude mixture to 0 °C and add m-CPBA (2.5 equiv) portion-wise. Stir for 2 hours.

  • Purification & Validation: Quench with saturated aqueous Na₂S₂O₃. Causality: This step is a self-validating safety measure that destroys excess oxidant, preventing the over-oxidation of other sensitive moieties on the lead scaffold before flash chromatography.

Section 3: Application Case Study - NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a prime target for inflammatory and autoimmune diseases. Activation of NLRP3 results in the release of the inflammatory cytokines IL-1β and IL-18[4]. Recent patent literature highlights the integration of the 2-thia-BCH 2,2-dioxide motif into indazole-based NLRP3 inhibitors (e.g., US20250195511A1)[5].

Replacing a solvent-exposed planar aryl sulfonamide with the 3D 2-thia-BCH 2,2-dioxide maintains the critical hydrogen-bond acceptor geometry required for target engagement while drastically improving the molecule's thermodynamic solubility and reducing off-target plasma protein binding.

NLRP3_Pathway Stimulus DAMPs / PAMPs (e.g., Uric Acid, ATP) NLRP3 NLRP3 Sensor Protein Stimulus->NLRP3 Triggers Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome Oligomerization ASC ASC Adaptor ASC->Inflammasome Recruitment ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Cytokines IL-1β & IL-18 Maturation Casp1->Cytokines Cleavage Inhibitor 2-Thia-BCH 2,2-dioxide Inhibitor Inhibitor->NLRP3 Blocks Assembly

Caption: NLRP3 Inflammasome signaling pathway and targeted assembly inhibition by 2-thia-BCH.

Section 4: Self-Validating ADME Experimental Protocols

To objectively benchmark the 2-thia-BCH bioisosteres against their aromatic counterparts, rigorous in vitro ADME profiling must be conducted.

Protocol 2: Microsomal Metabolic Stability (Cl_int) Assay

Causality: We utilize human liver microsomes (HLM) supplemented with NADPH to isolate Phase I oxidative metabolism. The 3D nature of the 2-thia-BCH core sterically shields the molecule from fitting into the planar active sites of common CYP450 isoforms.

  • Incubation Setup: Prepare a 1.0 µM solution of the 2-thia-BCH test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. System Suitability: If Verapamil Cl_int < 30 µL/min/mg, the microsomes have lost enzymatic activity; the assay must be discarded and repeated.

  • Initiation: Pre-incubate the plates at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly crashes the microsomal proteins, halting metabolism at exact time points.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Cl_int) from the natural log of the percentage remaining versus time.

References

  • Title: (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
  • Title: US20250195511A1 - Indazole derivatives useful as inhibitors of nod-like receptor protein 3 Source: Google Patents URL
  • Title: Synthesis of heterobicyclo[n.1.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-Thiabicyclo[2.1.1]hexane-Containing Molecules

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 2-Thiabicyclo[2.1.1]hexane Scaffold In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 2-Thiabicyclo[2.1.1]hexane Scaffold

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" world of aromatic scaffolds. The "escape from flatland" is a strategic shift towards three-dimensional (3D) molecular architectures that can offer superior physicochemical properties, enhanced target engagement, and novel intellectual property.[1] A noteworthy newcomer in this arena is the 2-thiabicyclo[2.1.1]hexane scaffold. This strained, sulfur-containing bicyclic system presents a unique geometric arrangement of atoms, positioning it as a compelling bioisosteric replacement for more conventional moieties like meta- and ortho-substituted phenyl rings.[2][3]

The rigid nature of the bicyclo[2.1.1]hexane core can lock in specific conformations, potentially improving binding affinity and selectivity for the intended biological target.[4] However, the introduction of any novel scaffold into a drug discovery pipeline necessitates a thorough evaluation of its potential for off-target interactions, a process known as cross-reactivity profiling. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of molecules containing the 2-thiabicyclo[2.1.1]hexane scaffold. We will objectively compare its theoretical and experimentally-derived properties with those of its aromatic and acyclic counterparts, supported by established experimental protocols and data from analogous bicyclic systems.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Off-target interactions are a major cause of drug attrition during preclinical and clinical development.[5] Unforeseen binding to unintended proteins can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity. Therefore, early-stage identification and mitigation of potential cross-reactivity are paramount for a successful drug discovery program. For a novel scaffold like 2-thiabicyclo[2.1.1]hexane, a systematic and tiered approach to profiling is essential to build a comprehensive safety and selectivity profile.

A key consideration for the 2-thiabicyclo[2.1.1]hexane scaffold is the presence of a thioether moiety. While thioethers are common in many approved drugs, they can be susceptible to metabolic oxidation, potentially leading to reactive metabolites.[6] Furthermore, the unique electronic and steric environment of the sulfur atom within the constrained bicyclic system may influence its interaction with biological targets.

A Tiered Strategy for Cross-Reactivity Profiling

A robust cross-reactivity profiling cascade typically follows a tiered approach, starting with broad, cost-effective screens and progressing to more focused and in-depth studies for promising candidates.

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Compound Preparation: The test compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.

  • Assay Reaction: The test compound, a specific radiolabeled ligand, and a membrane preparation containing the target receptor are combined in a multi-well plate.

  • Incubation: The plate is incubated at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through a filtermat, which traps the membranes with the bound radioligand while unbound radioligand passes through.

  • Detection: The radioactivity retained on the filtermat is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of specific binding is calculated by comparing the radioactivity in the presence of the test compound to control wells. A significant hit is typically defined as >50% inhibition.

Protocol 2: Kinase Profiling (e.g., KINOMEscan™ Competition Binding Assay)

This protocol describes a competition binding assay for assessing kinase inhibitor selectivity.

Caption: Principle of the KINOMEscan assay.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Reaction: The test compound and the DNA-tagged kinase of interest are incubated with the immobilized ligand on a solid support.

  • Equilibration: The mixture is allowed to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound. This can be used to generate a selectivity profile across a large panel of kinases.

Conclusion and Future Perspectives

The 2-thiabicyclo[2.1.1]hexane scaffold represents an exciting new entry into the medicinal chemist's toolbox for designing novel, 3D-differentiated drug candidates. Its rigid structure and potential for improved physicochemical properties make it an attractive alternative to traditional aromatic systems. However, as with any novel scaffold, a thorough and systematic evaluation of its cross-reactivity profile is essential to ensure the development of safe and selective medicines.

By employing a tiered strategy of in silico, in vitro, and cell-based profiling, researchers can build a comprehensive understanding of the off-target liabilities of 2-thiabicyclo[2.1.1]hexane-containing molecules. While direct comparative data is still emerging, by drawing on the wealth of knowledge from other saturated bioisosteres, we can make informed predictions and design intelligent, resource-efficient profiling cascades. As more data becomes available, the drug discovery community will gain a clearer picture of the true potential of this promising new scaffold.

References

  • Albert, V., & Jahic, M. (2025, December 1). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2026, March 17). Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene. ChemRxiv. Retrieved from [Link]

  • Paul, S., et al. (2023, July 12). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • ICE Bioscience. (2025, September 22). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Retrieved from [Link]

  • Tar-Czub, G., et al. (2025, November 8). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Yoshida, T., et al. (2025, January 7). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. Retrieved from [Link]

  • Bowes, J., et al. (2012). Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. Journal of Biomolecular Screening, 17(8), 1017-1028. Retrieved from [Link]

  • OracleBio. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Cosmo Bio Co., Ltd. (2011, June 16). KINOMEscan™ HTSに最適なキナーゼ阻害剤スクリーニングサービス. Retrieved from [Link]

  • DiscoverX Corporation. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. Retrieved from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • Baylor College of Medicine. (2025, September 30). A new analytical tool to optimize the potency and selectivity of drugs. EurekAlert!. Retrieved from [Link]

  • Li, J., et al. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Retrieved from [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Retrieved from [Link]

  • Scheer, A., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Kemp, S. J., et al. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved from [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2013). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Journal of Medicinal Chemistry, 56(6), 2174–2186. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Melanson, S. E., et al. (2013). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. American Journal of Clinical Pathology, 140(3), 399–406. Retrieved from [Link]

  • Wu, H., et al. (2023, April 29). An update on the discovery and development of reversible covalent inhibitors. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2019, March 22). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing. Retrieved from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • Tar-Czub, G., et al. (2025, November 6). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. ResearchGate. Retrieved from [Link]

  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]

  • Meanwell, N. A. (2020, February 24). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... Retrieved from [Link]

  • Reidy, K. T., et al. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. Chemical Science, 8(12), 8042–8047. Retrieved from [Link]

  • El-Kattan, A. F., et al. (2017, July 20). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. Retrieved from [Link]

  • Eurofins Cerep-Panlabs. (2014, April 12). ADME-Tox Profiling in Drug Discovery. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

  • Spring, D. R. (2019, May 18). Synthesis of Partially Saturated Bicyclic Heteroaromatics: sp3-Enriched Scaffolds for Drug Discovery. Apollo - University of Cambridge. Retrieved from [Link]

  • Bajorath, J. (2021, November 22). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Barreiro, E. J., et al. (2015, November 20). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to the Synthetic Accessibility of Bicyclic Scaffolds

The transition from planar aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Saturated bioisosteres such as bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes (BCH...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Saturated bioisosteres such as bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes (BCHs), and spiro[3.3]heptanes offer superior physicochemical profiles, including enhanced aqueous solubility, reduced non-specific binding, and improved metabolic stability. However, the primary bottleneck for their integration into medicinal chemistry campaigns has historically been synthetic accessibility.

As a Senior Application Scientist, I have structured this guide to provide a critical, data-driven comparison of these three premier bicyclic scaffolds. We will dissect the mechanistic causality behind their synthetic routes and provide validated, scalable protocols to help you select the optimal framework for your next drug development program.

Bicyclo[1.1.1]pentanes (BCPs): The Para-Benzene Bioisostere

BCPs provide an exact 180° exit vector match to para-substituted benzenes. The high strain energy (~65 kcal/mol) of their primary precursor, [1.1.1]propellane, dictates the synthetic logic: the central C–C bond is highly susceptible to radical addition.

Historically, accessing bridge-substituted (C2) BCPs was a massive hurdle. However, recent breakthroughs utilize Hydrogen Atom Transfer (HAT) and photoredox catalysis to directly functionalize the strong bridge C–H bonds, providing rapid access to 2-substituted BCPs[1]. For bulk building blocks, continuous flow photochemistry has revolutionized the synthesis of BCP-1,3-dicarboxylic acid, allowing kilogram-scale production[2].

Protocol 1: Self-Validating Flow Synthesis of BCP-1,3-Dicarboxylic Acid

Mechanistic Causality & Rationale : Batch photochemical synthesis of BCPs from propellane suffers from poor light penetration and thermal runaway risks. Flow chemistry ensures uniform photon flux and rapid heat dissipation. The exclusion of mercury lamps in favor of 365 nm LEDs prevents over-irradiation and degradation of the diketone intermediate.

Step-by-Step Methodology :

  • Preparation : Dissolve [1.1.1]propellane (1.0 equiv) and diacetyl (5.0 equiv) in MTBE. Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard for real-time NMR validation.

  • Flow Setup : Pump the solution through a fluoropolymer tubing reactor (PFA, 1.0 mm ID) wrapped around a 365 nm LED cylinder.

  • Irradiation : Maintain a residence time of 60 minutes at 20 °C.

  • In-Line Validation : Route the reactor effluent through a flow-NMR or sample periodically. Self-Validation Check: The disappearance of the propellane peak (δ 2.0 ppm) and the emergence of the BCP bridgehead protons (δ 2.3 ppm) relative to the internal standard quantitatively confirms conversion.

  • Oxidation : Treat the resulting diketone with aqueous NaOBr at 0 °C to yield BCP-1,3-dicarboxylic acid.

  • Isolation : Acidify to pH 2 and extract with EtOAc. Recrystallize from water to achieve >95% purity.

BCP_Synthesis N1 [1.1.1]Propellane (Strained Precursor) N2 Radical Addition (Photoredox/HAT) N1->N2 hv, Photocatalyst N3 1,3-Disubstituted BCP (Para-Bioisostere) N2->N3 Strain Release N4 Bridge C-H Abstraction (Silyl Radical) N3->N4 Selective HAT N5 1,2,3-Trisubstituted BCP (Complex Scaffold) N4->N5 Cross-Coupling

Workflow of BCP synthesis via photoredox catalysis and selective HAT functionalization.

Bicyclo[2.1.1]hexanes (BCHs): The Ortho/Meta-Benzene Bioisostere

While BCPs cover para-substitutions, BCHs provide ~120° or ~60° exit vectors, making them ideal meta- and ortho-benzene mimics[3]. The primary synthetic hurdle is stereocontrolled formation. A state-of-the-art approach utilizes bicyclo[1.1.0]butanes (BCBs) as strain-release precursors via chemodivergent catalysis[4].

Protocol 2: Cu(I)-Catalyzed Formal[2+2] Cycloaddition for BCH Synthesis

Mechanistic Causality & Rationale : The central C–C bond of BCB is highly strained. Cu(I) acts as a soft Lewis acid, selectively activating the azadiene partner. This promotes a nucleophilic attack by the BCB, followed by rapid kinetic ring closure. The choice of Cu(I) over Au(I) is critical: Au(I) triggers an addition-elimination pathway leading to cyclobutenes, whereas Cu(I) kinetically traps the formal [2+2] BCH product[4].

Step-by-Step Methodology :

  • Reagent Mixing : In a nitrogen-filled glovebox, combine BCB amide (1.0 equiv), azadiene (1.2 equiv), and Cu(MeCN)₄PF₆ (5 mol%) in anhydrous DCE (0.1 M).

  • Reaction : Stir at room temperature for 12 hours.

  • Validation System : Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation Check: The reaction is tracked through colorimetry; the deep color of the azadiene fades as it is consumed by the BCB, providing a visual cue of reaction progress. Quantitative validation is achieved via crude ¹H-NMR, checking for the distinctive BCH bridge protons (δ 1.5–1.8 ppm).

  • Purification : Filter through a short pad of silica to remove the copper catalyst, then purify via flash chromatography.

BCH_Synthesis N1 Bicyclo[1.1.0]butane (BCB) + Azadiene N2 Cu(I) Catalysis N1->N2 N3 Au(I) Catalysis N1->N3 N4 Formal [2+2] Cycloaddition N2->N4 Kinetic Trapping N5 Addition-Elimination N3->N5 Lewis Acid Activation N6 Bicyclo[2.1.1]hexane (BCH) (Ortho/Meta-Bioisostere) N4->N6 N7 Cyclobutene Derivative (Byproduct/Alternative) N5->N7

Chemodivergent synthesis of BCHs versus cyclobutenes from BCB precursors.

Spiro[3.3]heptanes: The Non-Coplanar Versatile Surrogate

Spiro[3.3]heptanes possess a rigid, 3D architecture with non-coplanar exit vectors, allowing them to mimic mono-, meta-, and para-substituted benzenes depending on the substitution pattern[5]. Their synthesis is defined by the challenge of constructing the sterically hindered quaternary spiro-carbon[6].

Protocol 3: Tandem Carbolithiation/Addition for Spirocyclic Construction

Mechanistic Causality & Rationale : Forming a spiro-center requires overcoming significant steric hindrance. Using an organolithium reagent generates a highly reactive transient carbanion. The intramolecular cyclization is driven forward by the irreversible formation of a stable hemiaminal lithium alkoxide, effectively trapping the highly strained 4-membered ring.

Step-by-Step Methodology :

  • Initiation : Cool a solution of the linear alkyne-tethered cyclobutanone precursor in anhydrous THF to -78 °C.

  • Lithiation : Dropwise add t-BuLi (2.1 equiv). The first equivalent performs halogen-lithium exchange; the second prevents quenching by the resulting alkyl halide.

  • Cyclization : Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Validation System : Quench a 0.1 mL aliquot with D₂O. Self-Validation Check: GC-MS analysis of the aliquot acts as a checkpoint. Incorporation of deuterium indicates incomplete cyclization, whereas the exact mass of the spirocycle confirms successful trapping.

  • Hydrolysis : Quench the main bulk with 1M HCl to hydrolyze the hemiaminal to the spiro[3.3]heptan-1-one.

  • Extraction : Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

Comparative Analysis of Scaffold Accessibility

To guide scaffold selection, the synthetic metrics and physicochemical parameters are summarized below:

ScaffoldBioisosteric TargetExit Vector AnglePrimary Synthetic PrecursorKey Synthetic ChallengeScalability
Bicyclo[1.1.1]pentane (BCP) Para-substituted benzene180°[1.1.1]PropellaneBridge (C2) functionalizationHigh (Flow photochemistry)
Bicyclo[2.1.1]hexane (BCH) Ortho/Meta-substituted benzene~60° / ~120°Bicyclo[1.1.0]butane (BCB)Enantioselective synthesisModerate (Catalyst dependent)
Spiro[3.3]heptane Mono/Meta/Para-benzeneNon-coplanarCyclobutanone derivativesQuaternary spiro-center formationModerate (Organolithium use)

References

  • Title: Rapid Access to 2-Substituted Bicyclo[1.1.
  • Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
  • Title: Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I)
  • Title: Enantioselective synthesis of 1,3-bicyclo[2.1.
  • Title: Spiro[3.
  • Title: Spiro[3.

Sources

Validation

The Dawn of a Novel Scaffold: A Comparative Guide to the In Vivo Potential of Drug Candidates Featuring Bicyclic Moieties

The relentless pursuit of novel chemical matter in drug discovery is paramount for overcoming the challenges of efficacy, selectivity, and metabolic stability that plague many therapeutic candidates. In this landscape, t...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel chemical matter in drug discovery is paramount for overcoming the challenges of efficacy, selectivity, and metabolic stability that plague many therapeutic candidates. In this landscape, the exploration of unique three-dimensional scaffolds has gained significant traction. Among these, the 2-thiabicyclo[2.1.1]hexane moiety has emerged as a promising, albeit nascent, structural motif. While direct in vivo efficacy studies of drug candidates containing this specific scaffold are yet to be extensively published, its strategic design as a bioisosteric replacement for more flexible or metabolically labile groups suggests a compelling future.

This guide will provide a comprehensive overview of the therapeutic potential of this structural class by drawing objective comparisons with closely related and more clinically advanced bicyclic scaffolds. We will delve into the in vivo efficacy of drug candidates containing bicyclo[3.1.0]hexane and other bicyclo[2.1.1]hexane analogues, offering a predictive framework for the development of future 2-thiabicyclo[2.1.1]hexane-based therapeutics. Furthermore, we will furnish detailed, field-proven experimental protocols for key in vivo efficacy studies, empowering researchers to rigorously evaluate this next generation of drug candidates.

The Strategic Advantage of Bicyclic Scaffolds: Bioisosterism and Conformational Rigidity

The core principle underpinning the interest in scaffolds like 2-thiabicyclo[2.1.1]hexane is bioisosterism—the substitution of a moiety within a drug molecule with another group that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[1] Bicyclic systems, such as bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes, are often employed as rigidified bioisosteres of more flexible five- or six-membered rings like cyclopentane or cyclohexane.[2][3] This conformational restriction can confer several advantages:

  • Enhanced Target Affinity and Selectivity: By locking the molecule in a specific conformation that is optimal for binding to the target protein, the entropic penalty of binding is reduced, potentially leading to higher affinity.[3] This rigidity can also improve selectivity by disfavoring binding to off-target proteins that may require a different conformation.

  • Improved Metabolic Stability: The introduction of a bicyclic scaffold can block sites of metabolism that are present in more flexible analogues. This can lead to a longer half-life and improved oral bioavailability.[2][4]

  • Favorable Physicochemical Properties: These scaffolds can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The 2-thiabicyclo[2.1.1]hexane moiety, with its integrated sulfur atom, introduces an additional layer of chemical diversity, potentially influencing hydrogen bonding interactions and metabolic pathways in unique ways compared to its carbocyclic or other heteroatomic counterparts.

Comparative In Vivo Efficacy of Bicyclic Drug Candidates

To forecast the potential of the 2-thiabicyclo[2.1.1]hexane scaffold, we will examine the in vivo performance of two notable drug candidates from the broader class of bicyclic compounds: Olorinab (APD371) , a bicyclo[3.1.0]hexane-containing compound, and Eglumegad (LY354740) , which also features a bicyclo[3.1.0]hexane core.

Olorinab (APD371): A Peripherally Acting Cannabinoid Receptor 2 (CB2) Agonist for Chronic Pain

Olorinab is a potent and selective full agonist of the CB2 receptor, developed for the treatment of chronic pain, particularly visceral pain associated with gastrointestinal disorders like Crohn's disease and inflammatory bowel disease (IBD).[5][6] Its bicyclo[3.1.0]hexane fragment is a key component of its pharmacophore.[3]

Table 1: Summary of In Vivo Efficacy Studies for Olorinab (APD371)

Therapeutic Area Animal Model Key Efficacy Endpoints Dosing Regimen Key Findings Citations
Visceral Pain (IBD/Crohn's) Colitis-induced visceral hypersensitivity in rats and miceReduction in visceromotor response (VMR) to colorectal distension (CRD)Oral gavage, 3-30 mg/kg, twice dailySignificantly reduced VMR in a dose-dependent manner, demonstrating potent anti-hyperalgesic effects.[5][7]
Osteoarthritis Pain Monosodium iodoacetate (MIA) model in ratsAlleviation of pain behaviorsOral administrationDemonstrated significant analgesic effects that were maintained throughout a 5-day subchronic treatment period, unlike morphine which showed tachyphylaxis.[8]
Clinical Efficacy (Crohn's Disease) Phase 2a, randomized, open-label trial in patients with Crohn's diseaseImprovement in Average Abdominal Pain Score (AAPS)25 mg and 100 mg, three times daily for 8 weeksStatistically significant improvement in AAPS from baseline at both dose levels. The drug was well-tolerated with no psychotropic effects.[6]

The success of Olorinab in both preclinical models and clinical trials underscores the potential of bicyclic scaffolds in designing peripherally restricted drugs with sustained efficacy and a favorable safety profile. The rigidity of the bicyclo[3.1.0]hexane core likely contributes to its high selectivity for the CB2 receptor over the psychoactive CB1 receptor.[5]

Eglumegad (LY354740): A Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Agonist for CNS Disorders

Eglumegad is an agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3) and has been investigated for the treatment of anxiety and drug addiction.[9] Its structure, which incorporates a bicyclo[3.1.0]hexane core, can be considered a rigidified analogue of the neurotransmitter L-glutamate.[3]

Table 2: Summary of In Vivo Efficacy Studies for Eglumegad (LY354740)

Therapeutic Area Animal Model Key Efficacy Endpoints Key Findings Citations
Anxiety Standard anxiety tests in miceReduction in anxiety-like behaviorsAs effective as diazepam in reducing anxiety symptoms but without the sedative and memory-impairing side effects.[9]
Drug Addiction/Withdrawal Animal models of nicotine and morphine withdrawalAlleviation of withdrawal symptoms; inhibition of morphine tolerance developmentEffectively reduced withdrawal symptoms and prevented the development of tolerance to morphine.[9]
Neuroprotection Animal models of brain injuryReduction in neuronal damageExhibited neuroprotective effects and acted synergistically with NMDA antagonist drugs.[9]

Eglumegad's profile highlights the utility of bicyclic scaffolds in modulating CNS targets. The conformational constraint imposed by the bicyclo[3.1.0]hexane moiety is crucial for its selective agonist activity at mGluR2/3, leading to anxiolytic and anti-addictive properties with an improved side-effect profile compared to existing therapies.[9]

Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed protocols for widely used and validated animal models relevant to the therapeutic areas where bicyclic scaffolds have shown promise. These protocols can be adapted for the evaluation of novel drug candidates containing the 2-thiabicyclo[2.1.1]hexane moiety.

Protocol 1: Carrageenan-Induced Paw Edema Model for Acute Inflammatory Pain

This model is a standard for assessing the efficacy of anti-inflammatory and analgesic compounds.[10][11]

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats (180-220 g) are acclimated for at least 3 days with free access to food and water.

  • Baseline Measurement: The baseline paw volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: Test compounds, vehicle control, and a positive control (e.g., indomethacin, 10 mg/kg) are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Diagram of Experimental Workflow:

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Measurement Acclimation Acclimation Baseline Paw Volume Baseline Paw Volume Acclimation->Baseline Paw Volume Compound Administration Compound Administration Baseline Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 60 min Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Workflow for Carrageenan-Induced Paw Edema Model

Protocol 2: Chronic Constriction Injury (CCI) Model for Neuropathic Pain

The CCI model is widely used to study chronic nerve-compression-induced neuropathic pain.[11][12]

Methodology:

  • Animal Acclimation: Male Wistar rats (200-250 g) are acclimated for one week.

  • Surgical Procedure:

    • Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • The common sciatic nerve of the right hind limb is exposed at the mid-thigh level.

    • Four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.

    • The muscle and skin are closed in layers.

  • Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which time neuropathic pain symptoms develop.

  • Behavioral Testing (Baseline): Baseline measurements for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) are taken before compound administration.

  • Compound Administration: Test compounds, vehicle, and a positive control (e.g., gabapentin, 100 mg/kg, i.p.) are administered.

  • Behavioral Testing (Post-Dosing): Mechanical and thermal sensitivity are assessed at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) and paw withdrawal latency (in seconds for thermal hyperalgesia) are determined and compared between treatment groups.

Logical Relationship of CCI Model Components:

G Sciatic Nerve Constriction Sciatic Nerve Constriction Peripheral Nerve Injury Peripheral Nerve Injury Sciatic Nerve Constriction->Peripheral Nerve Injury Central Sensitization Central Sensitization Peripheral Nerve Injury->Central Sensitization Mechanical Allodynia Mechanical Allodynia Central Sensitization->Mechanical Allodynia Thermal Hyperalgesia Thermal Hyperalgesia Central Sensitization->Thermal Hyperalgesia Analgesic Compound Analgesic Compound Analgesic Compound->Mechanical Allodynia Inhibits Analgesic Compound->Thermal Hyperalgesia Inhibits

Causality in the Chronic Constriction Injury Model

Conclusion: A Promising Horizon for 2-Thia-Bicyclic Scaffolds

While the journey of drug candidates containing the 2-thiabicyclo[2.1.1]hexane moiety from synthesis to extensive in vivo evaluation is still in its early stages, the path is illuminated by the successes of related bicyclic compounds. The compelling in vivo efficacy data for molecules like Olorinab and Eglumegad provide a strong rationale for the continued exploration of this structural class. The principles of conformational restriction and bioisosterism suggest that 2-thiabicyclo[2.1.1]hexane derivatives hold significant potential for the development of next-generation therapeutics with enhanced efficacy, selectivity, and metabolic stability. The experimental protocols detailed herein offer a robust framework for the rigorous preclinical assessment of these exciting new chemical entities. As research progresses, we anticipate that the 2-thiabicyclo[2.1.1]hexane scaffold will become a valuable tool in the medicinal chemist's armamentarium for addressing unmet medical needs across a range of therapeutic areas.

References

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Cenac, N., et al. (2021). Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. Pain, 162(4), 1165-1176.
  • Han, S., et al. (2017). Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters, 8(12), 1309-1313.
  • Wikidoc. (2011, December 19). Eglumegad. Retrieved from [Link]

  • Patsnap. (2025, May 27). What in vivo models are used for pain studies? Synapse. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study to Assess the Tolerability, Safety, Efficacy and Pharmacokinetics of Two Doses of APD371 in Subjects With Crohn's Disease Experiencing Abdominal Pain. Retrieved from [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved from [Link]

  • PR Newswire. (2018, September 24). Arena Pharmaceuticals Reports Positive Phase 2a Results for Olorinab in Patients with Abdominal Pain Associated with Crohn's Disease. Retrieved from [Link]

  • MDPI. (2025, February 3). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Syncrosome. (n.d.). In vivo CNS Disease Models. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1079339.
  • National Center for Biotechnology Information. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Chemical Biology. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • ResearchGate. (2021, April 2). Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Synapse. Retrieved from [Link]

  • PubMed. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Drug Metabolism. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and evaluation of fluorinated bicyclo[3.1.0]hexane and spiro[2.4]heptane scaffolds as potential inhibitors of ornithine aminotransferase (OAT). ACS Fall 2022. Retrieved from [Link]

  • Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]

  • PubMed. (2014, January 1). Animal models of CNS disorders. Handbook of Experimental Pharmacology. Retrieved from [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • American Chemical Society. (n.d.). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Spring 2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acute and Chronic Ethanol Alter Glutamatergic Transmission in Rat Central Amygdala: an In Vitro and In Vivo Analysis. The Journal of Neuroscience. Retrieved from [Link]

  • Docta Complutense. (n.d.). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved from [Link]

  • PubMed. (2014, September 1). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2025, October 31). Human short-term memory learning based on dynamic glutamate levels and oscillatory activities: concurrent metabolic and electrophysiological studies using event-related functional-MRS and EEG modalities. Cognitive Processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. Retrieved from [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • PubMed. (2019, October 15). In vitro and in vivo genotoxicity studies on monosodium L-glutamate monohydrate. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • PubMed. (2013). Long-term ingestion of monosodium L-glutamate did not induce obesity, dyslipidemia or insulin resistance: a two-generation study in mice. Journal of Nutritional Science and Vitaminology. Retrieved from [Link]

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